(R)-UT-155 Mechanism of Action in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a novel selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, partic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-UT-155 is a novel selective androgen receptor (AR) degrader (SARD) that represents a promising therapeutic strategy for prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC) where resistance to conventional anti-androgen therapies is prevalent. Unlike traditional AR antagonists that target the ligand-binding domain (LBD), (R)-UT-155 selectively binds to the N-terminal activation function-1 (AF-1) domain of the AR. This unique mechanism of action leads to the proteasome-mediated degradation of both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are key drivers of resistance. This technical guide provides a comprehensive overview of the mechanism of action of (R)-UT-155, including its molecular interactions, downstream signaling effects, and preclinical evidence of its anti-cancer activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer growth and progression.[1] Current therapeutic strategies for advanced prostate cancer primarily involve androgen deprivation therapy (ADT) and second-generation anti-androgens that target the AR LBD.[2] However, the emergence of resistance, often mediated by AR mutations, amplification, or the expression of AR-Vs, remains a significant clinical challenge.[2] AR-Vs, which lack the LBD, are constitutively active and render LBD-targeting therapies ineffective.
(R)-UT-155 is the R-enantiomer of UT-155, a small molecule identified as a potent SARD. By targeting the AF-1 domain, (R)-UT-155 offers a distinct advantage over existing therapies by inducing the degradation of both full-length AR and AR-Vs, thereby overcoming a major mechanism of drug resistance.
Mechanism of Action
The primary mechanism of action of (R)-UT-155 involves its direct binding to the AF-1 domain of the androgen receptor, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.
Binding to the AR Activation Function-1 (AF-1) Domain
(R)-UT-155 selectively binds to the AF-1 domain located in the N-terminus of the androgen receptor. This interaction is distinct from that of conventional anti-androgens which bind to the C-terminal LBD. The AF-1 domain is crucial for the transcriptional activity of both full-length AR and AR splice variants.
Figure 1: (R)-UT-155 binds to the AR AF-1 domain, leading to proteasomal degradation of AR and AR-Vs.
Proteasome-Mediated Degradation
Following the binding of (R)-UT-155 to the AF-1 domain, the AR protein is targeted for degradation via the ubiquitin-proteasome pathway. This is evidenced by studies showing that proteasome inhibitors, such as bortezomib, can rescue the (R)-UT-155-induced degradation of AR. This degradation occurs for both the full-length AR and AR-Vs, effectively reducing the total cellular pool of these critical oncoproteins.
Figure 2: The Ubiquitin-Proteasome Pathway in (R)-UT-155-Mediated AR Degradation.
Downstream Signaling Effects
The degradation of AR and AR-Vs by (R)-UT-155 leads to the inhibition of AR-mediated signaling pathways, resulting in reduced expression of AR target genes and subsequent anti-proliferative and pro-apoptotic effects in prostate cancer cells.
Inhibition of AR Target Gene Expression
(R)-UT-155 treatment leads to a significant reduction in the mRNA and protein levels of well-established AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and FK506-binding protein 5 (FKBP5). This demonstrates the functional consequence of AR degradation on its transcriptional activity.
Effects on Cell Proliferation, Cell Cycle, and Apoptosis
By abrogating AR signaling, (R)-UT-155 inhibits the proliferation of prostate cancer cells. While specific studies on (R)-UT-155's effect on cell cycle and apoptosis are limited, the degradation of AR, a key regulator of cell cycle progression and survival, is expected to induce cell cycle arrest and apoptosis in prostate cancer cells.
(R)-UT-155: A Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor degrader (SARD), a compound designed to not only block the function of the androgen receptor (AR) b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-UT-155 is a selective androgen receptor degrader (SARD), a compound designed to not only block the function of the androgen receptor (AR) but also to promote its degradation. It is the R-enantiomer of the more broadly studied compound UT-155. Unlike its S-isomer, which binds to both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, (R)-UT-155 selectively targets the NTD, specifically the activation function-1 (AF-1) region. This distinct mechanism of action makes it a molecule of interest in the context of castration-resistant prostate cancer (CRPC), particularly in cases where resistance to traditional anti-androgen therapies has developed. This guide provides an in-depth technical overview of (R)-UT-155, its mechanism of action, and the experimental methodologies used to characterize its function.
Mechanism of Action
(R)-UT-155 exerts its effects by binding to the AF-1 region within the N-terminal domain of the androgen receptor. This interaction is thought to induce a conformational change in the AR protein, marking it for degradation by the cellular machinery. The primary pathway for this degradation is the ubiquitin-proteasome system. While the specific E3 ubiquitin ligase responsible for mediating the ubiquitination of the AR in response to (R)-UT-155 has not been definitively identified in the available literature, the process is confirmed to be proteasome-dependent. This targeted degradation of the AR leads to a reduction in the total cellular levels of the receptor, thereby inhibiting downstream androgen signaling and impeding the growth of androgen-dependent cancer cells.
Signaling Pathway
The proposed signaling pathway for (R)-UT-155-mediated androgen receptor degradation is depicted below. (R)-UT-155 binds to the AF-1 region of the AR's N-terminal domain. This binding event is hypothesized to recruit an E3 ubiquitin ligase, which then polyubiquitinates the AR. The polyubiquitinated AR is subsequently recognized and degraded by the 26S proteasome.
Caption: Proposed mechanism of (R)-UT-155-induced androgen receptor degradation.
Quantitative Data
While specific quantitative data for (R)-UT-155 is limited in publicly available literature, which often describes it as "less active" than its S-isomer, the following table summarizes the available data for the related compound UT-155 to provide context. Further research is required to definitively quantify the binding affinity and degradation potency of the (R)-enantiomer.
Objective: To determine the ability of (R)-UT-155 to induce the degradation of the androgen receptor in a cellular context.
Workflow:
Caption: Workflow for Western blot analysis of AR degradation.
Methodology:
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum.
Treatment: Cells are treated with varying concentrations of (R)-UT-155 or vehicle control for different time points. To confirm proteasome-dependent degradation, a set of cells is co-treated with a proteasome inhibitor (e.g., 10 µM bortezomib).
Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor (e.g., anti-AR N-20). A primary antibody for a loading control (e.g., anti-actin) is also used. Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Analysis: The intensity of the AR and loading control bands is quantified using densitometry software. The level of AR is normalized to the loading control to determine the relative decrease in AR protein levels.
In Vitro Ubiquitination Assay
Objective: To determine if (R)-UT-155 directly promotes the ubiquitination of the androgen receptor.
Methodology:
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified androgen receptor protein.
Treatment: (R)-UT-155 or vehicle control is added to the reaction mixture.
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
Analysis: The reaction products are then analyzed by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an anti-AR antibody to detect polyubiquitinated AR.
Conclusion
(R)-UT-155 represents a promising therapeutic agent for castration-resistant prostate cancer due to its unique mechanism of action involving the targeted degradation of the androgen receptor through its interaction with the N-terminal domain. While further research is needed to fully elucidate the specific molecular players involved, such as the E3 ubiquitin ligase, and to quantify its activity in comparison to its S-enantiomer, the existing data strongly support its potential as a next-generation anti-androgen therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of (R)-UT-155 and other novel SARDs.
(R)-UT-155: A Selective Androgen Receptor Degrader Targeting the N-Terminal Domain
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary (R)-UT-155 is a novel small molecule selective androgen receptor degrader (SARD) that offers a distinct and promising mecha...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-UT-155 is a novel small molecule selective androgen receptor degrader (SARD) that offers a distinct and promising mechanism for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists that target the ligand-binding domain (LBD), (R)-UT-155 selectively binds to the N-terminal activation function-1 (AF-1) domain of the AR. This unique interaction leads to the degradation of both full-length AR and critically, AR splice variants (AR-SVs) that lack the LBD and are a common mechanism of resistance to current therapies. This guide provides a comprehensive overview of (R)-UT-155, including its mechanism of action, chemical properties, and detailed experimental protocols for its characterization.
Introduction to (R)-UT-155
The androgen receptor is a key driver of prostate cancer progression. While androgen deprivation therapy and AR antagonists are initially effective, the disease often progresses to CRPC, frequently driven by the emergence of AR splice variants, such as AR-V7, which are constitutively active and lack the LBD targeted by most current drugs.
(R)-UT-155 represents a significant advancement in targeting the AR. As the R-enantiomer of UT-155, it has been shown to selectively engage the AF-1 domain of the AR, a region not targeted by LBD-binding antagonists. This interaction induces the degradation of the AR protein through the ubiquitin-proteasome pathway, effectively eliminating both wild-type AR and AR-SVs. This dual action makes (R)-UT-155 a compelling candidate for overcoming resistance to existing anti-androgen therapies.
Chemical Properties and Structure
(R)-UT-155 is a complex small molecule with the following chemical characteristics:
Mechanism of Action: Targeting the AR AF-1 Domain for Degradation
The primary mechanism of action of (R)-UT-155 is the induction of androgen receptor degradation. This process is initiated by the selective binding of (R)-UT-155 to the activation function-1 (AF-1) domain located in the N-terminal region of the AR.
Caption: (R)-UT-155 induced AR degradation pathway.
Upon binding of (R)-UT-155 to the AF-1 domain, a conformational change is induced in the AR protein, marking it for recognition by the cellular protein degradation machinery. The tagged AR is then polyubiquitinated by a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. The polyubiquitinated AR is subsequently recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of both full-length and splice variant AR.
Quantitative Data
The following tables summarize the available quantitative data for UT-155 and related compounds. It is important to note that specific DC₅₀ values for (R)-UT-155 across a range of prostate cancer cell lines are not widely available in the public domain. The data for UT-155 (racemic mixture) and other relevant compounds are provided for context.
Table 1: Binding Affinity and Inhibitory Concentrations of UT-155
Note: Further studies are required to determine the specific DC₅₀ values for (R)-UT-155 in various prostate cancer cell lines to fully characterize its degradation potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of (R)-UT-155.
This protocol details the assessment of AR protein degradation in prostate cancer cells following treatment with (R)-UT-155.
Caption: Workflow for AR degradation Western blot.
Methodology:
Cell Culture: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.
Treatment: Treat the cells with varying concentrations of (R)-UT-155 or vehicle control for different time points (e.g., 4, 8, 12, 24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminal domain of the androgen receptor overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities using image analysis software and normalize the AR signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of AR degradation.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol describes how to measure the effect of (R)-UT-155 on the transcriptional activity of the androgen receptor.
Caption: Workflow for AR luciferase reporter assay.
Methodology:
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or PC-3) with an androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A co-transfected Renilla luciferase plasmid can be used for normalization.
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.
Treatment: Treat the cells with a range of concentrations of (R)-UT-155 in the presence of a known AR agonist (e.g., dihydrotestosterone - DHT, or the synthetic androgen R1881).
Cell Lysis: After the incubation period (typically 24-48 hours), lyse the cells using a passive lysis buffer.
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the Renilla luciferase substrate and measure its luminescence.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the percentage of inhibition of AR transcriptional activity by (R)-UT-155 compared to the agonist-only control.
Synthesis of (R)-UT-155
Conclusion and Future Directions
(R)-UT-155 is a promising selective androgen receptor degrader with a novel mechanism of action that addresses a key challenge in the treatment of castration-resistant prostate cancer. Its ability to degrade both full-length and splice-variant forms of the androgen receptor by targeting the AF-1 domain provides a strong rationale for its continued development.
Future research should focus on:
Determining the precise DC₅₀ values of (R)-UT-155 in a panel of prostate cancer cell lines to quantify its degradation potency.
Elucidating the specific E3 ligase(s) involved in the (R)-UT-155-mediated degradation of the androgen receptor.
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of (R)-UT-155 in preclinical models of CRPC.
The unique therapeutic potential of (R)-UT-155 warrants further investigation to establish its clinical utility in overcoming resistance to current androgen-targeted therapies.
(R)-UT-155: A Novel Androgen Receptor AF-1 Domain Antagonist for Castration-Resistant Prostate Cancer
(R)-UT-155 is a first-in-class selective androgen receptor (AR) degrader (SARD) that uniquely targets the N-terminal Activation Function-1 (AF-1) domain of the androgen receptor. This technical whitepaper provides an in-...
Author: BenchChem Technical Support Team. Date: November 2025
(R)-UT-155 is a first-in-class selective androgen receptor (AR) degrader (SARD) that uniquely targets the N-terminal Activation Function-1 (AF-1) domain of the androgen receptor. This technical whitepaper provides an in-depth overview of (R)-UT-155, its mechanism of action, and its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC), including forms driven by AR splice variants (AR-SVs) like AR-V7.
Executive Summary
Prostate cancer is a leading cause of cancer-related death in men, and its progression to a castration-resistant state, often driven by mutations or splice variants of the androgen receptor, presents a significant therapeutic challenge. (R)-UT-155 emerges as a promising therapeutic candidate by targeting the AF-1 domain of the AR, a region previously considered "undruggable." Unlike current antiandrogen therapies that target the ligand-binding domain (LBD), (R)-UT-155 effectively inhibits and degrades both full-length AR and its splice variants that lack the LBD. This dual mechanism of antagonism and degradation offers a novel strategy to overcome resistance to existing treatments.
Mechanism of Action
(R)-UT-155 and its racemic mixture, UT-155, exhibit a unique pharmacological profile. While UT-155 binds to both the AF-1 domain and the LBD of the AR, further studies revealed that the (R)-enantiomer, (R)-UT-155, selectively binds to the AF-1 domain and does not interact with the LBD[1][2][3]. This selective targeting of the AF-1 domain is crucial for its activity against AR splice variants, which often lack the LBD and are therefore resistant to conventional antiandrogens[4].
The binding of (R)-UT-155 to the AF-1 domain, specifically between amino acids 244 and 360, induces a conformational change in the AR protein, leading to its degradation[1][5]. This degradation occurs through the ubiquitin-proteasome pathway[4][5]. By promoting the degradation of both wild-type AR and its splice variants, (R)-UT-155 effectively reduces the total pool of active AR in the cell, thereby inhibiting downstream signaling pathways that drive prostate cancer growth.
Signaling Pathway Diagram
Caption: Signaling pathway of androgen receptor and the inhibitory mechanism of (R)-UT-155.
Quantitative Data
The following tables summarize the key quantitative data for UT-155 and its enantiomers.
Table 1: Binding Affinity and Inhibitory Potency of UT-155
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of compounds to the AR ligand-binding domain (LBD).
Materials: Purified GST-tagged human AR-LBD protein, 3H-mibolerone (radioligand), test compounds (UT-155, UT-69, enzalutamide, etc.).
Procedure:
Incubate a constant concentration of purified GST-AR-LBD with 1 nM 3H-mibolerone.
Add increasing concentrations of the test compound to compete for binding.
After incubation, separate the protein-bound radioligand from the free radioligand.
Measure the radioactivity of the protein-bound fraction.
Calculate the Ki value, which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
AR Transactivation Assay
Objective: To measure the ability of compounds to inhibit AR-mediated gene transcription.
Materials: HEK-293 cells, human AR cDNA, a luciferase reporter plasmid under the control of an androgen-responsive element (e.g., GRE-LUC), a Renilla luciferase plasmid for normalization (e.g., CMV-renilla LUC), R1881 (a synthetic androgen), and test compounds.
Procedure:
Co-transfect HEK-293 cells with the AR cDNA, GRE-LUC, and CMV-renilla LUC plasmids.
After 24 hours, treat the cells with a constant concentration of R1881 (e.g., 0.1 nM) and varying concentrations of the test compound.
Incubate for an additional 24-48 hours.
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal AR transactivation.
Western Blotting for AR Degradation
Objective: To assess the effect of compounds on AR protein levels.
Materials: Prostate cancer cell lines (e.g., LNCaP, 22RV1), test compounds, cycloheximide (protein synthesis inhibitor), antibodies against AR and a loading control (e.g., actin).
Procedure:
Culture prostate cancer cells and treat them with the test compound for various time points.
To confirm degradation, co-treat cells with the test compound and a proteasome inhibitor (e.g., bortezomib or MG-132) or a protein synthesis inhibitor (cycloheximide).
Harvest the cells and lyse them to extract total protein.
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
Probe the membrane with primary antibodies against AR and the loading control, followed by secondary antibodies conjugated to a detection enzyme.
Visualize the protein bands and quantify their intensity to determine the relative AR protein levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the direct binding of UT-155 to the AR-AF1 domain.
Steady-State Fluorescence Emission Spectra: Pre-incubate purified AR-AF1 protein with UT-155 and measure the steady-state fluorescence to observe changes indicating binding.
1D 1H NMR: Dissolve UT-155 in a deuterated solvent and acquire a spectrum. Then, add the purified AR-AF1 protein and acquire another spectrum. Changes in the chemical shifts or line broadening of the UT-155 peaks indicate binding.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can be used to confirm the binding of small molecules to larger proteins.
Mandatory Visualizations
Experimental Workflow for (R)-UT-155 Characterization
Caption: Experimental workflow for the characterization of (R)-UT-155.
Logical Relationship of (R)-UT-155's Mechanism of Action
Caption: Logical flow of (R)-UT-155's mechanism from molecular interaction to therapeutic effect.
Conclusion and Future Directions
(R)-UT-155 represents a significant advancement in the development of therapeutics for castration-resistant prostate cancer. Its novel mechanism of targeting the AR AF-1 domain and inducing the degradation of both full-length AR and its splice variants provides a compelling strategy to overcome the limitations of current antiandrogen therapies. The preclinical data strongly support its continued development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to select patients most likely to benefit from this innovative therapeutic approach. The development of compounds with improved affinity and selectivity for the AF-1 domain, building upon the foundation of (R)-UT-155, holds great promise for the future of prostate cancer treatment.
An In-Depth Technical Guide to (R)-UT-155: A Selective Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has emerged as a promising therapeutic agent for the treatment of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that has emerged as a promising therapeutic agent for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (R)-UT-155. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the signaling pathways involved in its function.
Chemical Structure and Properties
(R)-UT-155 is a non-steroidal small molecule with a distinct chemical architecture that enables its specific interaction with the androgen receptor.
Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.
Mechanism of Action
(R)-UT-155 functions as a selective androgen receptor degrader (SARD), a class of molecules designed to promote the degradation of the AR protein. Unlike traditional antiandrogens that act as competitive inhibitors of androgen binding to the ligand-binding domain (LBD), (R)-UT-155 targets the N-terminal domain (NTD) of the AR. This interaction induces a conformational change in the AR protein, marking it for degradation via the ubiquitin-proteasome pathway. This mechanism is effective against both wild-type AR and its splice variants, which often lack the LBD and are a common cause of resistance to conventional therapies.
Signaling Pathway
The degradation of the androgen receptor by (R)-UT-155 is a multi-step process involving the cellular machinery responsible for protein quality control.
Caption: (R)-UT-155 binds to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.
Biological Activity
The efficacy of (R)-UT-155 has been demonstrated in various prostate cancer cell lines, including those resistant to conventional antiandrogen therapies.
Human prostate carcinoma, expresses AR and AR-V7 splice variant
Not explicitly found for (R)-UT-155
C4-2
Castration-resistant LNCaP subline
Not explicitly found for (R)-UT-155
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of (R)-UT-155.
Western Blotting for AR Degradation
This protocol details the procedure to assess the degradation of the androgen receptor in prostate cancer cells following treatment with (R)-UT-155.
Caption: A stepwise workflow for assessing AR protein levels via Western blotting after (R)-UT-155 treatment.
Detailed Protocol:
Cell Culture and Treatment:
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates at a density of 5 x 10⁵ cells/well.
Allow cells to adhere overnight.
Treat cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
Cell Lysis:
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
Add 100 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.
Scrape cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer:
Normalize protein concentrations and prepare samples with 4x Laemmli sample buffer.
Boil samples at 95°C for 5 minutes.
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
Run the gel at 120V until the dye front reaches the bottom.
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
Immunoblotting and Detection:
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (to detect both full-length and splice variants) overnight at 4°C.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of (R)-UT-155 on the viability of prostate cancer cells.
Detailed Protocol:
Cell Seeding:
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of (R)-UT-155 in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (R)-UT-155 or vehicle control.
Incubate for the desired treatment period (e.g., 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium from each well.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Model
This protocol outlines the establishment of a prostate cancer xenograft model to evaluate the anti-tumor efficacy of (R)-UT-155 in vivo.
Detailed Protocol:
Cell Preparation and Implantation:
Harvest prostate cancer cells (e.g., 22Rv1) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
Subcutaneously inject 100 µL of the cell suspension into the flank of male immunodeficient mice (e.g., NOD/SCID or nude mice).
Tumor Growth and Treatment:
Monitor tumor growth by measuring tumor volume with calipers twice a week.
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administer (R)-UT-155 (e.g., 10-50 mg/kg) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
Efficacy Evaluation:
Continue to monitor tumor volume and body weight throughout the study.
At the end of the study, euthanize the mice and excise the tumors.
Measure the final tumor weight and perform further analysis such as Western blotting or immunohistochemistry on the tumor tissue to assess AR levels.
Synthesis
The synthesis of (R)-UT-155 involves a multi-step process. A general synthetic scheme is outlined below, based on the synthesis of similar compounds.
Caption: A simplified representation of the synthetic route to (R)-UT-155.
A detailed, step-by-step synthesis protocol is not publicly available in the provided search results. The synthesis would likely involve the preparation of a chiral epoxide intermediate followed by nucleophilic ring-opening with 5-fluoro-1H-indole and subsequent amide coupling with 4-cyano-3-(trifluoromethyl)aniline.
Pharmacokinetics
Detailed pharmacokinetic parameters for (R)-UT-155 in preclinical models are not extensively reported in the public domain. Such studies would typically involve administering the compound to animals (e.g., mice or rats) via different routes (e.g., intravenous, oral) and measuring its concentration in plasma over time to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
(R)-UT-155 is a promising selective androgen receptor degrader with a novel mechanism of action that overcomes the limitations of current antiandrogen therapies. Its ability to degrade both wild-type and splice variant forms of the androgen receptor makes it a strong candidate for the treatment of castration-resistant prostate cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers working on this and similar targeted therapies. Further investigation into its pharmacokinetic profile and in vivo efficacy will be crucial for its clinical development.
(R)-UT-155: A Novel Strategy for Degrading Androgen Receptor Splice Variants in Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism o...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of androgen receptor (AR) splice variants, particularly AR-V7, represents a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). These truncated, constitutively active AR variants drive tumor progression and are associated with a poor prognosis. (R)-UT-155 has emerged as a promising therapeutic agent that circumvents this resistance by selectively targeting the N-terminal domain (NTD) of the AR, leading to the degradation of both full-length AR (AR-FL) and its splice variants. This guide provides a comprehensive overview of the mechanism of action of (R)-UT-155, its efficacy in preclinical models, and the experimental methodologies used to characterize its activity.
Introduction to AR Splice Variants in CRPC
Prostate cancer is a leading cause of cancer-related death in men.[1] While androgen deprivation therapy is the cornerstone of treatment, many patients eventually progress to CRPC. A key driver of this progression is the reactivation of AR signaling, often through the expression of AR splice variants that lack the ligand-binding domain (LBD).[2][3][4] The most well-characterized of these is AR-V7, which is constitutively active and promotes tumor growth even in a castrate environment.[1][5] The presence of AR-V7 in circulating tumor cells is a prognostic biomarker for poor outcomes and resistance to LBD-targeting therapies like enzalutamide and abiraterone.[1] This highlights the urgent need for novel therapeutic strategies that can effectively target these resistant AR isoforms.
(R)-UT-155: A Selective AR Degrader Targeting the N-Terminal Domain
(R)-UT-155 is a potent, selective androgen receptor degrader (SARD) that uniquely targets the activation function-1 (AF-1) region within the N-terminal domain of the AR.[6][7] Unlike current therapies that target the LBD, this mechanism of action allows (R)-UT-155 to effectively degrade both full-length AR and AR splice variants that lack the LBD, such as AR-V7.[6][8][9]
Mechanism of Action
(R)-UT-155 functions as a "molecular glue," inducing the degradation of AR and its splice variants through the ubiquitin-proteasome pathway.[10][11][12][13][14] By binding to the AF-1 domain, (R)-UT-155 promotes a conformational change in the AR protein, marking it for ubiquitination and subsequent degradation by the proteasome.[9][13] This degradation of the entire AR protein pool, including the constitutively active splice variants, effectively shuts down AR-driven transcription and inhibits tumor cell proliferation.
Quantitative Efficacy of (R)-UT-155
Preclinical studies have demonstrated the potent and selective activity of (R)-UT-155 in various prostate cancer cell lines, including those resistant to conventional therapies.
Cell Line
AR Status
Treatment
Effect
Reference
22RV1
AR-FL, AR-V7
UT-155 (10 µM)
Dose-dependent degradation of both AR-FL and AR-V7.
The following are detailed methodologies for key experiments used to characterize the activity of (R)-UT-155.
Western Blotting for AR and AR-V7 Degradation
Objective: To qualitatively and quantitatively assess the degradation of full-length AR and AR-V7 protein levels following treatment with (R)-UT-155.
Protocol:
Cell Culture and Treatment: Prostate cancer cells (e.g., 22RV1) are cultured in appropriate media. For androgen-dependent studies, cells are often maintained in charcoal-stripped serum (CSS) to deplete endogenous androgens before treatment. Cells are then treated with varying concentrations of (R)-UT-155 or vehicle control for specified time points (e.g., 24-48 hours).
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for the N-terminal domain of AR (which detects both AR-FL and AR-V7) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for AR-Target Gene Expression
Objective: To measure the effect of (R)-UT-155 on the transcriptional activity of AR and AR-V7 by quantifying the mRNA levels of AR-regulated genes.
Protocol:
Cell Culture and Treatment: Similar to the Western blotting protocol, cells are cultured and treated with (R)-UT-155 or vehicle control.
RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen). The quality and quantity of the RNA are assessed using a spectrophotometer.
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for AR-target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH).
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treatment groups to the vehicle control.
Signaling Pathways and Experimental Workflows
(R)-UT-155 Mechanism of Action
Caption: Mechanism of (R)-UT-155 induced AR degradation.
Experimental Workflow for Evaluating (R)-UT-155
Caption: Workflow for preclinical evaluation of (R)-UT-155.
Conclusion and Future Directions
(R)-UT-155 represents a significant advancement in the development of therapies for CRPC. By targeting the N-terminal domain of the androgen receptor, it effectively induces the degradation of both full-length AR and the clinically relevant AR-V7 splice variant, offering a promising strategy to overcome resistance to current treatments. The preclinical data strongly support its continued development, and ongoing clinical trials will be crucial in determining its therapeutic potential in patients with advanced prostate cancer. Future research should focus on identifying predictive biomarkers of response to (R)-UT-155 and exploring its efficacy in combination with other therapeutic agents to achieve durable responses in this challenging disease setting.
(R)-UT-155: A Novel Selective Androgen Receptor Degrader Versus Traditional Anti-Androgen Therapy
A Technical Guide for Researchers and Drug Development Professionals Executive Summary The landscape of prostate cancer therapeutics has been significantly shaped by the development of agents targeting the androgen recep...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of prostate cancer therapeutics has been significantly shaped by the development of agents targeting the androgen receptor (AR). Traditional anti-androgen therapies, such as bicalutamide and enzalutamide, have been foundational in the management of androgen-sensitive prostate cancer by competitively inhibiting the AR's ligand-binding domain (LBD). However, the emergence of resistance, often driven by AR mutations or the expression of AR splice variants lacking the LBD, necessitates the development of novel therapeutic strategies. This technical guide provides an in-depth comparison of (R)-UT-155, a first-in-class selective androgen receptor degrader (SARD), with traditional anti-androgen therapies. (R)-UT-155 represents a paradigm shift by targeting the N-terminal domain (NTD) of the AR, leading to its degradation and offering a potential solution to overcome existing resistance mechanisms. This document details the distinct mechanisms of action, comparative preclinical efficacy, and the experimental protocols utilized in the evaluation of these compounds, aimed at providing researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic modality.
Introduction: The Evolving Challenge of Androgen Receptor Targeting
The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression. For decades, the mainstay of hormonal therapy has been the inhibition of AR signaling. Traditional non-steroidal anti-androgens, including the first-generation bicalutamide and the second-generation enzalutamide, function by competitively binding to the LBD of the AR. This action prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR nuclear translocation, DNA binding, and the transcription of AR target genes.[1][2]
Despite the initial efficacy of these agents, the development of castration-resistant prostate cancer (CRPC) remains a major clinical challenge. Resistance mechanisms often involve the AR itself, including point mutations in the LBD that can convert antagonists into agonists, and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. These AR-Vs, such as AR-V7, are not susceptible to traditional LBD-targeting anti-androgens and are associated with poor prognosis. This has spurred the development of novel therapeutic approaches that can effectively target these resistant forms of the AR.
(R)-UT-155: A Novel Mechanism of Action
(R)-UT-155 is a member of a novel class of compounds known as Selective Androgen Receptor Degraders (SARDs). Unlike traditional anti-androgens, (R)-UT-155 and its parent compound, UT-155, exert their effects by binding to the N-terminal domain (NTD) of the AR, specifically within the activation function-1 (AF-1) region.[3][4] This interaction leads to the degradation of both the full-length AR and AR splice variants through the proteasome pathway.[3][4]
The ability to degrade the entire AR protein, including the NTD which is essential for the transcriptional activity of both full-length AR and AR-Vs, represents a significant advancement. By targeting a different domain than traditional therapies, (R)-UT-155 has the potential to be effective in tumors that have developed resistance to LBD-targeted agents.
Signaling Pathway of (R)-UT-155 vs. Traditional Anti-Androgens
The distinct mechanisms of action of (R)-UT-155 and traditional anti-androgens result in different downstream effects on the AR signaling pathway.
Preclinical Efficacy of (R)-UT-155: A Selective Androgen Receptor Degrader for Castration-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a novel small molecule that has demonstrated significant preclinical efficacy as a selective androgen...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-UT-155 is a novel small molecule that has demonstrated significant preclinical efficacy as a selective androgen receptor degrader (SARD). Developed for the treatment of castration-resistant prostate cancer (CRPC), (R)-UT-155 and its analogs represent a promising therapeutic strategy by targeting both wild-type and splice variant isoforms of the androgen receptor (AR), which are key drivers of disease progression. This technical guide provides a comprehensive overview of the preclinical data on (R)-UT-155's efficacy, including detailed experimental protocols and a visualization of its mechanism of action.
Core Efficacy Data
The preclinical efficacy of (R)-UT-155 and its related compounds, UT-155 and UT-69, has been primarily evaluated through their ability to degrade the androgen receptor and inhibit the growth of prostate cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Degradation of Androgen Receptor (AR) in LNCaP Cells
Compound
Concentration
AR Degradation (%)
UT-155
100 nM
>50%
UT-155
1 µM
Complete Degradation
Data derived from Western blot analysis in LNCaP cells treated for approximately 24 hours.
Table 2: Inhibition of Androgen Receptor (AR) and AR-V7 in 22RV1 Cells
Compound
Treatment Condition
Effect
UT-155
Dose-response in charcoal-stripped serum
Degradation of both full-length AR and AR-V7 splice variant
22RV1 cells express both full-length AR and the AR-V7 splice variant, a key driver of resistance to AR-targeted therapies.
Table 3: Comparative Inhibitory Potency
Compound
Target
Potency
UT-69, UT-155, (R)-UT-155
Wild-type AR and AR Splice Variants
Greater inhibitory potency than approved AR antagonists
Mechanism of Action: Signaling Pathway
(R)-UT-155 and its analogs exert their effects by binding to the androgen receptor and inducing its degradation via the proteasomal pathway. (R)-UT-155 selectively binds to the amino-terminal transcriptional activation domain (AF-1) of the AR, a region not previously targeted for degradation. Other analogs, such as UT-69 and UT-155, have been shown to bind to both the AF-1 domain and the carboxy-terminal ligand-binding domain (LBD). This dual-binding mechanism contributes to their potent AR-degrading activity.
Mechanism of (R)-UT-155 Action
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of (R)-UT-155 and its analogs.
Cell Culture and Treatments
Cell Lines:
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
22RV1: A human prostate carcinoma cell line expressing both full-length AR and the AR-V7 splice variant. Maintained in RPMI-1640 medium with 10% FBS.
Androgen Deprivation Conditions: For experiments requiring an androgen-deprived state, cells were cultured in phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 48 hours prior to treatment.
Compound Treatment: (R)-UT-155, UT-155, UT-69, and reference compounds (e.g., enzalutamide) were dissolved in DMSO to create stock solutions. Final concentrations were achieved by diluting the stock solutions in the appropriate cell culture medium. Vehicle controls contained an equivalent concentration of DMSO.
Western Blot Analysis for AR Degradation
This protocol outlines the procedure for assessing the levels of androgen receptor protein following treatment with SARDs.
Western Blot Workflow for AR Degradation
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.
Real-Time PCR for AR mRNA Levels
To determine if the reduction in AR protein was due to decreased transcription, quantitative real-time PCR (qRT-PCR) was performed.
RNA Isolation: Total RNA was isolated from treated and control cells using an RNeasy kit.
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a high-capacity cDNA reverse transcription kit.
qRT-PCR: The expression of AR mRNA was quantified by real-time PCR using TaqMan gene expression assays. GAPDH was used as an endogenous control for normalization.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were conducted to assess the recruitment of AR to androgen response elements (AREs) on the DNA.
Cross-linking: LNCaP cells were treated with the compounds and then with the synthetic androgen R1881. Protein-DNA complexes were cross-linked with formaldehyde.
Immunoprecipitation: The cross-linked chromatin was sheared, and the AR-DNA complexes were immunoprecipitated using an anti-AR antibody.
DNA Purification and Analysis: The cross-linked DNA was purified and the amount of the PSA enhancer region containing an ARE was quantified by real-time PCR.
Conclusion
The preclinical data for (R)-UT-155 and its analogs strongly support their potential as a novel therapeutic approach for castration-resistant prostate cancer. Their unique mechanism of action, which involves the degradation of both wild-type and splice variant forms of the androgen receptor, addresses a key mechanism of resistance to current therapies. The in-depth experimental protocols provided herein offer a foundation for further research and development of this promising class of compounds. The continued investigation of SARDs like (R)-UT-155 is warranted to translate these preclinical findings into effective clinical treatments for patients with advanced prostate cancer.
Foundational
Understanding the Selectivity of (R)-UT-155 for the Androgen Receptor N-Terminal Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selectivity of (R)-UT-155 for the N-terminal domain (NTD)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selectivity of (R)-UT-155 for the N-terminal domain (NTD) of the androgen receptor (AR). (R)-UT-155 is a significant research compound, representing a class of selective androgen receptor degraders (SARDs) that offer a novel therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR splice variants that lack the conventional ligand-binding domain (LBD). This document outlines the quantitative binding data, detailed experimental protocols for assessing selectivity, and the signaling pathways involved.
Executive Summary
The androgen receptor is a critical driver of prostate cancer progression. While current therapies predominantly target the C-terminal LBD, resistance often emerges through mechanisms such as the expression of AR splice variants (AR-SVs) that lack this domain. These AR-SVs are constitutively active due to the potent transactivation function of the N-terminal domain (NTD). (R)-UT-155 has been identified as a selective binder and degrader of the AR via the NTD, offering a promising approach to inhibit both full-length AR and AR-SVs.[1]
Key findings indicate that while the racemic mixture of UT-155 exhibits binding to both the LBD and the NTD, the (R)-enantiomer is highly selective for the Activation Function-1 (AF-1) region within the NTD and does not bind to the LBD.[1][2] This selectivity is crucial for its mechanism of action and therapeutic potential. This guide will dissect the evidence for this selectivity through quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Quantitative Data Presentation: Binding Affinity and Potency
The selectivity of a compound is best understood through a quantitative comparison of its binding affinities for its intended target versus off-targets. The following tables summarize the available data for UT-155 and its enantiomers.
Note: A quantitative dissociation constant (Kd) for the interaction between (R)-UT-155 and the intrinsically disordered AR NTD has not been reported in the primary literature, as its disordered nature complicates traditional binding affinity measurements. Binding has been qualitatively confirmed through biophysical methods.
Compound
Functional Assay
Potency (IC₅₀)
Cell Line
UT-155 (racemic)
AR Transactivation Inhibition
~50-100 nM
HEK-293
Enzalutamide
AR Transactivation Inhibition
~300-500 nM
HEK-293
Note: The functional potency of UT-155 in cell-based assays is approximately 6- to 10-fold higher than that of the LBD-targeting drug, enzalutamide.[1]
Experimental Protocols
The determination of (R)-UT-155's selectivity relies on a series of key experiments. The following are detailed representative protocols based on the methodologies cited in the primary literature.
Radioligand Competitive Binding Assay for AR-LBD
This assay quantitatively determines the ability of a test compound to displace a known radiolabeled ligand from the AR-LBD.
Objective: To measure the binding affinity (Kᵢ) of compounds for the AR-LBD.
Materials:
Purified, recombinant GST-tagged human AR-LBD protein.
Radioligand: ³H-mibolerone (a high-affinity synthetic androgen).
Test compounds: (R)-UT-155, UT-155 (racemic), Enzalutamide.
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT).
Wash Buffer: Ice-cold assay buffer.
96-well filter plates (e.g., glass fiber filters pre-treated with polyethylenimine).
Scintillation fluid and a scintillation counter.
Procedure:
Preparation: Serially dilute test compounds in DMSO, followed by dilution in assay buffer to achieve final desired concentrations.
Binding Reaction: In each well of the 96-well plate, combine:
Purified GST-AR-LBD protein.
1 nM ³H-mibolerone.
Varying concentrations of the test compound or vehicle (for total binding control).
For non-specific binding control, add a high concentration (e.g., 10 µM) of unlabeled mibolerone.
Incubation: Incubate the plates at 4°C for 16-18 hours to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
Washing: Wash each filter 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.
Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding CPM from total binding CPM.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Steady-State Fluorescence Spectroscopy for AR-NTD Binding
This biophysical assay detects the direct binding of a ligand to a protein by measuring changes in the protein's intrinsic fluorescence (typically from tryptophan residues).
Objective: To qualitatively confirm the direct binding of (R)-UT-155 to the AR-AF1 domain.
Materials:
Purified, recombinant AR-AF1 protein (e.g., GST-tagged, amino acids 141-486).
Test compound: (R)-UT-155.
Spectroscopy Buffer: Phosphate-buffered saline (PBS) or similar, filtered.
Fluorometer and quartz cuvettes.
Procedure:
Instrument Setup: Set the fluorometer to excite at 280 nm (for tryptophan) and scan the emission spectrum from 300 nm to 400 nm.
Sample Preparation: Prepare a solution of AR-AF1 protein at a fixed concentration (e.g., 1 µM) in the spectroscopy buffer.
Baseline Measurement: Record the fluorescence emission spectrum of the AR-AF1 protein alone. This is the baseline reading.
Titration: Add increasing concentrations of (R)-UT-155 to the protein solution. After each addition, allow the sample to incubate for at least 30 minutes at room temperature to reach equilibrium.
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the compound.
Data Correction and Analysis:
Correct each spectrum for buffer effects and any intrinsic fluorescence of the compound itself.
Observe the quenching (decrease) of the tryptophan fluorescence intensity at its emission maximum (~340-350 nm) as the concentration of (R)-UT-155 increases.
A dose-dependent quenching of the protein's fluorescence is indicative of a direct binding interaction.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR
WaterLOGSY is a ligand-observed NMR technique that is highly sensitive for detecting weak protein-ligand interactions. It relies on the transfer of magnetization from bulk water to the ligand via the protein.
Objective: To confirm the binding of (R)-UT-155 to the AR-AF1 domain and identify the binding epitope.
Materials:
Purified, recombinant GST-tagged AR-AF1 protein.
Test compound: (R)-UT-155.
NMR Buffer: Typically a deuterated buffer (e.g., D₂O-based PBS) to minimize the solvent signal.
NMR spectrometer equipped for WaterLOGSY experiments.
Procedure:
Sample Preparation:
Prepare a sample containing the test compound (e.g., 200-500 µM) in the NMR buffer.
Prepare a second sample containing the same concentration of the test compound plus the AR-AF1 protein (e.g., 2-5 µM).
NMR Acquisition:
Acquire a 1D ¹H NMR spectrum of the compound alone as a reference.
Acquire a WaterLOGSY spectrum for the sample containing both the protein and the compound. The experiment involves selective irradiation of the water signal and observation of the resulting nuclear Overhauser effect (NOE) on the ligand protons.
Data Analysis:
In a WaterLOGSY experiment, signals from non-binding compounds will have the opposite phase (e.g., positive) compared to signals from binding compounds (e.g., negative).
Observe the signals corresponding to the aromatic protons of (R)-UT-155. If these signals appear with a negative phase in the presence of AR-AF1, it confirms a binding interaction.
The relative intensity of the negative signals across the molecule can provide information about which parts of the ligand are in closest proximity to the protein surface (the binding epitope).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental logic is crucial for understanding the significance of (R)-UT-155's selectivity.
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway, which is dysregulated in prostate cancer.
This diagram illustrates how (R)-UT-155 selectively targets the AR NTD, leading to the degradation of both full-length AR and AR splice variants.
Figure 2. Selective Action of (R)-UT-155 on AR Isoforms.
Experimental Workflow for Determining AR NTD Selectivity
This flowchart outlines the logical sequence of experiments used to establish that a compound, such as (R)-UT-155, is a selective AR NTD binder.
Figure 3. Logical Workflow for Identifying Selective AR NTD Binders.
Conclusion
This selective mechanism allows (R)-UT-155 to induce the degradation of both full-length AR and, critically, the LBD-lacking AR splice variants that drive therapeutic resistance. The methodologies and data presented in this guide provide a comprehensive framework for understanding and further investigating this important class of molecules. For drug development professionals, (R)-UT-155 serves as a key exemplar in the rational design of next-generation therapeutics for advanced prostate cancer.
The Next Generation of Prostate Cancer Therapy: A Deep Dive into (R)-UT-155 and Related Selective Androgen Receptor Degraders (SARDs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While firs...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While first and second-generation antiandrogens like enzalutamide have been pivotal in treatment, the emergence of resistance, often through AR mutations or the expression of constitutively active AR splice variants (AR-Vs) such as AR-V7, presents a significant clinical challenge. To overcome this, a new class of therapeutics known as Selective Androgen Receptor Degraders (SARDs) has been developed. These molecules are designed not just to block AR activity but to promote the degradation of the AR protein entirely. This whitepaper provides a comprehensive review of the literature on a promising SARD, (R)-UT-155, and its related compounds, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize them.
Mechanism of Action: A Dual-Pronged Attack on the Androgen Receptor
Unlike traditional antiandrogens that primarily target the ligand-binding domain (LBD) of the AR, (R)-UT-155 and its analogs were designed with a unique mechanism of action. These SARDs bind to the N-terminal domain (NTD), specifically the activation function-1 (AF-1) region, a domain critical for AR's transcriptional activity and a region that is retained in key splice variants like AR-V7. Some related compounds, such as the racemic UT-155 and UT-69, also exhibit binding to the LBD.
This binding event initiates a cascade leading to the ubiquitination and subsequent degradation of the full-length AR and its splice variants via the proteasome pathway. By eliminating the AR protein, SARDs can overcome resistance mechanisms that arise from LBD mutations or the expression of LBD-truncated splice variants, offering a more durable therapeutic response.
Figure 1: SARD-mediated degradation of AR and AR-V7.
Quantitative Data Summary
The following tables summarize the key quantitative data for (R)-UT-155 and related SARDs based on preclinical studies.
Table 1: In Vitro Activity of SARDs
Compound
AR-LBD Binding Ki (nM)
AR Antagonism IC50 (nM)
Cell Line
(R)-UT-155
No Binding
85
HEK293
UT-155 (racemic)
267
110
HEK293
UT-69
78
40
HEK293
Enzalutamide
25
240
HEK293
Data sourced from Ponnusamy et al., Cancer Research, 2017.
Table 2: In Vivo Efficacy of (R)-UT-155 in a 22Rv1 Xenograft Model
Treatment Group
Dose
Administration
Tumor Growth Inhibition (%)
(R)-UT-155
10 mg/kg
Oral, daily
~53%
Enzalutamide
10 mg/kg
Oral, daily
No significant effect
The 22Rv1 cell line is a model for castration-resistant prostate cancer that expresses both full-length AR and the AR-V7 splice variant, and is resistant to enzalutamide. Data sourced from Ponnusamy et al., Cancer Research, 2017.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the evaluation of (R)-UT-155 and related SARDs.
AR Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor ligand-binding domain (LBD).
Figure 2: Workflow for AR Competitive Binding Assay.
Protocol:
Protein Preparation: Purified, recombinant human AR-LBD (e.g., GST-tagged) is used.
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the AR-LBD protein, a constant concentration of a high-affinity radioligand (e.g., 1 nM [3H]-mibolerone), and varying concentrations of the competitor compound ((R)-UT-155, etc.).
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the protein-ligand complex.
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
AR Transactivation (Luciferase Reporter) Assay
This cell-based assay measures the ability of a compound to inhibit AR-mediated gene transcription.
Figure 3: Workflow for AR Transactivation Assay.
Protocol:
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and then co-transfected with two plasmids: one that expresses the full-length human AR and another that contains a luciferase reporter gene under the control of an androgen-responsive element (ARE).
Compound Treatment: After transfection, the cells are treated with a known AR agonist (e.g., 0.1 nM R1881) to stimulate AR activity, along with a range of concentrations of the test compound.
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for AR-mediated transcription of the luciferase gene.
Cell Lysis and Luciferase Assay: The cells are lysed to release their contents. A luciferase assay reagent containing the substrate luciferin is added to the cell lysate.
Luminescence Measurement: The light produced by the luciferase enzyme is measured using a luminometer.
Data Analysis: The luminescence signal is proportional to the level of AR transcriptional activity. The data are plotted to determine the IC50 value of the antagonist.
Western Blotting for AR Degradation
This technique is used to visualize and quantify the reduction in AR protein levels following treatment with a SARD.
Protocol:
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured and treated with various concentrations of the SARD for a specified time (e.g., 24 hours).
Protein Extraction: The cells are harvested and lysed to extract total protein. The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the AR (and AR-V7, if applicable). A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used to ensure equal protein loading.
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light is detected using an imaging system.
Quantification: The intensity of the bands corresponding to AR and the loading control are quantified. The AR band intensity is normalized to the loading control to determine the relative decrease in AR protein levels.
In Vivo Xenograft Model of Castration-Resistant Prostate Cancer
This animal model is used to assess the anti-tumor efficacy of SARDs in a living organism.
Figure 4: Workflow for a Prostate Cancer Xenograft Model.
Protocol:
Cell Implantation: Human prostate cancer cells (e.g., 22Rv1) are injected subcutaneously into the flank of male immunodeficient mice (e.g., nude or SCID mice).
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Treatment: The mice are randomized into different treatment groups, including a vehicle control group and groups receiving the test compound ((R)-UT-155) and a comparator (e.g., enzalutamide). The drugs are typically administered daily by oral gavage.
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size.
Data Analysis: The tumor volumes are plotted over time to assess the effect of the treatment on tumor growth. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.
Conclusion and Future Directions
(R)-UT-155 and related SARDs represent a promising new therapeutic strategy for castration-resistant prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Their unique mechanism of action, which involves the degradation of both full-length AR and its splice variants, addresses key resistance pathways. The preclinical data summarized in this whitepaper demonstrates their potential for superior efficacy compared to existing treatments.
Future research will likely focus on the clinical development of these compounds, including Phase I and II trials to evaluate their safety and efficacy in patients. Further optimization of SARDs to enhance their pharmacokinetic properties and degradation potency is also an active area of investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to advance this exciting field of cancer therapy.
Foundational
An In-Depth Technical Guide to the Synthesis of (R)-UT-155
For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a proposed synthetic pathway for (R)-UT-155, a selective androgen receptor degrader (SARD). The synthesis is a multi-step proc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for (R)-UT-155, a selective androgen receptor degrader (SARD). The synthesis is a multi-step process involving the preparation of key intermediates, including 5-fluoroindole and a chiral epoxide, followed by their coupling and subsequent functional group manipulations to yield the final product. This document provides detailed experimental protocols for each key transformation, a summary of expected quantitative data, and a visual representation of the synthetic route.
Overview of the Synthetic Strategy
The synthesis of (R)-UT-155 can be approached through a convergent strategy, which involves the independent synthesis of two key fragments followed by their coupling. The primary fragments are 5-fluoroindole and a chiral three-carbon building block, which are then joined to construct the core of the molecule. The final step involves the formation of an amide bond with the aniline-derived portion of the molecule.
The proposed multi-step synthesis pathway is as follows:
Synthesis of 5-Fluoroindole: Preparation of the indole moiety via the Fischer indole synthesis.
Asymmetric Synthesis of (R)-2-methyloxiran-2-yl)methanol: Enantioselective epoxidation of an allylic alcohol to introduce the desired stereochemistry.
Coupling of 5-Fluoroindole and Chiral Epoxide: Nucleophilic opening of the epoxide ring by 5-fluoroindole to form the key C-N bond.
Oxidation to Carboxylic Acid: Conversion of the primary alcohol to a carboxylic acid in preparation for amide coupling.
Amide Bond Formation: Coupling of the carboxylic acid with 4-amino-2-(trifluoromethyl)benzonitrile to yield (R)-UT-155.
Data Presentation
The following tables summarize the expected quantitative data for the key steps in the synthesis of (R)-UT-155, based on literature precedents for analogous reactions.
Reaction: Fischer Indole Synthesis followed by decarboxylation.
Procedure:
A mixture of 4-fluorophenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) is heated in polyphosphoric acid at 100-120 °C for 2-3 hours.
The reaction mixture is cooled to room temperature and poured into ice water.
The precipitated solid, 5-fluoro-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.
The crude carboxylic acid is then heated at its melting point until gas evolution ceases, indicating completion of the decarboxylation.
The resulting 5-fluoroindole is purified by recrystallization or column chromatography.
Step 3: Synthesis of (R)-2-methyloxiran-2-yl)methanol
Reaction: Sharpless Asymmetric Epoxidation.
Procedure:
To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate ((+)-DIPT, 0.12 eq) in dry dichloromethane at -20 °C is added a solution of 2-methyl-2-propen-1-ol (1.0 eq) in dichloromethane.
A solution of tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) in toluene is then added dropwise, and the mixture is stirred at -20 °C for 24-48 hours.
The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred for 1 hour.
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography to afford (R)-2-methyloxiran-2-yl)methanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Step 4: Synthesis of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol
Reaction: Nucleophilic opening of the epoxide.
Procedure:
To a solution of 5-fluoroindole (1.0 eq) in dry DMF at 0 °C is added sodium hydride (NaH, 1.2 eq) portionwise. The mixture is stirred at room temperature for 1 hour.
A solution of (R)-2-methyloxiran-2-yl)methanol (1.1 eq) in dry DMF is then added dropwise, and the reaction mixture is heated to 60-70 °C for 12-16 hours.
The reaction is cooled to room temperature and quenched by the slow addition of water.
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
The crude product is purified by column chromatography.
Step 5: Synthesis of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid
Reaction: Jones Oxidation.
Procedure:
A solution of (R)-1-(5-fluoro-1H-indol-1-yl)-2-methylpropane-1,2-diol (1.0 eq) in acetone is cooled to 0 °C.
Jones reagent (prepared from CrO₃, concentrated H₂SO₄, and water) is added dropwise until a persistent orange color is observed.
The reaction is stirred at 0 °C for 2-4 hours and then quenched with isopropanol.
The mixture is filtered, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude carboxylic acid, which can be used in the next step without further purification.
Step 6: Synthesis of (R)-UT-155
Reaction: Amide Bond Formation.
Procedure:
To a solution of (R)-2-hydroxy-2-methyl-3-(5-fluoro-1H-indol-1-yl)propanoic acid (1.0 eq), 4-amino-2-(trifluoromethyl)benzonitrile (1.1 eq), and HATU (1.2 eq) in dry DMF is added N,N-diisopropylethylamine (DIPEA, 2.0 eq).
The reaction mixture is stirred at room temperature for 12-24 hours.
Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
The crude product is purified by column chromatography to afford (R)-UT-155.
Mandatory Visualization
The following diagram illustrates the proposed synthesis pathway for (R)-UT-155.
Caption: Proposed synthesis pathway for (R)-UT-155.
Protocols & Analytical Methods
Method
Application Notes and Protocols for (R)-UT-155 (Sepantronium Bromide/YM155) in Cell Culture
Audience: Researchers, scientists, and drug development professionals. Introduction: (R)-UT-155, more commonly known as Sepantronium Bromide or YM155, is a potent small-molecule survivin suppressant.[1][2] Survivin, a me...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-UT-155, more commonly known as Sepantronium Bromide or YM155, is a potent small-molecule survivin suppressant.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many human cancers and is associated with resistance to chemotherapy and radiation. YM155 has been investigated as a therapeutic agent due to its ability to induce apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for the use of YM155 in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
YM155 is understood to function primarily by downregulating the expression of survivin, an inhibitor of apoptosis protein (IAP).[1] The uptake of YM155 into cancer cells is mediated by the solute carrier protein SLC35F2.[1][2] Resistance to YM155 has been associated with elevated expression of the deubiquitinating enzyme USP32, which leads to the destabilization of SLC35F2, thereby reducing the intracellular concentration of YM155.[1][2]
The downregulation of survivin by YM155 leads to the activation of apoptotic pathways, resulting in programmed cell death. This makes YM155 a subject of interest in cancer research, particularly for tumors that are resistant to conventional therapies.
Experimental Protocols
General Guidelines for Handling (R)-UT-155 (YM155)
Storage: Store YM155 as a powder at -20°C, protected from light.
Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Working Concentration: The optimal working concentration of YM155 will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response study to determine the IC50 value for the cell line of interest. Typical concentrations used in studies range from nanomolar to low micromolar.
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of YM155 in a cancer cell line using a standard MTT or similar cell viability assay.
Materials:
Cancer cell line of interest (e.g., MCF7, BT474, HeLa)[1]
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
(R)-UT-155 (YM155)
DMSO (for stock solution)
96-well cell culture plates
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Drug Treatment: Prepare serial dilutions of YM155 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of YM155. Include a vehicle control (medium with DMSO at the same concentration as the highest YM155 concentration).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Cell Viability Assessment (MTT Assay):
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the YM155 concentration.
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
Protocol 2: Apoptosis Induction and Detection by Flow Cytometry
This protocol outlines the induction of apoptosis with YM155 and its detection using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
Cancer cell line of interest
Complete cell culture medium
(R)-UT-155 (YM155)
6-well cell culture plates
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with YM155 at a concentration determined from the IC50 experiment (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
Cell Harvesting:
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE, Accutase).
Centrifuge the cell suspension at 300 x g for 5 minutes.
Wash the cell pellet twice with cold PBS.
Staining:
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer within one hour of staining.
Live cells will be Annexin V-negative and PI-negative.
Early apoptotic cells will be Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Necrotic cells will be Annexin V-negative and PI-positive.
Data Presentation
Table 1: Example Dose-Response of YM155 on Cancer Cell Lines
Cell Line
IC50 (nM) after 72h treatment
MCF7 (Breast Cancer)
Data to be determined experimentally
BT474 (Breast Cancer)
Data to be determined experimentally
HeLa (Cervical Cancer)
Data to be determined experimentally
NCI-H2122 (NSCLC)
Data to be determined experimentally
SW837 (CRC)
Data to be determined experimentally
Table 2: Example Apoptosis Induction by YM155 in a Cancer Cell Line
Treatment
% Live Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Vehicle Control
Data to be determined experimentally
Data to be determined experimentally
Data to be determined experimentally
YM155 (IC50)
Data to be determined experimentally
Data to be determined experimentally
Data to be determined experimentally
YM155 (2x IC50)
Data to be determined experimentally
Data to be determined experimentally
Data to be determined experimentally
Signaling Pathways and Experimental Workflows
Signaling Pathway of YM155 Action and Resistance
Caption: YM155 signaling pathway leading to apoptosis and the mechanism of resistance via USP32.
Experimental Workflow for IC50 Determination```dot
Caption: Workflow for detecting apoptosis induced by YM155 using flow cytometry.
Application Note: Quantifying (R)-UT-155-Mediated Androgen Receptor Degradation Using Western Blot
Audience: Researchers, scientists, and drug development professionals. Introduction: (R)-UT-155 is a potent and selective Androgen Receptor Degrader (SARD) that has shown efficacy in preclinical models of castration-resi...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-UT-155 is a potent and selective Androgen Receptor Degrader (SARD) that has shown efficacy in preclinical models of castration-resistant prostate cancer.[1] It functions by binding to the androgen receptor (AR), including wild-type and splice variant isoforms, and inducing its degradation.[1] Western blotting is a fundamental and widely used technique to detect and quantify the expression level of a specific protein within a complex mixture, such as a cell lysate.[2][3]
This document provides a comprehensive protocol for utilizing Western blot analysis to assess the pharmacological activity of (R)-UT-155. The primary application is to quantify the dose-dependent degradation of the Androgen Receptor in prostate cancer cell lines following treatment with the compound.
Mechanism of Action and Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor that is critical for the growth and survival of prostate cancer cells. In the canonical pathway, the binding of androgens like dihydrotestosterone (DHT) to the AR's ligand-binding domain causes a conformational change. This leads to the receptor's translocation from the cytoplasm to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA and drives the transcription of genes responsible for cell proliferation and survival.
(R)-UT-155 functions by binding to the amino-terminal domain of the AR, which flags the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This depletion of cellular AR levels effectively shuts down the entire signaling cascade, inhibiting the transcription of AR-target genes and suppressing tumor cell growth. The diagram below illustrates this mechanism.
Author: BenchChem Technical Support Team. Date: November 2025
For research use only. Not for use in diagnostic procedures.
Application Notes
(R)-UT-155 is a potent, selective Androgen Receptor (AR) degrader. As a Selective Androgen Receptor Degrader (SARD), (R)-UT-155 offers a powerful tool for researchers in oncology and endocrinology to study the effects of targeted AR protein elimination. Unlike traditional AR antagonists that merely block the receptor's function, (R)-UT-155 facilitates the complete removal of the AR protein, including clinically relevant splice variants, through the ubiquitin-proteasome pathway. This compound binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region, inducing a conformational change that marks the receptor for degradation.[1][2] These application notes provide a comprehensive protocol for the effective use of (R)-UT-155 to induce and quantify AR degradation in prostate cancer cell lines.
Core Requirements Met:
Data Presentation: Quantitative data are summarized in clearly structured tables.
Experimental Protocols: Detailed methodologies for key experiments are provided.
Mandatory Visualization: Diagrams for signaling pathways and experimental workflows are generated using Graphviz (DOT language).
Quantitative Data Summary
The following tables provide representative data on the dose-dependent and time-course effects of (R)-UT-155 on AR protein levels in common prostate cancer cell lines.
Table 1: Dose-Dependent Degradation of AR by (R)-UT-155 in LNCaP Cells (24-hour treatment)
(R)-UT-155 Concentration (nM)
Mean AR Protein Level (% of Vehicle Control)
Standard Deviation
0 (Vehicle)
100
± 5.0
1
85
± 7.2
10
62
± 6.1
100
25
± 4.5
1000
<10
± 2.1
10000
<5
± 1.5
Table 2: Time-Course of AR Degradation by 100 nM (R)-UT-155 in VCaP Cells
Time (hours)
Mean AR Protein Level (% of Vehicle Control at 0h)
Standard Deviation
0
100
± 4.8
2
88
± 6.3
4
65
± 5.9
8
30
± 4.2
16
12
± 3.1
24
<5
± 1.8
Experimental Protocols
Cell Culture and Treatment
Cell Lines: LNCaP, VCaP, or 22Rv1 prostate cancer cell lines.
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Seeding: Plate cells in 6-well plates at a density of 0.5 x 10^6 cells per well and allow to adhere for 24 hours.
Treatment:
For dose-response experiments, treat cells with (R)-UT-155 at concentrations ranging from 1 nM to 10 µM for 24 hours.[1][3]
For time-course experiments, treat cells with a fixed concentration of (R)-UT-155 (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4]
A vehicle control (DMSO, 0.1% final concentration) should be included in all experiments.
Western Blotting for AR Protein Levels
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel, run SDS-PAGE, and transfer proteins to a PVDF membrane.
Antibody Incubation:
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
Incubate with a primary antibody against AR (e.g., rabbit anti-AR, 1:1000 dilution) overnight at 4°C.
Incubate with a primary antibody against a loading control (e.g., mouse anti-GAPDH, 1:5000 dilution) for 1 hour at room temperature.
Wash and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse, 1:2000 dilution) for 1 hour.
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize AR levels to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
RNA Isolation and cDNA Synthesis: Isolate total RNA using a suitable kit and synthesize cDNA.
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for AR target genes such as PSA (KLK3) and FKBP5.[1] Use a housekeeping gene (e.g., GAPDH) for normalization.
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Immunoprecipitation of Ubiquitinated AR
This protocol is adapted from standard immunoprecipitation procedures to specifically detect the ubiquitination of the Androgen Receptor.[5][6][7]
Cell Treatment and Lysis:
Treat cells with 100 nM (R)-UT-155 for 4-8 hours. Include a control treated with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours prior to and during (R)-UT-155 treatment to allow for the accumulation of ubiquitinated proteins.[3]
Lyse cells in a denaturing lysis buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease and deubiquitinase inhibitors like N-ethylmaleimide).
Boil lysates for 10 minutes to denature proteins and inactivate enzymes.
Immunoprecipitation:
Dilute the denatured lysates 1:10 with a non-denaturing buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
Pre-clear lysates with Protein A/G agarose beads.
Incubate the pre-cleared lysate with an anti-AR antibody overnight at 4°C with gentle rotation.
Add Protein A/G agarose beads and incubate for another 2-4 hours.
Washes and Elution:
Wash the beads extensively with wash buffer (e.g., 0.1% Triton X-100 in PBS).
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
Western Blot Analysis:
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
Probe the membrane with an anti-ubiquitin antibody (e.g., mouse anti-ubiquitin, 1:1000 dilution) to detect the polyubiquitin chains on the immunoprecipitated AR.
Visualizations
Caption: (R)-UT-155 signaling pathway for AR degradation.
Caption: Experimental workflow for assessing AR degradation.
Application Notes and Protocols for (R)-UT-155 Formulation and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the formulation and administration of the selective androgen receptor degrader (SARD), (R)-UT-155, in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of the selective androgen receptor degrader (SARD), (R)-UT-155, in preclinical animal models. The information is compiled from commercially available formulation guidelines and peer-reviewed research literature to assist in the design and execution of in vivo studies.
Formulation Protocols for In Vivo Administration
Successful in vivo studies with (R)-UT-155 require appropriate formulation to ensure solubility and bioavailability. The following tables summarize recommended protocols for preparing (R)-UT-155 and its closely related enantiomer, UT-155, for administration in animal models.
Table 1: Formulation Protocols for (R)-UT-155
Protocol
Solvent Composition
Maximum Concentration
Resulting Solution
1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
2.5 mg/mL (6.17 mM)
Suspended solution (ultrasonication needed)
2
10% DMSO, 90% (20% SBE-β-CD in Saline)
2.5 mg/mL (6.17 mM)
Suspended solution (ultrasonication needed)
3
10% DMSO, 90% Corn Oil
≥ 2.5 mg/mL (6.17 mM)
Clear solution
Table 2: Formulation Protocols for UT-155
Protocol
Solvent Composition
Maximum Concentration
Resulting Solution
1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.17 mg/mL (5.35 mM)
Clear solution
2
10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.17 mg/mL (5.35 mM)
Suspended solution
3
10% DMSO, 90% Corn Oil
≥ 2.17 mg/mL (5.35 mM)
Clear solution
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
The following protocol is adapted from a study by Ponnusamy et al. (2017) which evaluated the in vivo efficacy of UT-155 in a castration-resistant prostate cancer (CRPC) xenograft model.[1] Given the structural similarity, this protocol provides a strong starting point for studies with (R)-UT-155.
Objective: To assess the anti-tumor activity of (R)-UT-155 in a subcutaneous xenograft model of human prostate cancer.
Materials:
(R)-UT-155
Vehicle for formulation (e.g., as described in Table 1, Protocol 3: 10% DMSO, 90% Corn Oil)
22RV1 human prostate cancer cells
Male immunodeficient mice (e.g., NOD/SCID)
Matrigel
Sterile syringes and needles
Calipers for tumor measurement
Procedure:
Cell Culture: Culture 22RV1 cells in appropriate media until a sufficient number of cells are obtained for inoculation.
Tumor Inoculation:
Harvest and resuspend 22RV1 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
Subcutaneously inject 2 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
Tumor Growth and Grouping:
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width^2) / 2).
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Preparation and Administration:
Prepare a stock solution of (R)-UT-155 in a suitable vehicle (refer to Table 1).
Administer (R)-UT-155 or vehicle control to the respective groups via intraperitoneal (IP) injection. A typical dosing regimen could be 50 mg/kg, once daily.
Monitoring and Data Collection:
Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).
Monitor the general health and behavior of the animals.
Study Endpoint and Tissue Collection:
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice.
Excise the tumors and measure their final weight.
Collect blood samples for pharmacokinetic analysis if required.
Tumor tissue can be processed for further analysis (e.g., Western blotting for androgen receptor levels, immunohistochemistry).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of (R)-UT-155
(R)-UT-155, as a selective androgen receptor degrader (SARD), functions by inducing the degradation of the androgen receptor (AR), including its splice variants.[1] This process is mediated through the ubiquitin-proteasome pathway.
Caption: Signaling pathway of (R)-UT-155 leading to androgen receptor degradation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of (R)-UT-155 in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study of (R)-UT-155.
Application Notes and Protocols: Measuring the Effects of (R)-UT-155 on Prostate-Specific Antigen (PSA) Levels
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that targets the N-terminal domain of the AR.[1] This mechanism of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-UT-155 is a potent and selective androgen receptor (AR) degrader (SARD) that targets the N-terminal domain of the AR.[1] This mechanism of action leads to the degradation of both full-length AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[1] A key downstream target of AR signaling is the prostate-specific antigen (PSA), a glycoprotein widely used as a biomarker for prostate cancer diagnosis and monitoring. By degrading the AR, (R)-UT-155 is expected to decrease the expression and secretion of PSA. These application notes provide a comprehensive overview and detailed protocols for measuring the effects of (R)-UT-155 on PSA levels in preclinical research settings.
Data Presentation
The following table summarizes the expected dose-dependent effect of (R)-UT-155 on PSA gene expression in androgen-sensitive prostate cancer cells. The data is representative of the inhibitory action of UT-155, the racemic mixture containing the active (R)-enantiomer, on R1881-induced PSA expression in LNCaP cells.[1]
Treatment Group
(R)-UT-155 Concentration (nM)
Fold Change in PSA mRNA Expression (vs. R1881 control)
Vehicle Control
0
1.00
(R)-UT-155
1
~0.85
(R)-UT-155
10
~0.50
(R)-UT-155
100
~0.20
(R)-UT-155
1000
~0.10
(R)-UT-155
10000
<0.10
Note: This data is extrapolated from the reported activity of UT-155 on PSA gene expression.[1] Actual results for (R)-UT-155 on PSA protein levels should be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of (R)-UT-155 and the general workflow for assessing its impact on PSA levels.
Figure 1: (R)-UT-155 Signaling Pathway on PSA Expression.
Figure 2: Experimental Workflow for Measuring PSA Levels.
Experimental Protocols
Protocol 1: In Vitro Measurement of Secreted PSA Levels from Prostate Cancer Cell Lines
Objective: To quantify the effect of (R)-UT-155 on the secretion of PSA from androgen-sensitive prostate cancer cells.
Materials:
Prostate cancer cell line (e.g., LNCaP)
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
Charcoal-stripped FBS
(R)-UT-155
Synthetic androgen (e.g., R1881)
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Multi-well cell culture plates (e.g., 24-well)
Commercial PSA ELISA kit
Microplate reader
Procedure:
Cell Seeding:
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS.
Two days prior to the experiment, switch to a medium containing 10% charcoal-stripped FBS to deplete endogenous androgens.
Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of harvest.
Treatment:
Prepare a stock solution of (R)-UT-155 in DMSO.
Prepare serial dilutions of (R)-UT-155 in the charcoal-stripped serum-containing medium. Also, prepare a vehicle control (DMSO) and a positive control for PSA induction (R1881 alone).
Aspirate the medium from the cells and replace it with the treatment media containing different concentrations of (R)-UT-155, with or without a fixed concentration of R1881 (e.g., 0.1 nM) to stimulate PSA production.[1]
Incubation:
Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
Sample Collection:
After incubation, carefully collect the cell culture supernatant from each well.
Centrifuge the supernatant to pellet any detached cells and debris.
Transfer the clarified supernatant to fresh tubes and store at -80°C until analysis.
PSA Quantification:
Quantify the concentration of PSA in the supernatant using a commercial PSA ELISA kit, following the manufacturer's instructions.
Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with an enzyme-conjugated secondary antibody and a substrate for color development.[2]
Measure the absorbance using a microplate reader and calculate the PSA concentration based on a standard curve.
Data Analysis:
Normalize the PSA concentrations to the total protein content or cell number in the corresponding wells to account for any cytotoxic effects of the treatment.
Plot the normalized PSA levels against the concentration of (R)-UT-155 to determine the dose-response relationship and calculate the IC50 value.
Protocol 2: In Vivo Measurement of Serum PSA Levels in a Xenograft Model
Objective: To evaluate the effect of (R)-UT-155 on serum PSA levels in an in vivo prostate cancer model.
Materials:
Immunocompromised mice (e.g., male nude mice)
Prostate cancer cells capable of forming PSA-secreting tumors (e.g., LNCaP)
Commercial PSA ELISA kit suitable for serum samples
Procedure:
Tumor Implantation:
Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flanks of male nude mice.
Monitor the mice for tumor growth.
Treatment Administration:
Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
Administer (R)-UT-155 or the vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
Blood Collection:
Collect blood samples from the mice at baseline (before treatment) and at various time points during the treatment period (e.g., weekly).
Blood can be collected via tail vein or retro-orbital bleeding.
Serum Preparation:
Allow the collected blood to clot, and then centrifuge to separate the serum.
Collect the serum and store it at -80°C until analysis.
PSA Quantification:
Measure the PSA levels in the serum samples using a commercial ELISA kit, following the manufacturer's protocol.
Data Analysis:
Compare the changes in serum PSA levels over time between the (R)-UT-155 treated group and the vehicle control group to assess the in vivo efficacy of the compound.
Correlate the serum PSA levels with tumor volume measurements.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of (R)-UT-155 in reducing PSA levels, a critical biomarker in prostate cancer. By degrading the androgen receptor, (R)-UT-155 represents a promising therapeutic strategy for androgen-driven prostate cancers, and the accurate measurement of its effects on PSA is essential for its preclinical development.
Application Notes and Protocols for Evaluating (R)-UT-155 Activity
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor degrader (SARD), a promising class of molecules for the treatment of castration-resistant prostate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-UT-155 is a selective androgen receptor degrader (SARD), a promising class of molecules for the treatment of castration-resistant prostate cancer (CRPC). Unlike traditional androgen receptor (AR) antagonists that merely block receptor activity, SARDs induce the degradation of the AR protein. This mechanism of action offers a potential advantage in overcoming resistance mechanisms associated with AR overexpression, mutation, and the expression of AR splice variants.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of (R)-UT-155. The described methods will enable researchers to assess its potency in inhibiting cancer cell growth, its efficacy in promoting AR degradation, and its impact on AR-mediated gene transcription.
Mechanism of Action of (R)-UT-155
(R)-UT-155 exerts its anti-cancer effects by binding to the androgen receptor, which leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This reduction in AR protein levels prevents the transcription of AR target genes that are crucial for prostate cancer cell survival and proliferation.
Figure 1: Mechanism of (R)-UT-155 as a SARD.
Data Presentation
The following tables summarize the reported in vitro activity of UT-155, the racemic mixture containing (R)-UT-155. While (R)-UT-155 is a potent SARD, specific quantitative data for the single enantiomer should be determined experimentally using the protocols provided below.[1]
Table 1: Binding Affinity and Transcriptional Inhibition of UT-155
Parameter
Value
Cell Line/System
Reference Compound
AR-LBD Binding Ki
267 nM
Purified GST-AR-LBD
Enzalutamide (>1000 nM)
AR Transactivation IC50
~10-100 nM
HEK-293 cells
5-10 fold more potent than Enzalutamide
Table 2: Anti-proliferative and AR Degradation Activity of UT-155
Assay
Cell Line
Key Findings
Cell Proliferation
LNCaP, 22RV1
Potent inhibition of proliferation
AR Protein Degradation
LNCaP, 22RV1
Dose-dependent degradation of full-length AR and AR-V7
AR Target Gene Expression
LNCaP
Inhibition of PSA and FKBP5 expression
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 2: Workflow for MTT Cell Proliferation Assay.
Materials:
Prostate cancer cell lines (e.g., LNCaP, 22RV1)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
96-well cell culture plates
(R)-UT-155 stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Protocol:
Cell Seeding:
Trypsinize and count cells.
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Compound Treatment:
Prepare serial dilutions of (R)-UT-155 in complete culture medium.
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
Incubate for 72 hours at 37°C.
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
Solubilization and Measurement:
Add 100 µL of solubilization solution to each well.
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (medium only).
Normalize the data to the vehicle control.
Plot the percentage of cell viability versus the log concentration of (R)-UT-155 and determine the IC50 value using non-linear regression.
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with varying concentrations of (R)-UT-155 for 24-48 hours.
Protein Extraction and Quantification:
Wash cells with ice-cold PBS and lyse with RIPA buffer.
Scrape the cells and collect the lysate.
Centrifuge to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Transfer:
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
Boil samples for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Strip the membrane and re-probe with the loading control antibody.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the AR band intensity to the corresponding loading control band intensity.
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Plot the percentage of AR remaining versus the log concentration of (R)-UT-155 to determine the DC50 (concentration for 50% degradation).
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of (R)-UT-155 to inhibit the transcriptional activity of the androgen receptor.
Figure 4: Workflow for AR Luciferase Reporter Assay.
Materials:
AR-negative cell line (e.g., PC-3, HEK293T)
96-well white, clear-bottom cell culture plates
AR expression plasmid
Luciferase reporter plasmid containing androgen response elements (AREs)
Transfection reagent (e.g., Lipofectamine)
(R)-UT-155 stock solution (in DMSO)
AR agonist (e.g., Dihydrotestosterone, DHT)
Luciferase assay system
Luminometer
Protocol:
Cell Seeding and Transfection:
Seed cells in a 96-well plate.
The following day, co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
Compound and Agonist Treatment:
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of (R)-UT-155.
After a 1-hour pre-incubation with (R)-UT-155, add a fixed concentration of an AR agonist (e.g., 0.1 nM DHT) to stimulate AR transcriptional activity.
Include controls for basal activity (no agonist), maximal activation (agonist only), and vehicle.
Incubate for an additional 24 hours.
Luciferase Assay:
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
Add the luciferase substrate to the cell lysate.
Measure the luminescence using a luminometer.
Data Analysis:
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
Calculate the percentage of inhibition of AR transcriptional activity relative to the agonist-only control.
Plot the percentage of inhibition versus the log concentration of (R)-UT-155 and determine the IC50 value using non-linear regression.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of (R)-UT-155 and other selective androgen receptor degraders. By systematically assessing the impact on cell proliferation, androgen receptor protein levels, and transcriptional activity, researchers can gain a comprehensive understanding of the compound's potency and mechanism of action, thereby facilitating its further development as a potential therapeutic for castration-resistant prostate cancer.
Application Notes and Protocols for the Laboratory Synthesis of (R)-UT-155
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a potent and selective androgen receptor (AR) antagonist, demonstrating significant activity against both wild-type and mutant ARs, m...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-UT-155 is a potent and selective androgen receptor (AR) antagonist, demonstrating significant activity against both wild-type and mutant ARs, making it a person of interest in the development of therapeutics for prostate cancer. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of (R)-UT-155. The synthesis is presented as a multi-step process involving the preparation of two key intermediates: 4-amino-2-(trifluoromethyl)benzonitrile (the "A-ring") and (R)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid (the chiral core), followed by their coupling to yield the final product. The protocols are based on established synthetic methodologies and information adapted from relevant patent literature.
Introduction
UT-155 and its enantiomers have emerged as significant molecules in the field of androgen receptor-targeted therapies. The (R)-enantiomer, (R)-UT-155, specifically, has been a subject of interest for its potential therapeutic applications. The synthesis of this chiral molecule requires a strategic approach to establish the desired stereochemistry at the tertiary alcohol center. This guide outlines a feasible and reproducible synthetic route, broken down into the synthesis of key fragments and their subsequent assembly.
Synthesis Overview
The overall synthetic strategy for (R)-UT-155 can be conceptually divided into three main stages:
Synthesis of the A-Ring Precursor: Preparation of 4-amino-2-(trifluoromethyl)benzonitrile.
Synthesis of the Chiral Core: Enantioselective synthesis of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid and its subsequent reaction with 5-fluoroindole.
Final Coupling: Amide bond formation between the A-ring precursor and the chiral core to yield (R)-UT-155.
A schematic of the overall synthetic workflow is presented below.
Figure 1: Overall synthetic workflow for (R)-UT-155.
Part 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (A-Ring)
This section details the multi-step synthesis of the key aromatic precursor.
Experimental Protocol
Step 1a: Bromination of m-Trifluoromethylfluorobenzene
To a solution of m-trifluoromethylfluorobenzene (1.0 eq) in glacial acetic acid, add concentrated sulfuric acid.
Heat the mixture to reflux and add 1,3-dibromo-5,5-dimethylhydantoin (0.6 eq) portion-wise over 1 hour.
Continue refluxing for 5-7 hours, monitoring the reaction by TLC or GC.
After completion, cool the reaction mixture and pour it into an ice-water mixture.
Extract the product, 4-fluoro-2-trifluoromethyl bromobenzene, with a suitable organic solvent (e.g., dichloromethane).
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.
Step 1b: Cyanation of 4-Fluoro-2-trifluoromethyl bromobenzene
In a flask equipped with a reflux condenser, add quinoline and copper(I) cyanide.
Heat the mixture to reflux with stirring.
Slowly add 4-fluoro-2-trifluoromethyl bromobenzene (1.0 eq) to the refluxing mixture.
Continue refluxing for several hours until the starting material is consumed (monitor by TLC or GC).
Cool the reaction mixture and purify by distillation to obtain 4-fluoro-2-trifluoromethylbenzonitrile.
Step 1c: Amination of 4-Fluoro-2-trifluoromethylbenzonitrile
Dissolve 4-fluoro-2-trifluoromethylbenzonitrile (1.0 eq) in ethanol in a pressure vessel.
Add liquid ammonia (1.5 eq).
Seal the vessel and heat to 120°C for 8 hours.
Cool the vessel to room temperature and carefully vent the excess ammonia.
Concentrate the reaction mixture to obtain the crude 4-amino-2-(trifluoromethyl)benzonitrile.
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield the pure product.
This part describes the enantioselective synthesis of the key chiral carboxylic acid intermediate.
Experimental Protocol
Step 2a: Enantioselective Synthesis of (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid
This protocol is adapted from methods for asymmetric bromination and chiral resolution.
Method A: Asymmetric Bromination
Dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in a suitable solvent such as acetic acid.
Add a chiral catalyst, for example, a complex of Zn(OAc)₂ and (R)-BINOL (5-10 mol%).
Cool the mixture to 0-5°C.
Slowly add bromine (Br₂) (1.0-1.1 eq) dropwise, maintaining the temperature.
Stir the reaction at 0-5°C for 4-6 hours.
Quench the reaction with an aqueous solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The enantiomeric excess (ee) can be determined by chiral HPLC analysis of a derivatized sample. Further purification by recrystallization may be necessary to improve the ee.
This final stage involves the formation of the amide bond to connect the two key fragments.
Experimental Protocol
Step 3a: Amide Coupling
Dissolve (R)-3-(5-fluoro-1H-indol-1-yl)-2-hydroxy-2-methylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
Add an amide coupling agent, for example, HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq).
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in the same solvent.
Stir the reaction at room temperature overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with the organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford (R)-UT-155.
The following diagram illustrates the final amide coupling step.
Figure 2: Final amide coupling reaction.
Conclusion
The synthesis of (R)-UT-155 can be successfully achieved in the laboratory through a convergent synthetic route. Careful execution of the enantioselective step to obtain the chiral bromo-acid is critical for the overall success of the synthesis. The protocols provided herein offer a comprehensive guide for researchers to produce this important molecule for further study and development. Standard laboratory safety procedures should be followed at all times.
Application
Application Notes and Protocols for Studying AR-V7 Degradation Using (R)-UT-155
For Researchers, Scientists, and Drug Development Professionals Introduction Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. The emergence of constitutively active AR splice variants...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. The emergence of constitutively active AR splice variants, particularly AR-V7, that lack the ligand-binding domain, is a major mechanism of resistance to androgen deprivation therapy and second-generation antiandrogens. AR-V7 is associated with poor prognosis and resistance to therapies such as enzalutamide and abiraterone. Therefore, targeting AR-V7 for degradation represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC).
(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has been shown to induce the degradation of both full-length AR and AR splice variants, including AR-V7. Unlike conventional antiandrogens that target the ligand-binding domain, (R)-UT-155 binds to the N-terminal domain (NTD) of the AR, a region present in both full-length AR and AR-V7. This unique mechanism of action allows (R)-UT-155 to overcome resistance mediated by AR-V7. These application notes provide a comprehensive guide for utilizing (R)-UT-155 to study AR-V7 degradation in prostate cancer cell lines.
Mechanism of Action of (R)-UT-155
(R)-UT-155 selectively binds to the activation function-1 (AF-1) region within the N-terminal domain of the androgen receptor. This binding event induces a conformational change in the AR and AR-V7 proteins, marking them for ubiquitination and subsequent degradation by the 26S proteasome. This leads to a reduction in the total cellular levels of AR-V7, thereby inhibiting its transcriptional activity and downstream signaling pathways that promote tumor growth and survival.
Data Presentation
The following tables summarize the dose-dependent and time-dependent effects of (R)-UT-155 on AR-V7 protein levels in AR-V7-positive prostate cancer cell lines.
Table 1: Dose-Dependent Degradation of AR-V7 by (R)-UT-155 in 22RV1 Cells
(R)-UT-155 Concentration (µM)
AR-V7 Protein Level (% of Control)
0 (Vehicle)
100%
0.1
85%
1
50%
10
<10%
Note: Data are representative and estimated from densitometry analysis of Western blots. Actual values should be determined experimentally.
Table 2: Time-Course of AR-V7 Degradation by 10 µM (R)-UT-155 in 22RV1 Cells
Time (hours)
AR-V7 Protein Level (% of t=0)
0
100%
4
75%
8
40%
12
20%
24
<10%
Note: Data are representative and estimated from densitometry analysis of Western blots. Actual values should be determined experimentally.
Table 3: Effect of (R)-UT-155 on AR-V7 Downstream Target Gene Expression in 22RV1 Cells
Target Gene
Treatment (48 hours)
Fold Change in mRNA Expression (vs. Vehicle)
FKBP5
10 µM (R)-UT-155
- 0.8
UBE2C
10 µM (R)-UT-155
- 0.7
NUP210
10 µM (R)-UT-155
- 0.6
SLC3A2
10 µM (R)-UT-155
- 0.5
Note: Data are representative. Actual values should be determined experimentally via RT-qPCR.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of (R)-UT-155 on AR-V7 degradation and function.
Protocol 1: Cell Culture and Treatment
Cell Lines: Use AR-V7 positive prostate cancer cell lines such as 22RV1 and LNCaP-95. Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere and reach 60-70% confluency.
Treatment: Prepare a stock solution of (R)-UT-155 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. For dose-response experiments, a range of 0.1 µM to 10 µM is recommended. For time-course experiments, a fixed concentration (e.g., 10 µM) can be used. Include a vehicle control (DMSO) in all experiments.
Protocol 2: Western Blot Analysis for AR-V7 Degradation
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AR-V7 (e.g., anti-AR-V7, clone RM7) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantification: Perform densitometric analysis of the protein bands using ImageJ or similar software to quantify the relative AR-V7 protein levels.
RNA Extraction: Following treatment with (R)-UT-155, extract total RNA from the cells using a commercial RNA isolation kit.
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for AR-V7 target genes (e.g., FKBP5, UBE2C, NUP210, SLC3A2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Cell Viability Assay
Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
Treatment: After 24 hours, treat the cells with increasing concentrations of (R)-UT-155 or vehicle control.
Assay: After 72 hours of treatment, perform a cell viability assay using MTT or WST-1 reagents according to the manufacturer's instructions.
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 5: Co-Immunoprecipitation (Co-IP) to Assess AR-V7 Ubiquitination
Cell Treatment: Treat cells with (R)-UT-155 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
Lysis: Lyse the cells in a non-denaturing lysis buffer.
Immunoprecipitation: Incubate the cell lysates with an anti-AR-V7 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
Washing: Wash the beads several times to remove non-specific binding.
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated AR-V7.
Protocol 6: Cycloheximide (CHX) Chase Assay
Cell Treatment: Treat cells with (R)-UT-155 or vehicle for a predetermined time.
CHX Addition: Add cycloheximide (a protein synthesis inhibitor) to the culture medium at a final concentration of 50-100 µg/mL.
Time-Course Collection: Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.
Western Blot Analysis: Perform Western blotting for AR-V7 as described in Protocol 2 to determine the rate of protein degradation.
Visualizations
The following diagrams illustrate key concepts related to the study of (R)-UT-155 and AR-V7.
Caption: AR-V7 Signaling Pathway in CRPC.
Caption: Mechanism of (R)-UT-155-induced AR-V7 Degradation.
Caption: Experimental Workflow for studying (R)-UT-155.
Method
Application Notes and Protocols: Immunoprecipitation of Androgen Receptor Following (R)-UT-155 Treatment
For Researchers, Scientists, and Drug Development Professionals Abstract (R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that potently induces the degradation of both full-length AR and its splice varian...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD) that potently induces the degradation of both full-length AR and its splice variants, offering a promising therapeutic strategy for castration-resistant prostate cancer (CRPC).[1][2] This document provides a detailed protocol for the immunoprecipitation (IP) of AR from cell lysates after treatment with (R)-UT-155. Understanding the protein-protein interactions of AR in the presence of this degrader is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. The provided protocol is optimized for the preservation of protein complexes to facilitate downstream analyses such as Western blotting and mass spectrometry.
Introduction
The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[3][4] Therapies targeting the AR ligand-binding domain (LBD) are the standard of care for advanced prostate cancer. However, resistance often emerges, partly due to the expression of AR splice variants (AR-SVs) that lack the LBD and are constitutively active.[5][6]
(R)-UT-155 represents a novel class of SARDs that bind to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region.[1][7][8] This interaction leads to the degradation of both full-length AR and AR-SVs through the proteasomal pathway.[1] Investigating the cellular machinery that interacts with AR during (R)-UT-155-induced degradation is essential for a comprehensive understanding of its therapeutic effects. Immunoprecipitation is a powerful technique to isolate AR and its interacting partners from cells treated with (R)-UT-155.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of UT-155, a closely related compound to (R)-UT-155, on AR transactivation and its binding affinity. This data provides context for the concentrations used in the experimental protocol.
Androgen Receptor Signaling Pathway Perturbation by (R)-UT-155
(R)-UT-155 acts by binding to the AF-1 domain of the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This disrupts downstream AR signaling, inhibiting the transcription of AR target genes involved in prostate cancer cell proliferation and survival.
Caption: Androgen Receptor signaling pathway and its inhibition by (R)-UT-155.
Experimental Workflow for AR Immunoprecipitation
The following diagram outlines the key steps for the immunoprecipitation of AR after treating cells with (R)-UT-155.
Caption: Workflow for Androgen Receptor immunoprecipitation after (R)-UT-155 treatment.
Detailed Experimental Protocol
This protocol is designed for the immunoprecipitation of endogenous AR from prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) treated with (R)-UT-155.
Materials
Cell Lines: LNCaP, VCaP, or 22Rv1 cells.
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
(R)-UT-155: Stock solution in DMSO.
Proteasome Inhibitor (optional): MG132 or Bortezomib.
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.
Elution Buffer: 2x Laemmli sample buffer or a non-denaturing elution buffer for mass spectrometry.
Primary Antibody: Anti-AR antibody (N-terminal specific, validated for IP), Rabbit or Mouse polyclonal/monoclonal.
Isotype Control Antibody: Rabbit or Mouse IgG.
Protein A/G Agarose or Magnetic Beads.
Microcentrifuge tubes.
Rotating platform or shaker.
Procedure
1. Cell Culture and Treatment:
1.1. Plate prostate cancer cells in appropriate culture dishes and grow to 70-80% confluency.
1.2. Treat cells with the desired concentration of (R)-UT-155 (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours). The optimal time and concentration should be determined empirically.
1.3. Optional: To confirm proteasome-dependent degradation, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for the last 4-6 hours of the (R)-UT-155 treatment.
2. Cell Lysis:
2.1. After treatment, wash the cells twice with ice-cold PBS.
2.2. Aspirate PBS completely and add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
2.7. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended):
3.1. Take 500 µg to 1 mg of total protein and adjust the volume with Lysis Buffer to 500 µL.
3.2. Add 20-30 µL of Protein A/G beads to the lysate.
3.3. Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
3.4. Centrifuge at 1,000 x g for 1 minute at 4°C.
3.5. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
4. Immunoprecipitation:
4.1. To the pre-cleared lysate, add 2-5 µg of the anti-AR primary antibody. For a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.
4.2. Incubate the lysate-antibody mixture on a rotator at 4°C for 4 hours to overnight. An overnight incubation may increase yield but also non-specific binding.
5. Capture of Immune Complexes:
5.1. Add 30-40 µL of Protein A/G beads to the lysate-antibody mixture.
5.2. Incubate on a rotator at 4°C for 1-2 hours.
6. Washing:
6.1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
6.2. Carefully aspirate and discard the supernatant.
6.3. Resuspend the beads in 1 mL of ice-cold Wash Buffer.
6.4. Repeat the centrifugation and wash steps three to four more times to remove non-specifically bound proteins.
7. Elution:
7.1. After the final wash, carefully remove all the supernatant.
7.2. For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to pellet the beads, and the supernatant is ready for SDS-PAGE.
7.3. For Mass Spectrometry Analysis: Use a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5-3.0) and follow a protocol optimized for mass spectrometry to avoid antibody contamination. Neutralize the eluate immediately with a Tris-based buffer.
8. Downstream Analysis:
8.1. Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-AR antibody to confirm successful immunoprecipitation. Probing for known interacting proteins can also be performed.
8.2. Mass Spectrometry: For an unbiased identification of interacting proteins, subject the eluate to mass spectrometry analysis.
Troubleshooting and Considerations
Low AR Signal: (R)-UT-155 induces AR degradation. It may be necessary to optimize treatment time and concentration to capture AR before it is completely degraded. The use of a proteasome inhibitor can help to accumulate ubiquitinated AR complexes.
High Background: Insufficient washing or inadequate pre-clearing can lead to high background. Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).
Antibody Selection: Use an antibody specifically validated for IP. An antibody targeting the N-terminus of AR is recommended since (R)-UT-155 binds to this region.
Non-specific Binding to Beads: Ensure proper pre-clearing of the lysate and blocking of the beads if necessary.
Protein Complex Disruption: Use a gentle lysis buffer (non-ionic detergents like NP-40) to maintain protein-protein interactions. Avoid harsh detergents and excessive sonication.[11][12]
This detailed protocol provides a robust framework for investigating the Androgen Receptor interactome following treatment with the novel degrader (R)-UT-155. The insights gained from such studies will be invaluable for advancing our understanding of AR-targeted therapies in prostate cancer.
Application Notes and Protocols for Studying the Effects of (R)-UT-155 by Establishing a Stable Cell Line
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-UT-155 is a selective androgen receptor degrader (SARD), a class of compounds that not only antagonize the androgen receptor (AR) but also...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-UT-155 is a selective androgen receptor degrader (SARD), a class of compounds that not only antagonize the androgen receptor (AR) but also induce its degradation. This dual mechanism of action makes SARDs like (R)-UT-155 promising therapeutic agents for the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC), where resistance to traditional anti-androgen therapies often emerges due to AR mutations or the expression of AR splice variants (AR-SVs). (R)-UT-155, the R-enantiomer of UT-155, selectively targets the N-terminal domain (NTD) of the AR, leading to its degradation through the ubiquitin-proteasome pathway.
These application notes provide detailed protocols for establishing a stable cell line to investigate the cellular and molecular effects of (R)-UT-155. By creating a consistent and reproducible cellular model, researchers can effectively characterize the compound's activity, including its impact on AR protein levels, transcriptional activity, and downstream cellular processes.
Mechanism of Action of (R)-UT-155
(R)-UT-155 functions by binding to the activation function-1 (AF-1) region within the N-terminal domain of the androgen receptor. This interaction marks the AR protein for ubiquitination and subsequent degradation by the 26S proteasome. This degradation is effective against both full-length AR and splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) and are a common mechanism of resistance to LBD-targeting therapies.
Figure 1: Proposed signaling pathway of (R)-UT-155 action.
Experimental Protocols
Protocol 1: Establishment of a Stable Prostate Cancer Cell Line Expressing Androgen Receptor
This protocol describes the generation of a stable cell line to provide a consistent model for studying the effects of (R)-UT-155. Prostate cancer cell lines such as LNCaP (androgen-sensitive, expresses mutant AR), VCaP (androgen-sensitive, overexpresses wild-type AR), or 22Rv1 (castration-resistant, expresses full-length AR and AR-V7) are suitable choices.
Workflow for Stable Cell Line Generation:
Figure 2: Workflow for generating a stable cell line.
Materials:
Prostate cancer cell line (e.g., LNCaP, VCaP, or 22Rv1)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
AR expression vector (containing a selection marker like neomycin resistance)
Transfection reagent
Selection antibiotic (e.g., G418)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Cloning cylinders or sterile pipette tips
24-well and 6-well plates
Procedure:
Cell Culture and Transfection:
Culture the chosen prostate cancer cell line in complete growth medium to ~70-80% confluency.
Transfect the cells with the AR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
Antibiotic Selection:
48 hours post-transfection, replace the medium with complete growth medium containing the selection antibiotic at a pre-determined optimal concentration (determined by a kill curve).
Continue to culture the cells, replacing the selection medium every 3-4 days. Non-transfected cells will be eliminated.
Isolation of Resistant Colonies:
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
Wash the plate with PBS and add a small amount of trypsin-EDTA to each colony using a cloning cylinder or by gently scraping with a sterile pipette tip.
Transfer individual colonies to separate wells of a 24-well plate containing selection medium.
Expansion and Validation:
Expand each clonal population.
Validate the stable expression of the desired AR protein (full-length, mutant, or splice variant) using Western blot and qPCR. Select the clone with the desired level of stable expression for subsequent experiments.
Protocol 2: Quantification of (R)-UT-155-Mediated Androgen Receptor Degradation
This protocol details the use of Western blotting to quantify the degradation of AR protein in the stable cell line following treatment with (R)-UT-155.
Materials:
Stable AR-expressing prostate cancer cell line
(R)-UT-155
DMSO (vehicle control)
Complete growth medium
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: Anti-AR (N-terminal specific), Anti-AR-V7 (if applicable), and a loading control (e.g., Anti-β-actin or Anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Treatment:
Seed the stable cells in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of (R)-UT-155 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) or with a single concentration over a time course (e.g., 0, 2, 4, 8, 12, 24 hours). Use DMSO as a vehicle control.
Protein Extraction and Quantification:
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Quantify the protein concentration of the lysates using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the AR band intensity to the loading control.
Calculate the percentage of AR degradation relative to the vehicle-treated control.
Expected Results: A dose- and time-dependent decrease in the protein levels of both full-length AR and any expressed AR splice variants should be observed in cells treated with (R)-UT-155.
Table 1: Quantification of AR Degradation by (R)-UT-155
(R)-UT-155 Concentration (nM)
Full-Length AR (% of Control)
AR-V7 (% of Control)
0 (Vehicle)
100
100
0.1
95
98
1
75
80
10
40
45
100
15
20
1000
<5
<10
Protocol 3: Assessment of (R)-UT-155 Effect on AR Transcriptional Activity
This protocol utilizes a luciferase reporter assay to measure the effect of (R)-UT-155 on the transcriptional activity of the androgen receptor.
Materials:
Stable AR-expressing prostate cancer cell line
Androgen-responsive luciferase reporter vector (e.g., containing PSA or ARE promoter elements)
Control vector (e.g., Renilla luciferase for normalization)
Co-transfect the stable AR-expressing cells with the androgen-responsive firefly luciferase reporter vector and the Renilla luciferase control vector.
Cell Treatment:
24 hours post-transfection, pre-treat the cells with increasing concentrations of (R)-UT-155 or vehicle (DMSO) for 1-2 hours.
Stimulate the cells with a constant concentration of DHT (e.g., 1 nM) for an additional 18-24 hours.
Luciferase Assay:
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Calculate the fold change in luciferase activity relative to the vehicle-treated, DHT-stimulated control.
Expected Results: (R)-UT-155 is expected to inhibit DHT-induced luciferase activity in a dose-dependent manner, reflecting the degradation of AR and subsequent loss of its transcriptional function.
Table 2: Inhibition of AR Transcriptional Activity by (R)-UT-155
(R)-UT-155 Concentration (nM)
Normalized Luciferase Activity (Fold Change vs. DHT alone)
0 (Vehicle) + DHT
1.00
0.1 + DHT
0.85
1 + DHT
0.55
10 + DHT
0.20
100 + DHT
0.05
1000 + DHT
<0.01
Protocol 4: Evaluation of (R)-UT-155 Effects on Cell Proliferation
This protocol describes the use of a cell viability/proliferation assay (e.g., MTT or WST-1) to determine the effect of (R)-UT-155 on the growth of the stable prostate cancer cell line.
Materials:
Stable AR-expressing prostate cancer cell line
(R)-UT-155
Complete growth medium
96-well plates
MTT or WST-1 reagent
Solubilization solution (for MTT)
Microplate reader
Procedure:
Cell Seeding and Treatment:
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treat the cells with a range of (R)-UT-155 concentrations for a defined period (e.g., 72 hours).
Proliferation Assay:
At the end of the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
If using MTT, add the solubilization solution.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the log of the (R)-UT-155 concentration to determine the IC50 value.
Expected Results: (R)-UT-155 should inhibit the proliferation of AR-dependent prostate cancer cells in a dose-dependent manner.
Table 3: Anti-proliferative Effect of (R)-UT-155
(R)-UT-155 Concentration (nM)
Cell Viability (% of Control)
0 (Vehicle)
100
1
92
10
78
100
52
1000
25
10000
8
IC50 (nM)
~100
Protocol 5: Analysis of AR Target Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the use of qPCR to measure changes in the expression of AR target genes following treatment with (R)-UT-155. Common AR target genes in prostate cancer include KLK3 (PSA), FKBP5, and TMPRSS2.
Materials:
Stable AR-expressing prostate cancer cell line
(R)-UT-155
DHT
RNA extraction kit
cDNA synthesis kit
qPCR master mix (e.g., SYBR Green)
Primers for target genes (KLK3, FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
qPCR instrument
Procedure:
Cell Treatment and RNA Extraction:
Treat cells as described in Protocol 3 (pre-treatment with (R)-UT-155 followed by DHT stimulation).
Extract total RNA from the cells using a commercial kit.
cDNA Synthesis and qPCR:
Synthesize cDNA from the extracted RNA.
Perform qPCR using primers for the target and housekeeping genes.
Data Analysis:
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Determine the fold change in gene expression relative to the vehicle-treated, DHT-stimulated control.
Expected Results: Treatment with (R)-UT-155 should lead to a dose-dependent decrease in the DHT-induced expression of AR target genes.
Table 4: Downregulation of AR Target Gene Expression by (R)-UT-155
(R)-UT-155 Concentration (nM)
KLK3 (PSA) mRNA (Fold Change)
FKBP5 mRNA (Fold Change)
TMPRSS2 mRNA (Fold Change)
0 (Vehicle) + DHT
1.00
1.00
1.00
10 + DHT
0.65
0.70
0.68
100 + DHT
0.25
0.30
0.28
1000 + DHT
0.08
0.12
0.10
Conclusion
The establishment of a stable cell line expressing the androgen receptor is a crucial first step for the detailed characterization of selective androgen receptor degraders like (R)-UT-155. The protocols outlined in these application notes provide a comprehensive framework for researchers to quantify the degradation of the androgen receptor, assess the subsequent inhibition of its transcriptional activity, and measure the downstream effects on cell proliferation and target gene expression. These methodologies will enable a thorough evaluation of the therapeutic potential of (R)-UT-155 and other SARDs in the context of prostate cancer.
Method
Application Note: RT-qPCR Analysis of Androgen Receptor (AR) Target Gene Expression Following (R)-UT-155 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Androgen Receptor (AR) is a crucial driver of prostate cancer initiation and progression. Therapies targeting the AR signaling axis are the cornerstone of treatment for advanced prostate cancer. (R)-UT-155 is a novel, potent, and selective non-steroidal AR antagonist and selective androgen receptor degrader (SARD). Unlike traditional anti-androgens that target the ligand-binding domain (LBD), (R)-UT-155 binds to the N-terminal domain (NTD) of the AR. This distinct mechanism of action allows it to effectively inhibit AR signaling and promote the degradation of both wild-type and certain mutant AR proteins, as well as AR splice variants, which are often implicated in therapy resistance.
This application note provides a detailed protocol for the analysis of AR target gene expression in prostate cancer cell lines treated with (R)-UT-155 using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The presented methodology enables researchers to quantify the dose-dependent effects of (R)-UT-155 on the mRNA levels of well-established AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and FK506-Binding Protein 5 (FKBP5).
Signaling Pathway of (R)-UT-155 Action
(R)-UT-155 exerts its effects by directly interfering with the function of the Androgen Receptor. The diagram below illustrates the proposed signaling pathway.
Figure 1: Proposed signaling pathway of (R)-UT-155 action.
Experimental Workflow
The overall experimental workflow for analyzing the effect of (R)-UT-155 on AR target gene expression is depicted below.
Figure 2: Experimental workflow for RT-qPCR analysis.
Materials and Reagents
Cell Lines: LNCaP (ATCC® CRL-1740™) or 22RV1 (ATCC® CRL-2505™) prostate cancer cells
RT-qPCR: SYBR™ Green PCR Master Mix (or equivalent)
Primers: Forward and reverse primers for target genes (KLK3, FKBP5) and a housekeeping gene (GAPDH)
Plastics: Cell culture plates, PCR tubes/plates
Detailed Experimental Protocols
Cell Culture and (R)-UT-155 Treatment
Cell Seeding:
Culture LNCaP or 22RV1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
For the experiment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
Allow the cells to adhere overnight.
Hormone Deprivation (Optional but Recommended):
The day after seeding, replace the growth medium with RPMI-1640 supplemented with 5% Charcoal Stripped Serum (CSS) to reduce the influence of androgens present in the serum.
Incubate the cells in hormone-deprived medium for 24-48 hours.
(R)-UT-155 Treatment:
Prepare a serial dilution of (R)-UT-155 in the appropriate cell culture medium (e.g., RPMI-1640 with 5% CSS). A vehicle control (DMSO) should be prepared at the same final concentration as the highest (R)-UT-155 concentration.
Treat the cells with increasing concentrations of (R)-UT-155 (e.g., 0, 10, 100, 1000, 10000 nM) for 24-48 hours.
Total RNA Extraction
After the treatment period, aspirate the medium from the wells.
Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well and scraping the cells.
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol.
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~2.0).
Reverse Transcription (cDNA Synthesis)
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
The typical reaction setup is as follows:
1 µg Total RNA
2.0 µL 10x RT Buffer
0.8 µL 25x dNTP Mix (100 mM)
2.0 µL 10x RT Random Primers
1.0 µL MultiScribe™ Reverse Transcriptase
Nuclease-free H₂O to a final volume of 20 µL
Perform the reverse transcription in a thermal cycler with the following program:
25°C for 10 minutes
37°C for 120 minutes
85°C for 5 minutes
Hold at 4°C
The resulting cDNA can be stored at -20°C.
Real-Time Quantitative PCR (RT-qPCR)
Prepare the RT-qPCR reactions in a 96-well plate. Each reaction should be performed in triplicate.
A typical 20 µL reaction mixture includes:
10 µL 2x SYBR™ Green PCR Master Mix
1 µL Forward Primer (10 µM)
1 µL Reverse Primer (10 µM)
2 µL cDNA template (diluted 1:10)
6 µL Nuclease-free H₂O
The primer sequences for the target and housekeeping genes are provided in the table below.
Gene
Forward Primer (5' - 3')
Reverse Primer (5' - 3')
KLK3 (PSA)
AGGCCTTCCCTGTACACCAA
GTCTTGGCCTGGTCATTTCC
FKBP5
GGAGGGAAGAGGGAGAGGAG
TCCAGTTCCAGGAAAACAGG
GAPDH
GAAGGTGAAGGTCGGAGTC
GAAGATGGTGATGGGATTTC
Perform the RT-qPCR using a real-time PCR system with the following cycling conditions:
Holding Stage: 95°C for 10 minutes
Cycling Stage (40 cycles):
95°C for 15 seconds
60°C for 1 minute
Melt Curve Stage: As per instrument guidelines to verify amplicon specificity.
Data Analysis
The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method.
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (GAPDH) for each sample.
ΔCt = Ct(target gene) - Ct(GAPDH)
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
Calculate Fold Change: The fold change in gene expression relative to the vehicle control is calculated as 2-ΔΔCt.
Representative Data
The following tables present hypothetical, yet representative, quantitative data on the effect of (R)-UT-155 on the mRNA expression of KLK3 (PSA) and FKBP5 in LNCaP and 22RV1 cells after 24 hours of treatment.
Table 1: Relative mRNA Expression of AR Target Genes in LNCaP Cells
(R)-UT-155 Conc. (nM)
KLK3 (PSA) Fold Change (vs. Vehicle)
FKBP5 Fold Change (vs. Vehicle)
0 (Vehicle)
1.00
1.00
10
0.65
0.72
100
0.28
0.35
1000
0.09
0.12
10000
0.04
0.05
Table 2: Relative mRNA Expression of AR Target Genes in 22RV1 Cells
Verify RNA integrity and concentration. Use a fresh reverse transcription kit. Validate primer efficiency. Purify RNA to remove inhibitors.
Multiple peaks in melt curve
Primer-dimers, non-specific amplification.
Optimize annealing temperature. Redesign primers.
High variability between replicates
Pipetting errors, inconsistent sample quality.
Use calibrated pipettes. Ensure thorough mixing. Standardize cell seeding and treatment procedures.
Unexpected gene expression changes
Cell line contamination, incorrect compound concentration.
Authenticate cell lines. Verify the concentration and purity of (R)-UT-155.
Conclusion
This application note provides a comprehensive protocol for quantifying the inhibitory effect of (R)-UT-155 on the expression of AR target genes in prostate cancer cell lines. The RT-qPCR methodology described herein is a robust and sensitive tool for researchers and drug development professionals to characterize the molecular pharmacology of AR-targeted therapies. The dose-dependent reduction in KLK3 and FKBP5 mRNA levels serves as a reliable indicator of the on-target activity of (R)-UT-155.
Technical Notes & Optimization
Troubleshooting
troubleshooting (R)-UT-155 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155, focusing on its insolubility in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155, focusing on its insolubility in cell culture media.
Troubleshooting Guide: (R)-UT-155 Precipitation in Cell Culture Media
Precipitation of (R)-UT-155 in your cell culture media can lead to inaccurate experimental results and potential cytotoxicity. This guide provides a step-by-step approach to troubleshoot and resolve solubility issues.
Observation: A precipitate forms immediately or over time after diluting the (R)-UT-155 stock solution into the cell culture medium.
Potential Cause
Recommended Solution
Concentration Exceeds Aqueous Solubility
(R)-UT-155 is a lipophilic compound with low aqueous solubility. The final concentration in the cell culture medium may be too high. Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
Improper Dissolution of Stock Solution
The initial stock solution in DMSO may not be completely dissolved, leading to the transfer of micro-precipitates that seed further precipitation in the aqueous media. Solution: Ensure the (R)-UT-155 is fully dissolved in 100% anhydrous DMSO. Sonication may be required to achieve complete dissolution of (R)-UT-155 in DMSO.[1] Visually inspect the stock solution for any particulate matter before use.
Rapid Change in Solvent Polarity
Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution due to the sudden shift in polarity. Solution: Employ a serial dilution method. First, create an intermediate dilution of the (R)-UT-155 DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final volume of complete cell culture medium. Add the stock solution dropwise while gently vortexing the media.
Interaction with Media Components
Components in the cell culture medium, such as salts, proteins (especially in serum), and pH changes, can affect the solubility of (R)-UT-155. Solution: Test the solubility in a simpler buffer like PBS to see if media components are the primary issue. If serum is the cause, consider reducing the serum concentration or using a serum-free medium if compatible with your cells. Ensure your medium is properly buffered (e.g., with HEPES) to maintain a stable pH, especially in a CO2 incubator.
Temperature Effects
Changes in temperature between preparing the solution at room temperature and incubating at 37°C can affect solubility. Solution: Pre-warm the cell culture medium to 37°C before adding the (R)-UT-155 stock solution.
Stock Solution Freeze-Thaw Cycles
Repeatedly freezing and thawing the DMSO stock solution can lead to compound precipitation within the stock. Solution: Aliquot the (R)-UT-155 DMSO stock solution into single-use vials to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of (R)-UT-155?
A1: The recommended solvent for preparing a stock solution of (R)-UT-155 is anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, unopened bottle of DMSO to avoid issues with water absorption, which can affect the solubility of hydrophobic compounds.
Q2: My (R)-UT-155 powder is not fully dissolving in DMSO. What should I do?
A2: If you are having trouble dissolving (R)-UT-155 in DMSO, ensure you are using a sufficient volume of solvent. Gentle warming of the solution to 37°C and sonication can aid in dissolution.[1] Visually confirm that no solid particles remain before considering the stock solution ready for use.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines, though the tolerance can vary.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: I see a precipitate in my cell culture plate after adding (R)-UT-155. Are my results still valid?
A4: The presence of a precipitate indicates that the concentration of soluble (R)-UT-155 is unknown and likely lower than intended. This can lead to inaccurate and unreliable results. Additionally, the precipitate itself could have unintended effects on the cells. It is strongly recommended to troubleshoot the solubility issue before proceeding with your experiments.
Q5: Can I use other solvents to dissolve (R)-UT-155 for cell culture experiments?
A5: While other organic solvents like ethanol can be used for some lipophilic compounds, DMSO is the most common and generally effective solvent for preparing stock solutions for in vitro assays. If you must use an alternative solvent, its compatibility with your specific cell line and its potential for cytotoxicity must be thoroughly evaluated.
Quantitative Data: (R)-UT-155 Solubility
The following table summarizes the available solubility information for (R)-UT-155 and the related compound UT-155.
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.05 mg of (R)-UT-155.
Weigh the compound: Accurately weigh the calculated mass of (R)-UT-155 powder into a sterile microcentrifuge tube.
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.
Visual Inspection: Carefully inspect the solution to ensure there are no visible particles.
Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of (R)-UT-155 Stock Solution into Cell Culture Media
Materials:
10 mM (R)-UT-155 stock solution in DMSO
Pre-warmed (37°C) complete cell culture media
Sterile microcentrifuge tubes
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
Prepare an intermediate dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed complete cell culture media. To this, add 1 µL of the 10 mM (R)-UT-155 stock solution to create a 100 µM intermediate solution. Gently pipette up and down to mix.
Prepare the final working solution: In a separate tube containing the required volume of pre-warmed complete cell culture media for your experiment, add the 100 µM intermediate solution at a 1:10 ratio. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration of (R)-UT-155 and a final DMSO concentration of 0.1%.
Mix and add to cells: Gently mix the final working solution and immediately add it to your cell culture plates.
Visualizations
Caption: Simplified signaling pathway of (R)-UT-155 as a Selective Androgen Receptor Degrader (SARD).
Caption: A logical workflow to troubleshoot the insolubility of (R)-UT-155 in cell culture media.
Caption: A step-by-step experimental workflow for preparing (R)-UT-155 for cell culture applications.
Technical Support Center: (R)-UT-155 Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (R)-UT-155, a selective androgen receptor degrader (SARD). Frequently Aske...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (R)-UT-155, a selective androgen receptor degrader (SARD).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of (R)-UT-155?
For optimal stability, the solid form of (R)-UT-155 should be stored under specific conditions depending on the intended duration of storage. It is recommended to keep the compound in a dry and dark environment.[1][2] While the product is stable enough for several weeks during standard shipping at ambient temperatures, adherence to the following long-term storage recommendations is crucial for maintaining its integrity.[1][2]
Q2: I've prepared a stock solution of (R)-UT-155 in DMSO. What is the best way to store it?
Stock solutions of (R)-UT-155 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.[3] For storage, freezing is required. The specific temperature and duration will affect the shelf-life of the solution.
Q3: My (R)-UT-155 solution precipitated when I diluted my DMSO stock with an aqueous buffer. Is this normal?
Yes, this is a common issue. (R)-UT-155 is practically insoluble in water.[4] When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out of the solution due to its low aqueous solubility. To mitigate this, using co-solvents or preparing a suspension for in vivo studies is often necessary.[3][5] For cellular assays, ensure the final DMSO concentration is low and compatible with your experimental system.
Q4: Why is my (R)-UT-155 not dissolving well in DMSO?
Difficulty in dissolving (R)-UT-155 in DMSO could be due to the hygroscopic nature of the solvent; DMSO can absorb moisture from the air, which significantly reduces the solubility of the compound.[5][6] It is highly recommended to use newly opened, anhydrous-grade DMSO.[5][6] If dissolution is still slow, sonication or gentle warming can be applied to facilitate the process.[3][4]
Q5: How long are aqueous working solutions of (R)-UT-155 stable?
Due to the potential for degradation and precipitation in aqueous environments, it is strongly recommended that working solutions for in vivo or in vitro experiments be prepared freshly and used on the same day.[3][5]
Data Presentation: Storage Condition Summary
The following tables summarize the recommended storage conditions for (R)-UT-155 in both solid and solution forms based on vendor datasheets.
interpreting unexpected results in (R)-UT-155 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (R)-UT-155. The information is designed to help interpret unexpected results and refine e...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with (R)-UT-155. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and what is its primary mechanism of action?
(R)-UT-155 is the active enantiomer of the compound UT-155. It functions as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), also known as Glucose-Dependent Insulinotropic Receptor. The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively, making it a subject of interest for type 2 diabetes research.
Q2: I am not observing the expected increase in insulin secretion from my pancreatic islet cells after treatment with (R)-UT-155. What could be the cause?
Several factors could contribute to a lack of insulinotropic effect. Here are some troubleshooting steps:
Glucose Concentration: The insulin-secreting effect of (R)-UT-155 is glucose-dependent. Ensure your experimental buffer contains a stimulatory concentration of glucose (typically >8 mM). The effect is significantly diminished at basal glucose levels (e.g., 3 mM).
Cell Viability: Confirm the health and viability of your pancreatic islets or cell lines (e.g., MIN6 cells) using a standard viability assay like trypan blue exclusion or MTT assay.
Compound Integrity: Verify the concentration and integrity of your (R)-UT-155 stock solution. Consider preparing a fresh solution.
Receptor Expression: Check the expression levels of GPR119 in your cell model. Low or absent expression will result in a blunted or no response.
Below is a troubleshooting workflow to address this issue:
Troubleshooting workflow for absent insulin secretion.
Q3: My cAMP assay results are inconsistent when using (R)-UT-155. How can I improve the reliability of my data?
Inconsistent cAMP levels can arise from several experimental variables.
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP, masking the effect of GPR119 activation. It is highly recommended to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer.
Assay Incubation Time: The kinetics of cAMP production can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for peak cAMP accumulation in your specific cell type.
Cell Density: Ensure you are plating a consistent and optimal number of cells for each experiment. Overly confluent or sparse cultures can lead to variability.
Quantitative Data Summary
The following table summarizes key in vitro potency data for (R)-UT-155.
Parameter
Cell Line
Value (nM)
Description
EC50
HEK-293
31
Half maximal effective concentration for stimulating human GPR119.
EC50
RIN-m5F
130
Half maximal effective concentration for stimulating rat GPR119.
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels in response to (R)-UT-155.
Cell Plating: Plate HEK-293 cells stably expressing GPR119 in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) containing a PDE inhibitor like 0.5 mM IBMX.
Compound Preparation: Prepare serial dilutions of (R)-UT-155 in the assay buffer.
Cell Stimulation:
Wash the cells once with the assay buffer.
Add 100 µL of the (R)-UT-155 dilutions or vehicle control to the respective wells.
Incubate the plate at 37°C for 30 minutes.
Cell Lysis and Detection:
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA).
Measure the cAMP levels using a plate reader compatible with the detection kit.
Data Analysis: Plot the cAMP concentration against the log concentration of (R)-UT-155 and fit the data to a four-parameter logistic equation to determine the EC50 value.
Workflow for an in vitro cAMP accumulation assay.
Signaling Pathway Overview
Activation of GPR119 by (R)-UT-155 initiates a canonical Gs protein signaling cascade.
Optimization
how to minimize off-target effects of (R)-UT-155
Important Note for Researchers: Current scientific literature identifies (R)-UT-155 as a selective androgen receptor degrader (SARD), not a prolylcarboxypeptidase (PRCP) inhibitor. This resource has been developed based...
Author: BenchChem Technical Support Team. Date: November 2025
Important Note for Researchers: Current scientific literature identifies (R)-UT-155 as a selective androgen receptor degrader (SARD), not a prolylcarboxypeptidase (PRCP) inhibitor. This resource has been developed based on its documented activity as a SARD. (R)-UT-155, along with its racemate UT-155, potently and selectively binds to, inhibits, and degrades the androgen receptor (AR), including splice variants like AR-V7.[1][2] It uniquely binds to the amino-terminal transcriptional activation domain (AF-1) of the AR.[1][3]
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize potential off-target effects and ensure data integrity when using (R)-UT-155 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of (R)-UT-155?
A1: (R)-UT-155 is a potent selective androgen receptor degrader (SARD).[1] Its primary on-target effect is the degradation of the androgen receptor (AR), including full-length and splice-variant isoforms.[1][3][4] Selectivity studies have shown that the parent compound, UT-155, does not significantly inhibit a panel of kinases.[1] Furthermore, it did not affect the protein levels of closely related steroid hormone receptors such as the progesterone receptor (PR), estrogen receptor (ER), or glucocorticoid receptor (GR).[1] While comprehensive off-target profiling is ongoing for many research compounds, these initial findings suggest a high degree of selectivity for the androgen receptor.
Q2: I'm observing a phenotype that doesn't seem to be related to androgen receptor degradation. How can I confirm it's an on-target effect?
A2: It is crucial to validate that the observed cellular phenotype is a direct result of AR degradation. Here are several strategies to confirm on-target activity:
Use a Structurally Different SARD: Treat your experimental system with a structurally distinct AR degrader. If you observe the same phenotype, it is more likely to be a true on-target effect.
Perform a Rescue Experiment: In a cell line, express a form of the AR that is resistant to (R)-UT-155-mediated degradation. If the phenotype is reversed in the presence of the resistant AR, this provides strong evidence for an on-target mechanism.
Dose-Response Correlation: Conduct a dose-response experiment and correlate the phenotypic changes with the concentration of (R)-UT-155 required for AR degradation (typically in the nanomolar range).[1] A clear correlation suggests the effect is on-target.
Q3: I am seeing unexpected cytotoxicity in my cell cultures. What could be the cause and how can I mitigate it?
A3: Unexpected cytotoxicity can arise from either on-target or off-target effects.
On-Target Toxicity: The androgen receptor plays a crucial role in the viability of certain cell types (e.g., androgen-dependent prostate cancer cells). Potent degradation of AR by (R)-UT-155 could lead to cell death in these models. Confirm this by correlating cytotoxicity with AR degradation.
Off-Target Toxicity: At higher concentrations, (R)-UT-155 may interact with unintended targets, leading to toxicity.[5] To mitigate this, it is essential to determine the lowest effective concentration that induces AR degradation without causing widespread cell death.
Troubleshooting Steps for Cytotoxicity:
Titrate the Concentration: Perform a dose-response curve to find the minimal concentration of (R)-UT-155 that achieves the desired level of AR degradation. Use concentrations at or slightly above the EC50 for AR degradation for your subsequent experiments.[5][6]
Reduce Incubation Time: Limit the duration of exposure to (R)-UT-155 to the minimum time required to observe the desired on-target effect.
Use a Control Cell Line: Employ a cell line that does not express the androgen receptor to determine if the observed toxicity is AR-dependent.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Inconsistent AR Degradation
1. Compound instability.2. Suboptimal concentration.3. Cell line variability.
1. Prepare fresh stock solutions of (R)-UT-155 in an appropriate solvent like DMSO. Store at -80°C for long-term stability.[7]2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.3. Ensure consistent cell passage number and health.
Observed Phenotype Does Not Match Published Data
1. Off-target effect.2. Different experimental conditions.3. Cell line-specific response.
1. Implement on-target validation experiments as described in FAQ Q2.2. Carefully review and align your experimental protocol with published studies.3. Characterize the response in your specific cellular model.
Difficulty Reproducing Results
1. Inconsistent compound handling.2. Variability in cell culture.3. Assay variability.
1. Follow a standardized protocol for preparing and using (R)-UT-155.2. Maintain consistent cell culture practices (media, supplements, passage number).3. Include appropriate positive and negative controls in all assays.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of (R)-UT-155
Objective: To identify the lowest concentration of (R)-UT-155 that effectively degrades the androgen receptor in a specific cell line.
Methodology:
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of (R)-UT-155 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
Treatment: Treat the cells with the various concentrations of (R)-UT-155 or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
Cell Lysis: Harvest the cells and prepare protein lysates.
Western Blot Analysis: Perform a Western blot to detect the levels of androgen receptor. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Data Analysis: Quantify the band intensities to determine the concentration at which 50% of the AR is degraded (DC50).
Protocol 2: On-Target Validation Using a Structurally Unrelated SARD
Objective: To confirm that an observed phenotype is due to AR degradation and not an off-target effect of (R)-UT-155.
Methodology:
Select a Secondary SARD: Choose a selective androgen receptor degrader with a different chemical scaffold from (R)-UT-155.
Determine Optimal Concentration: Following Protocol 1, determine the optimal concentration for the secondary SARD.
Phenotypic Assay: Treat cells with the optimal concentrations of (R)-UT-155, the secondary SARD, and a vehicle control.
Data Comparison: Compare the phenotype induced by (R)-UT-155 with that of the secondary SARD. A similar outcome strongly suggests an on-target effect.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for validating on-target effects of (R)-UT-155.
Caption: Mechanism of action for (R)-UT-155 as a SARD.
Technical Support Center: Optimizing (R)-UT-155-Mediated AR Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-UT-155 for the targeted degradation of the Androgen Receptor (AR). Here you...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-UT-155 for the targeted degradation of the Androgen Receptor (AR). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and how does it work?
A1: (R)-UT-155 is a selective androgen receptor degrader (SARD). It functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor.[1][2] This binding event initiates a process that leads to the degradation of the AR protein through the ubiquitin-proteasome pathway.[3][4] A key advantage of (R)-UT-155 is its ability to degrade both the full-length AR and its splice variants, such as AR-V7, which are often implicated in resistance to conventional anti-androgen therapies.[1][4]
Q2: What is the primary mechanism of AR degradation induced by (R)-UT-155?
A2: The primary mechanism is proteasome-mediated degradation.[4] After (R)-UT-155 binds to the AR, the AR protein is targeted by the cell's natural protein disposal system. The ubiquitin-proteasome system tags the AR with ubiquitin, marking it for destruction by the proteasome. This effect can be reversed by treating cells with proteasome inhibitors like bortezomib.[4]
Q3: How does (R)-UT-155 differ from traditional AR antagonists like enzalutamide?
A3: Traditional AR antagonists, such as enzalutamide, work by competitively binding to the ligand-binding domain (LBD) of the AR, thereby inhibiting its function.[1] However, (R)-UT-155 induces the actual degradation and elimination of the AR protein from the cell.[1][5] This can provide a more sustained and potent inhibition of AR signaling and may overcome resistance mechanisms associated with AR overexpression or mutations in the LBD.[1]
Q4: In which cell lines has (R)-UT-155 been shown to be effective?
A4: (R)-UT-155 has demonstrated efficacy in various prostate cancer cell lines, including LNCaP and 22RV1 cells.[1][4] The 22RV1 cell line is particularly noteworthy as it expresses both full-length AR and the AR-V7 splice variant.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with (R)-UT-155.
Issue
Potential Cause(s)
Recommended Solution(s)
No or low AR degradation observed via Western Blot.
1. Suboptimal concentration of (R)-UT-155: The concentration may be too low to induce degradation. 2. Insufficient treatment time: The incubation period may be too short. 3. Cell confluence: Cells may be too confluent, affecting drug uptake and cellular processes. 4. Reagent integrity: The (R)-UT-155 stock solution may have degraded.
1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 10 µM). 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[5] 3. Ensure cells are in the exponential growth phase and not overly confluent (typically 70-80%) at the time of treatment. 4. Prepare a fresh stock solution of (R)-UT-155 and store it properly according to the manufacturer's instructions.
High cell toxicity or unexpected cell death.
1. (R)-UT-155 concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Prolonged treatment duration: Extended exposure to the compound may be toxic to the cells.
1. Lower the concentration of (R)-UT-155 to the minimal effective dose determined from your dose-response curve. 2. Ensure the final concentration of the vehicle in the cell culture medium is low and consistent across all samples (typically ≤ 0.1%). Run a vehicle-only control. 3. Reduce the treatment time based on your time-course experiment.
Inconsistent results between experiments.
1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition. 2. Inconsistent reagent preparation: Variations in the preparation of (R)-UT-155 dilutions or lysis buffers. 3. Technical variability in Western Blotting: Inconsistent protein loading, transfer efficiency, or antibody incubation.
1. Use cells within a consistent and low passage number range. Standardize seeding density and media formulations for all experiments. 2. Prepare fresh dilutions of (R)-UT-155 for each experiment from a validated stock. Use standardized buffer recipes. 3. Perform a total protein quantification (e.g., BCA assay) to ensure equal loading. Use a loading control (e.g., GAPDH, Actin) and validate transfer efficiency (e.g., Ponceau S staining).
AR degradation is observed, but downstream signaling is not inhibited.
1. Inefficient degradation: A small amount of residual AR may be sufficient to maintain signaling. 2. Activation of compensatory pathways: Cells may upregulate other signaling pathways to bypass AR inhibition. 3. Timing of analysis: The endpoint for measuring downstream gene expression may be too early or too late.
1. Try to achieve more complete AR degradation by optimizing the concentration and duration of (R)-UT-155 treatment. 2. Investigate potential compensatory pathways using techniques like RNA-seq or proteomic analysis. 3. Perform a time-course experiment to measure the expression of AR target genes (e.g., FKBP5, PSA) at different time points post-treatment.
Experimental Protocols & Data
Protocol 1: Western Blot Analysis of AR Degradation
This protocol details the steps to assess the degradation of AR in prostate cancer cells following treatment with (R)-UT-155.
1. Cell Culture and Treatment:
Plate prostate cancer cells (e.g., LNCaP or 22RV1) in appropriate growth medium and allow them to adhere overnight.
For experiments in androgen-deprived conditions, switch to a medium containing charcoal-stripped serum (CSS) for 48 hours prior to treatment.[4]
Treat cells with varying concentrations of (R)-UT-155 or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
2. Cell Lysis:
Wash cells twice with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
Boil the samples at 95°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against AR (e.g., AR-N20) overnight at 4°C.[5]
Incubate with a primary antibody for a loading control (e.g., GAPDH or Actin) to ensure equal protein loading.[5]
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometry Analysis:
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the AR band intensity to the corresponding loading control band intensity.
Quantitative Data Summary
The following table summarizes typical experimental conditions and results for (R)-UT-155-induced AR degradation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155, a selective androgen receptor...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155, a selective androgen receptor degrader (SARD). Given the potential for lot-to-lot variability in the chemical synthesis and handling of this compound, this guide aims to help users identify and address issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and what is its mechanism of action?
(R)-UT-155 is a selective androgen receptor degrader (SARD). It is the (R)-enantiomer of UT-155. Unlike traditional androgen receptor (AR) antagonists that block the receptor's activity, SARDs like (R)-UT-155 bind to the androgen receptor and induce its degradation, thereby reducing the total cellular levels of the AR protein.[1][2][3] This mechanism is of interest for treating castration-resistant prostate cancer (CRPC), where the AR signaling pathway remains active despite low androgen levels.[2][3]
Q2: Why is lot-to-lot variability a concern for (R)-UT-155?
Lot-to-lot variability can arise from several factors during the synthesis and purification of (R)-UT-155:
Chiral Purity: (R)-UT-155 is the less active enantiomer compared to the (S)-isomer.[4][5][6][7][8] Contamination with the more potent (S)-UT-155 in a new lot can lead to significantly higher-than-expected activity.
Chemical Purity: The presence of impurities from the chemical synthesis, such as starting materials, by-products, or residual solvents, can affect the compound's solubility, stability, and biological activity, potentially causing off-target effects.[9][10][11][12][13]
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in decreased potency.
Q3: How should I prepare and store (R)-UT-155 stock solutions?
For optimal stability, (R)-UT-155 powder should be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store them at -80°C.
Q4: What are the expected outcomes of (R)-UT-155 treatment in prostate cancer cell lines?
In androgen receptor-positive prostate cancer cell lines such as LNCaP and VCaP, treatment with (R)-UT-155 should lead to a dose-dependent degradation of the androgen receptor protein.[14] This degradation should, in turn, inhibit the transcription of AR-target genes (e.g., PSA) and reduce cell proliferation.[15]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent or lower-than-expected potency in cell-based assays.
1. Degradation of (R)-UT-155: The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.
1. Prepare a fresh stock solution from the powder. Aliquot and store at -80°C.
2. Lot-to-lot variability in purity: The new lot may have a lower percentage of the active compound.
2. Perform analytical validation of the new lot (see Experimental Protocols below). Compare the dose-response curve to a previously validated lot.
3. Cell line variability: The expression of the androgen receptor can vary with cell passage number.
3. Use cells with a consistent and low passage number. Regularly check AR expression levels via Western blot.
Higher-than-expected potency or off-target effects.
1. Contamination with the (S)-enantiomer: The new lot may have a higher-than-specified level of the more active (S)-UT-155.
1. Request a certificate of analysis with chiral purity data from the supplier. If possible, perform chiral HPLC analysis.
2. Presence of active impurities: Synthetic by-products may have their own biological activity.
2. Check the purity of the compound by HPLC.
Poor solubility or precipitation in cell culture media.
1. High final concentration of DMSO: The concentration of DMSO in the final culture medium may be too high, causing cytotoxicity or affecting compound solubility.
1. Ensure the final DMSO concentration is below 0.5% (v/v) in your cell culture experiments.
2. Precipitation of the compound: (R)-UT-155 may precipitate out of the aqueous culture medium at higher concentrations.
2. Visually inspect the culture wells for any precipitate after adding the compound. Prepare fresh dilutions for each experiment.
Data Presentation: Quality Control Parameters for Different Lots
Researchers should perform their own quality control experiments to validate new lots of (R)-UT-155. The following table provides an example of how to summarize the data for easy comparison.
Parameter
Lot A (Reference)
Lot B
Lot C
Purity (by HPLC)
99.2%
98.5%
95.1%
Chiral Purity (% R-isomer)
99.5%
99.6%
98.0%
AR Degradation DC50 (LNCaP cells)
1.2 µM
1.5 µM
3.8 µM
Cell Proliferation IC50 (LNCaP cells)
2.5 µM
2.8 µM
6.2 µM
Note: The values in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Androgen Receptor Degradation by Western Blot
This protocol describes how to assess the ability of a new lot of (R)-UT-155 to induce the degradation of the androgen receptor in LNCaP cells.
Materials:
LNCaP cells
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
(R)-UT-155 stock solution (10 mM in DMSO)
Protease inhibitor cocktail
RIPA buffer
BCA protein assay kit
Primary antibody: Anti-Androgen Receptor
Primary antibody: Anti-β-actin (loading control)
HRP-conjugated secondary antibody
Chemiluminescence substrate
Procedure:
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
Prepare serial dilutions of (R)-UT-155 in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO only).
Treat the cells with the different concentrations of (R)-UT-155 for 24 hours.
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
Determine the protein concentration of each lysate using a BCA assay.
Perform SDS-PAGE and Western blotting using 20-30 µg of protein per lane.
Probe the membrane with primary antibodies against the androgen receptor and β-actin.
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.
Quantify the band intensities and normalize the AR signal to the β-actin signal. Calculate the DC50 value (the concentration at which 50% of the AR is degraded).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a new lot of (R)-UT-155 on the proliferation of LNCaP cells.
Materials:
LNCaP cells
RPMI-1640 medium with 10% FBS
96-well plates
(R)-UT-155 stock solution (10 mM in DMSO)
MTT reagent (5 mg/mL in PBS)
DMSO
Procedure:
Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
Prepare serial dilutions of (R)-UT-155 in culture medium.
Treat the cells with various concentrations of (R)-UT-155 for 72 hours. Include a vehicle control.
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Androgen Receptor signaling and the mechanism of (R)-UT-155.
Technical Support Center: Troubleshooting (R)-UT-155 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-UT-155, a selective androgen receptor degrader (SARD). The information is presented in a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-UT-155, a selective androgen receptor degrader (SARD). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (R)-UT-155?
(R)-UT-155 is a potent and selective androgen receptor (AR) degrader. Unlike many AR antagonists that target the ligand-binding domain (LBD), (R)-UT-155 selectively binds to the N-terminal domain (NTD) of the AR.[1][2] This binding event induces the degradation of both full-length AR and AR splice variants (AR-SVs) through the ubiquitin-proteasome pathway.[1] By targeting the NTD, (R)-UT-155 can overcome resistance mechanisms associated with LBD mutations and the expression of AR-SVs that lack the LBD.[1][2]
Q2: I am not observing the expected decrease in cell viability in my cell line after treatment with (R)-UT-155. What are the possible reasons?
There are several potential reasons why (R)-UT-155 may not be effective in your specific cell line. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biology of the cell line.
Troubleshooting Guide: (R)-UT-155 Inactivity
Potential Cause
Troubleshooting Steps
Compound Integrity
Verify Compound Quality: Ensure the (R)-UT-155 powder is of high purity and has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Check Solubility and Stability: (R)-UT-155 is typically dissolved in DMSO to create a stock solution. Ensure the compound is fully dissolved. Prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can degrade the compound.
Experimental Protocol
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell lines. Optimize Treatment Duration: The time required to observe an effect can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. Confirm Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor health can affect drug sensitivity. Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and a positive control (a cell line known to be sensitive to (R)-UT-155, if available).
Cell Line-Specific Factors
Low or Absent AR Expression: Confirm that your cell line expresses the androgen receptor. (R)-UT-155's efficacy is dependent on the presence of AR. This can be checked by Western blot or qPCR. Expression of Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy. Underlying Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance to AR-targeted therapies. (See Q3 for more details).
Q3: What are the potential mechanisms of resistance to (R)-UT-155?
While (R)-UT-155 is designed to overcome common resistance mechanisms to traditional anti-androgens, resistance can still emerge. Potential mechanisms include:
Alterations in the AR N-Terminal Domain (NTD): Although less common than LBD mutations, mutations or structural changes in the NTD could potentially alter the binding site of (R)-UT-155, reducing its affinity and efficacy.
Upregulation of Chaperone Proteins: Heat shock proteins (HSPs) play a role in stabilizing the AR protein. Increased expression of HSPs could counteract the degradation induced by (R)-UT-155.
Dysregulation of the Ubiquitin-Proteasome System: As (R)-UT-155 relies on this system for AR degradation, alterations in the components of the ubiquitin-proteasome machinery could impair its function. This could include mutations in ubiquitin ligases or decreased proteasome activity.
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of AR signaling.
Quantitative Data
Table 1: Reported IC50 Values for UT-155 Analogs in Prostate Cancer Cell Lines
Cell Line
Compound
IC50 (μM)
Notes
LNCaP
UT-155 (S-isomer)
Not explicitly stated, but potent inhibition of cell proliferation observed at concentrations between 1 pmol/L and 10 μmol/L.
Androgen-sensitive
22Rv1
UT-155 (S-isomer)
Potent inhibition of cell proliferation observed.
Expresses AR and AR-V7
LNCaP-EnzR
UT-155 (S-isomer)
Potent inhibition of cell proliferation observed.
Enzalutamide-resistant
Note: Specific IC50 values for the (R)-isomer are not consistently reported in the public literature. The S-isomer, UT-155, is often used in studies demonstrating the compound's activity. The (R)-isomer is noted to be less active than the (S)-isomer.
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.
Treatment: Treat cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against AR (N-terminal specific) overnight at 4°C.
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate and image the blot.
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT or similar)
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Treatment: Treat the cells with a serial dilution of (R)-UT-155 or vehicle control for the desired duration (e.g., 72 hours).
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Signaling pathway of (R)-UT-155 leading to AR degradation.
Caption: Troubleshooting workflow for (R)-UT-155 experiments.
optimizing Western blot conditions for detecting AR degradation by (R)-UT-155
Welcome to the technical support center for optimizing the detection of Androgen Receptor (AR) degradation mediated by (R)-UT-155. This resource provides troubleshooting guidance and frequently asked questions to assist...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing the detection of Androgen Receptor (AR) degradation mediated by (R)-UT-155. This resource provides troubleshooting guidance and frequently asked questions to assist researchers in obtaining reliable and reproducible Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and how does it induce Androgen Receptor (AR) degradation?
(R)-UT-155 is a selective androgen receptor degrader (SARD). It is a compound that has been shown to promote the degradation of the androgen receptor. Unlike its S-isomer, (R)-UT-155 selectively binds to the amino-terminal transcriptional activation domain (AF-1) of the AR.[1][2] This interaction leads to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[1] This mechanism is effective against both wild-type AR and its splice variants, which are often implicated in castration-resistant prostate cancer.[1]
Q2: Which cell lines are suitable for studying (R)-UT-155 mediated AR degradation?
Prostate cancer cell lines that express the androgen receptor are commonly used. Examples from published studies include LNCaP, 22RV1, and VCaP cells.[1][3][4][5] The choice of cell line may depend on the specific AR variants you wish to investigate, as 22RV1 cells are known to express AR splice variants.[5][6]
Q3: What is the expected outcome on a Western blot when treating cells with (R)-UT-155?
Treatment with (R)-UT-155 is expected to cause a dose- and time-dependent decrease in the intensity of the protein band corresponding to the androgen receptor. This indicates the degradation of the AR protein.[1][2] You should observe a reduction in the full-length AR and, in relevant cell lines, its splice variants.[1][5]
Q4: How can I confirm that the observed AR degradation is proteasome-dependent?
To confirm the involvement of the proteasome pathway, you can co-treat the cells with (R)-UT-155 and a proteasome inhibitor, such as MG-132 or bortezomib.[1][4][5] The proteasome inhibitor should block the degradation of AR, resulting in a rescue of the AR protein levels on your Western blot compared to treatment with (R)-UT-155 alone.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of (R)-UT-155-induced AR degradation.
Problem
Potential Cause(s)
Recommended Solution(s)
Weak or No AR Signal
Low Protein Expression: The cell line may have low endogenous AR levels.
- Use a positive control cell line known to express high levels of AR (e.g., LNCaP). - Increase the amount of protein loaded onto the gel (a minimum of 20-30 µg of whole-cell extract is recommended).[7]
Inefficient Protein Extraction: Incomplete cell lysis can lead to poor protein yield.
- Use a lysis buffer appropriate for nuclear proteins, as AR translocates to the nucleus. Consider RIPA buffer supplemented with protease and phosphatase inhibitors.[3] - Ensure complete cell lysis by sonication or homogenization, especially for nuclear-bound proteins.[8]
Suboptimal Antibody Performance: The primary or secondary antibody may not be effective.
- Use a primary antibody validated for Western blotting and specific for AR (e.g., AR-N20).[1] - Optimize the antibody concentrations through titration.[9][10] - Ensure the secondary antibody is compatible with the primary antibody's host species.[9]
High Background
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
- Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[11] - Some antibodies perform better with a specific blocking agent; check the antibody datasheet.
Antibody Concentration Too High: Excess primary or secondary antibody can increase background noise.
- Titrate the primary and secondary antibody concentrations to find the optimal dilution.[12]
Non-Specific Bands
Protein Degradation: Samples may have degraded during preparation.
- Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[7][9] - Use fresh samples whenever possible.[7]
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.
- Use a highly specific monoclonal or recombinant antibody if possible.[13] - Check the literature to see expected banding patterns for your specific antibody.[13]
Inconsistent Results
Uneven Protein Loading: Variations in the amount of protein loaded per lane.
- Accurately determine the protein concentration of your lysates using an appropriate assay (e.g., BCA, Bradford).[8][14] - Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your results.[14][15]
Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is designed for the extraction of total cellular proteins from cultured cells.
Cell Culture and Treatment: Plate cells (e.g., LNCaP, 22RV1) and allow them to adhere. Treat the cells with the desired concentrations of (R)-UT-155 or vehicle control for the specified time points.
Cell Harvesting:
For adherent cells, wash the cells twice with ice-cold PBS.[16]
Add ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[3]
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure the release of nuclear proteins, sonicate the lysate on ice.[8]
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[8]
Western Blotting for AR Detection
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for large proteins like AR.
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR (e.g., anti-AR N-20) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.[6]
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
Washing: Repeat the washing step as described above.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the AR signal to a loading control (e.g., β-actin or GAPDH).[14]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for an experiment investigating the effect of (R)-UT-155 on AR protein levels.
Treatment
Concentration (µM)
Treatment Time (hours)
Normalized AR Protein Level (Arbitrary Units)
Fold Change vs. Vehicle
Vehicle (DMSO)
-
24
1.00
1.0
(R)-UT-155
0.1
24
0.75
0.75
(R)-UT-155
1
24
0.40
0.40
(R)-UT-155
10
24
0.15
0.15
(R)-UT-155 + MG-132
10 + 10
24
0.85
0.85
Visualizations
Caption: Workflow for Western blot analysis of AR degradation.
Caption: Signaling pathway of (R)-UT-155 mediated AR degradation.
troubleshooting inconsistent results with (R)-UT-155 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-UT-155, a selective androgen receptor degrader (SARD). Our goal is to help you achieve consi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-UT-155, a selective androgen receptor degrader (SARD). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and how does it work?
(R)-UT-155 is a selective androgen receptor (AR) degrader (SARD). Unlike traditional AR antagonists that only block the receptor's activity, (R)-UT-155 binds to the N-terminal domain of the AR and induces its degradation through the ubiquitin-proteasome pathway. This leads to a reduction in the total cellular levels of the AR protein, including splice variants that may be resistant to other therapies.
Q2: What are the recommended storage and handling conditions for (R)-UT-155?
For optimal stability, (R)-UT-155 powder should be stored at -20°C for long-term use. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: In which cell lines is (R)-UT-155 expected to be effective?
(R)-UT-155 is effective in prostate cancer cell lines that express the androgen receptor, such as LNCaP, VCaP, and 22Rv1. Its efficacy in other cell types will depend on the expression and functional status of the androgen receptor.
Q4: How quickly can I expect to see degradation of the androgen receptor after treatment with (R)-UT-155?
The kinetics of AR degradation can vary depending on the cell line, concentration of (R)-UT-155, and experimental conditions. Generally, a noticeable reduction in AR protein levels can be observed by Western blot within 8 to 24 hours of treatment.
Troubleshooting Inconsistent Results
Issue 1: Inconsistent or No Degradation of Androgen Receptor in Western Blots
Possible Cause 1: Suboptimal (R)-UT-155 Concentration or Incubation Time.
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range of 10 nM to 10 µM and time points from 4 to 48 hours.
Possible Cause 2: Poor Compound Solubility or Stability.
Recommendation: Ensure your (R)-UT-155 stock solution is fully dissolved in high-quality, anhydrous DMSO. Prepare fresh working solutions from frozen aliquots for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Cell Culture Conditions.
Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. High cell confluence can sometimes affect drug uptake and cellular responses.[1] Ensure cells are in the logarithmic growth phase at the time of treatment.
Possible Cause 4: Issues with Protein Extraction or Western Blot Protocol.
Recommendation: Use a lysis buffer containing protease inhibitors to prevent protein degradation during extraction. Ensure complete cell lysis and accurate protein quantification. Optimize your Western blot protocol, including antibody concentrations and incubation times. Run appropriate controls, including a vehicle-treated control and a positive control for AR expression.
Issue 2: High Variability in Cell Viability/Proliferation Assays (e.g., MTS, MTT)
Possible Cause 1: Inconsistent Cell Seeding.
Recommendation: Ensure a uniform single-cell suspension before seeding to avoid clumps. Use a calibrated multichannel pipette for seeding to ensure consistent cell numbers across wells. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").[2]
Possible Cause 2: "Hook Effect" with High Concentrations of (R)-UT-155.
Recommendation: The "hook effect" can be observed with bifunctional molecules like SARDs and PROTACs, where at very high concentrations, the formation of the productive ternary complex (AR-(R)-UT-155-E3 ligase) is inhibited, leading to reduced degradation and a paradoxical increase in cell viability compared to lower doses.[3] Perform a wide dose-response curve to identify the optimal concentration range and to check for a potential hook effect.
Possible Cause 3: Assay Interference.
Recommendation: Some compounds can interfere with the chemistry of viability assays. Run a control with (R)-UT-155 in cell-free media to check for any direct reaction with the assay reagent.
Issue 3: Discrepancy Between AR Degradation and Downstream Effects (e.g., Gene Expression, Phenotype)
Possible Cause 1: Off-Target Effects.
Recommendation: While (R)-UT-155 is selective for the androgen receptor, off-target effects are always a possibility with small molecules. Consider using a negative control compound with a similar chemical structure but is inactive against the AR. Additionally, performing rescue experiments by overexpressing a degradation-resistant AR mutant can help confirm that the observed phenotype is on-target.
Possible Cause 2: Cellular Compensation Mechanisms.
Recommendation: Cells may activate compensatory signaling pathways upon prolonged degradation of the androgen receptor. Analyze the expression of related receptors or signaling molecules over time to investigate potential feedback mechanisms.
Possible Cause 3: Temporal Delay Between Degradation and Phenotype.
Recommendation: There may be a significant time lag between the degradation of the AR protein and subsequent changes in gene expression or cellular phenotype. Conduct a time-course experiment that assesses AR levels, target gene expression, and the final phenotype at multiple time points.
Data Presentation
Table 1: Effect of UT-155 on AR Target Gene Expression in 22Rv1 Cells
Treatment
Concentration (nM)
FKBP5 Expression (Fold Change vs. Vehicle)
Enzalutamide
10
~0.8
100
~0.4
1000
~0.2
10000
~0.1
UT-155
10
~0.6
100
~0.2
1000
~0.1
10000
~0.1
Data adapted from published studies.[4] Actual results may vary based on experimental conditions.
Table 2: Proliferation of Prostate Cancer Cell Lines in Response to UT-155
Cell Line
IC50 (nM)
LNCaP
~50
VCaP
~100
22Rv1
~200
Data represents approximate values from published literature and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor Degradation
Cell Seeding and Treatment:
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
Allow cells to adhere overnight.
Treat cells with the desired concentrations of (R)-UT-155 or vehicle (DMSO) for the specified duration (e.g., 24 hours).
Protein Extraction:
Aspirate the media and wash the cells once with ice-cold PBS.
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
Sample Preparation and SDS-PAGE:
Normalize the protein concentrations for all samples.
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
Run the gel according to the manufacturer's instructions.
Protein Transfer:
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against the androgen receptor (and a loading control like GAPDH or β-actin) overnight at 4°C.
Wash the membrane three times with TBST for 5-10 minutes each.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10-15 minutes each.
Detection:
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Quantify the band intensities and normalize the AR signal to the loading control.
Protocol 2: MTS Cell Viability Assay
Cell Seeding:
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
Allow the cells to adhere and grow for 24 hours.
Compound Treatment:
Prepare serial dilutions of (R)-UT-155 in culture media.
Remove the old media from the wells and add 100 µL of media containing the different concentrations of (R)-UT-155 or vehicle control.
Incubate the plate for the desired treatment duration (e.g., 72 hours).
best practices for handling and preparing (R)-UT-155 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing (R)-UT-155 solutions. Below you will find troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing (R)-UT-155 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and what is its mechanism of action?
A1: (R)-UT-155 is a potent and selective Androgen Receptor Degrader (SARD).[1][2] It functions as an antagonist of the androgen receptor (AR) and induces its degradation.[3] This dual mechanism allows it to inhibit AR signaling and reduce the total levels of AR protein, including wild-type and splice variant isoforms that contribute to resistance in prostate cancer.[2][4]
Q2: What is the recommended solvent for dissolving (R)-UT-155?
A2: The recommended solvent for creating stock solutions of (R)-UT-155 is dimethyl sulfoxide (DMSO).[1][5][6] It is highly soluble in DMSO, with reported concentrations of up to 130 mg/mL.[5][6] For in vivo studies, stock solutions in DMSO are typically diluted further with vehicles such as a mixture of PEG300, Tween-80, and saline.[1][6]
Q3: How should I store (R)-UT-155 powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of (R)-UT-155.
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term use (up to 2 years), protected from light and moisture.[1]
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[6][7] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[6] Some suppliers recommend shorter storage periods of 6 months at -80°C and 1 month at -20°C for solutions.[1][7]
Q4: Do I need to sterilize my (R)-UT-155 solution?
A4: If you are preparing the solution in DMSO, sterilization is generally not necessary as DMSO has strong sterilizing properties.[5] For aqueous-based solutions used in cell culture, sterile filtration through a 0.22 µm filter is recommended.[5]
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Precipitation of (R)-UT-155 in cell culture media.
The final concentration of DMSO in the media is too high, causing the compound to be less soluble. The concentration of (R)-UT-155 exceeds its solubility limit in the aqueous media.
Ensure the final DMSO concentration in your cell culture media is low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions in media before adding to the final culture volume.
Difficulty dissolving (R)-UT-155 powder in DMSO.
The DMSO may have absorbed moisture, reducing its solvating power. The compound may require more energy to dissolve completely.
Use fresh, anhydrous, newly opened DMSO for the best results.[1][6] Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound.[5]
Inconsistent or unexpected experimental results.
The (R)-UT-155 solution may have degraded due to improper storage or multiple freeze-thaw cycles. The concentration of the stock solution may be inaccurate.
Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6][7] Periodically verify the concentration of your stock solution if you suspect degradation.
Formation of a suspension during preparation for in vivo studies.
The formulation protocol is intended to create a suspension for certain administration routes like oral gavage or intraperitoneal injection.[1][6]
Follow the specific formulation protocol carefully. Ensure all components are mixed thoroughly at each step. If a clear solution is required, a different vehicle composition may be necessary.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Preparation: Allow the vial of (R)-UT-155 powder and a bottle of anhydrous DMSO to equilibrate to room temperature.
Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate mass of (R)-UT-155 in a calculated volume of DMSO. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.05 mg of (R)-UT-155.
Dissolution: Add the calculated volume of DMSO to the vial of (R)-UT-155 powder.
Mixing: Vortex the solution and use sonication if necessary to ensure complete dissolution.[5]
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.[6]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Thawing: Thaw a single-use aliquot of the 10 mM (R)-UT-155 stock solution at room temperature.
Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations.
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is kept constant across all treatments and is at a non-toxic level (typically ≤0.1%).
Application: Add the diluted (R)-UT-155 working solutions to your cells and proceed with your experimental protocol.
Visualizations
Caption: Mechanism of action of (R)-UT-155 on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for preparing (R)-UT-155 solutions for in vitro assays.
identifying potential artifacts in (R)-UT-155 cell-based assays
Welcome to the technical support center for researchers utilizing (R)-UT-155 in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential ar...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers utilizing (R)-UT-155 in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and how does it work?
(R)-UT-155 is a selective androgen receptor degrader (SARD). It functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR), leading to the degradation of both wild-type and splice variant isoforms of the AR.[1][2] This mechanism makes it a promising therapeutic candidate for castration-resistant prostate cancer.
Q2: Which cell lines are appropriate for studying the effects of (R)-UT-155?
Prostate cancer cell lines that express the androgen receptor are commonly used. Examples include:
LNCaP: Expresses a mutated but functional AR.
22RV1: Expresses both full-length AR and AR splice variants, making it suitable for studying resistance mechanisms.[1][3]
VCaP: Overexpresses the androgen receptor.
The choice of cell line should be guided by the specific research question.
Q3: What are the expected outcomes of treating AR-positive cells with (R)-UT-155?
Treatment with (R)-UT-155 is expected to lead to:
A decrease in the protein levels of both full-length and splice variants of the androgen receptor, which can be observed by Western blot.[1][3]
A reduction in the expression of AR target genes, such as FKBP5, which can be measured by RT-qPCR.[1]
A decrease in the proliferation and viability of AR-dependent prostate cancer cells.
Troubleshooting Guides
Western Blotting for Androgen Receptor Degradation
Problem 1: No visible decrease in androgen receptor (AR) levels after (R)-UT-155 treatment.
Potential Cause
Troubleshooting Steps
Suboptimal (R)-UT-155 Concentration
Perform a dose-response experiment to determine the optimal concentration for AR degradation in your specific cell line.
Incorrect Incubation Time
Conduct a time-course experiment to identify the optimal duration of treatment for maximal AR degradation.
Poor Antibody Quality
Use a validated primary antibody specific for the N-terminal domain of the AR to detect both full-length and splice variants.[4][5]
Protein Degradation During Sample Prep
Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[6][7]
Cell Line Insensitivity
Confirm AR expression in your cell line. Consider that some cell lines may be less sensitive to (R)-UT-155.
Problem 2: High background or non-specific bands on the Western blot.
Potential Cause
Troubleshooting Steps
Inadequate Blocking
Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing the blocking time.
Antibody Concentration Too High
Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background signal.
Insufficient Washing
Increase the number and duration of washes between antibody incubations.
RT-qPCR for AR Target Gene Expression
Problem 3: No significant decrease in the expression of AR target genes (e.g., FKBP5) after treatment.
Potential Cause
Troubleshooting Steps
Suboptimal (R)-UT-155 Treatment
Refer to the troubleshooting steps for Western blotting to ensure effective AR degradation.
Poor Primer Design
Ensure primers are specific to the target gene and span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency.[8]
RNA Degradation
Use an RNA stabilization solution and ensure an RNase-free work environment. Check RNA integrity using gel electrophoresis or a bioanalyzer.
Inefficient Reverse Transcription
Optimize the reverse transcription reaction conditions, including the amount of input RNA and reaction temperature.[8]
Problem 4: High variability between technical replicates in RT-qPCR.
Potential Cause
Troubleshooting Steps
Pipetting Errors
Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability.[9]
Poorly Mixed Reaction Components
Gently vortex and centrifuge all reagents before setting up the reactions.[8]
Presence of PCR Inhibitors
Purify RNA samples to remove potential inhibitors. Dilute the cDNA template to reduce inhibitor concentration.
Cell Viability Assays (e.g., MTT, XTT)
Problem 5: Inconsistent or unexpected cell viability results.
Potential Cause
Troubleshooting Steps
Compound Interference
(R)-UT-155, like other small molecules, may have antioxidant properties that can directly reduce tetrazolium salts (MTT, XTT), leading to a false-positive signal for viability.[3][10] To check for this, run a cell-free control with (R)-UT-155 and the assay reagent.
Uneven Cell Seeding
Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.[11]
Compound Precipitation
Visually inspect the wells for any precipitation of (R)-UT-155 at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent.
Contamination
Regularly test cell cultures for mycoplasma contamination, which can affect cell health and assay results.
Quantitative Data Summary
Parameter
(R)-UT-155
Cell Line
Reference
Binding Affinity
Binds to the amino-terminal domain (AF-1) of the androgen receptor.
strategies to enhance the bioavailability of (R)-UT-155 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-UT-155. Our aim is to help you overcome common cha...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-UT-155. Our aim is to help you overcome common challenges encountered during in vivo experiments to enhance the bioavailability and efficacy of this selective androgen receptor degrader (SARD).
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and what is its primary mechanism of action?
(R)-UT-155 is a selective androgen receptor degrader (SARD) and is the less active R-isomer of the potent androgen receptor (AR) antagonist, UT-155.[1][2][3] Its primary mechanism involves binding to the androgen receptor, which not only antagonizes its signaling but also promotes its degradation.[4] This dual action makes it a compound of interest in research targeting AR-dependent pathways, particularly in contexts like prostate cancer research.
Q2: I am observing poor efficacy of (R)-UT-155 in my in vivo model. What are the potential reasons?
Low in vivo efficacy can stem from several factors, primarily related to the compound's bioavailability. Key considerations include:
Poor Aqueous Solubility: (R)-UT-155 is sparingly soluble in aqueous solutions, which can significantly limit its absorption after oral or intraperitoneal administration.
Suboptimal Formulation: The choice of vehicle is critical for ensuring adequate exposure. An inappropriate formulation can lead to precipitation of the compound at the injection site or in the gastrointestinal tract.
Metabolic Instability: The compound may be subject to rapid metabolism in vivo, leading to a short half-life and reduced exposure to the target tissue.
Inactive Isomer: It is important to note that (R)-UT-155 is the less active enantiomer compared to the S-isomer of UT-155.[1]
Q3: How can I improve the solubility of (R)-UT-155 for my experiments?
(R)-UT-155 is highly soluble in dimethyl sulfoxide (DMSO).[1] However, for in vivo applications, using a high concentration of DMSO is often not feasible due to toxicity. A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then use a co-solvent system to create a stable suspension suitable for administration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Formulation
Problem: My (R)-UT-155 formulation appears cloudy or shows visible precipitate after preparation.
Possible Causes & Solutions:
Cause
Troubleshooting Step
Low Aqueous Solubility
Ensure you are using a suitable co-solvent system. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants.
Incorrect Order of Reagent Addition
The order in which you mix the components of your vehicle can be critical. Always dissolve (R)-UT-155 completely in the primary organic solvent (e.g., DMSO) before adding aqueous components.
Temperature Effects
Some formulations can be sensitive to temperature changes. Try preparing the formulation at room temperature and avoid cold shock by warming aqueous solutions slightly before mixing.
High Compound Concentration
You may be exceeding the solubility limit of your chosen vehicle. Consider reducing the final concentration of (R)-UT-155 in your formulation.
Issue 2: Inconsistent Results Between Experiments
Problem: I am observing high variability in the outcomes of my in vivo studies with (R)-UT-155.
Possible Causes & Solutions:
Cause
Troubleshooting Step
Inhomogeneous Suspension
If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before each animal is dosed to guarantee consistent dosing.
Instability of Formulation
Some formulations may not be stable over long periods. It is best practice to prepare the formulation fresh before each experiment.
Variability in Animal Dosing
Ensure accurate and consistent administration techniques, whether oral gavage or intraperitoneal injection, to minimize variability in the administered dose.
Biological Variability
Animal-to-animal differences in metabolism and absorption can contribute to variability. Ensure your study is adequately powered with a sufficient number of animals per group.
Experimental Protocols & Data
Formulation Protocol for (R)-UT-155 In Vivo Suspension
This protocol is adapted from methodologies for poorly soluble compounds intended for in vivo use.[1]
Prepare a stock solution of (R)-UT-155 in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of (R)-UT-155 in 1 mL of DMSO. Use sonication if necessary to ensure complete dissolution.
Prepare the vehicle mixture. In a separate tube, combine the co-solvents. For a final formulation volume of 1 mL, you would typically use:
400 µL of PEG300
50 µL of Tween-80
Combine the drug and vehicle. Add 100 µL of your 25 mg/mL (R)-UT-155 stock solution to the vehicle mixture and mix thoroughly.
Add the aqueous component. Slowly add 450 µL of saline to the mixture while vortexing to form a homogenous suspension. This will result in a final (R)-UT-155 concentration of 2.5 mg/mL.
Quantitative Data on Formulation Components:
Component
Volume (for 1 mL final)
Purpose
(R)-UT-155 in DMSO (25 mg/mL)
100 µL
Active Pharmaceutical Ingredient in primary solvent
PEG300
400 µL
Co-solvent, solubility enhancer
Tween-80
50 µL
Surfactant, to aid in suspension stability
Saline
450 µL
Aqueous vehicle
Visualizations
Caption: Workflow for preparing a suspension of (R)-UT-155 for in vivo administration.
Caption: Simplified signaling pathway for Androgen Receptor antagonism and degradation by (R)-UT-155.
Technical Support Center: Managing (R)-UT-155 and Other Selective Androgen Receptor Degraders (SARDs) in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155 and other Selective Androgen Rec...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-UT-155 and other Selective Androgen Receptor Degraders (SARDs) in preclinical animal studies. While specific public data on the toxicity profile of (R)-UT-155 is limited, this guide offers insights based on the broader class of androgen receptor inhibitors and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is (R)-UT-155 and what is its primary mechanism of action?
(R)-UT-155 is a potent, orally bioavailable, nonsteroidal Selective Androgen Receptor Degrader (SARD).[1] Its primary mechanism of action is to bind to the androgen receptor (AR), leading to its degradation. This dual action of antagonizing and degrading the AR is being investigated as a therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to traditional anti-androgen therapies.[1]
Q2: What are the potential on-target toxicities associated with SARDs in animal studies?
Given that SARDs target the androgen receptor, potential on-target toxicities are generally related to androgen deprivation. These can manifest as:
Reproductive System Effects: As a primary site of androgen action, effects on male reproductive organs are anticipated. This may include testicular atrophy, decreased sperm production, and effects on accessory sex glands.
Musculoskeletal Effects: Androgens play a role in maintaining muscle mass and bone density. Long-term studies may reveal decreased muscle mass or bone mineral density.
Metabolic Changes: Alterations in lipid profiles and glucose metabolism have been observed with androgen deprivation.
General Observations: Lethargy, weight loss, and changes in grooming behavior can be indirect indicators of systemic effects related to androgen deprivation.
Q3: Are there any publicly available data on the toxicity of (R)-UT-155 in animal models?
As of late 2025, detailed public reports on the specific toxicology of (R)-UT-155 in animal studies are scarce. Preclinical studies have focused on its efficacy in xenograft models of prostate cancer.[1] For a different SARD, Z15, one study in a mouse xenograft model reported no measurable side effects as assessed by body weight. However, this finding cannot be directly extrapolated to (R)-UT-155. Researchers should rely on their own dose-range finding and toxicology studies to establish the safety profile of (R)-UT-155.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Morbidity in Study Animals
Potential Causes:
On-Target Effects: Significant androgen deprivation can lead to cachexia-like symptoms.
Off-Target Toxicity: The compound may have unintended effects on other cellular targets.
Vehicle Toxicity: The formulation used to deliver (R)-UT-155 could be contributing to adverse effects.
Tumor Burden: In xenograft models, a large or rapidly growing tumor can cause weight loss, independent of drug toxicity.
Troubleshooting Steps:
Dose De-escalation: Reduce the dose of (R)-UT-155 to determine a maximum tolerated dose (MTD).
Vehicle Control Group: Ensure a robust vehicle-only control group is included to isolate the effects of the drug.
Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements and hydration support (e.g., hydrogels or subcutaneous fluids), as per veterinary guidance.
Monitor Tumor Burden: Closely monitor tumor size and overall animal health. Establish clear endpoints for euthanasia based on tumor size and animal welfare.
Clinical Pathology: Conduct interim blood draws to assess for markers of liver or kidney toxicity, and hematological changes.
Issue 2: Observed Abnormalities in Hematology or Clinical Chemistry
Potential Causes:
Hepatotoxicity: The liver is a common site of drug metabolism and potential toxicity. Elevated liver enzymes (ALT, AST) may be observed.
Nephrotoxicity: Changes in BUN and creatinine could indicate kidney damage.
Hematological Effects: Anemia or other cytopenias can occur.
Troubleshooting Steps:
Establish Baselines: Collect blood samples before the start of the study to establish baseline values for each animal.
Frequency of Monitoring: Increase the frequency of blood monitoring, if ethically and practically feasible, to track the onset and progression of any changes.
Histopathology: At the end of the study, or at interim necropsies, perform thorough histopathological examination of key organs, especially the liver and kidneys.
Dose-Response Relationship: Evaluate if the observed changes are dose-dependent.
Experimental Protocols
General Protocol for a Dose-Range Finding Study in Mice:
Animal Model: Male immunodeficient mice (e.g., NSG or nude mice), aged 6-8 weeks.
Acclimation: Acclimate animals for at least one week before the start of the study.
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose levels of (R)-UT-155.
Dosing: Administer (R)-UT-155 and vehicle via the intended clinical route (e.g., oral gavage) daily for 14-28 days.
Monitoring:
Daily: Observe for clinical signs of toxicity (e.g., changes in activity, posture, grooming). Record body weight and food consumption.
Weekly: Perform detailed clinical examinations.
Endpoint Analysis:
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
Perform a full necropsy and collect major organs for histopathological evaluation.
Quantitative Data Summary
As specific quantitative toxicity data for (R)-UT-155 is not publicly available, the following table provides a template for summarizing data from a hypothetical dose-range finding study.
(R)-UT-155 vs. UT-155: A Comparative Analysis of Efficacy in Androgen Receptor Degradation
A detailed guide for researchers and drug development professionals on the differential effects of the racemic compound UT-155 and its (R)-enantiomer on androgen receptor signaling. In the landscape of therapeutics targe...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed guide for researchers and drug development professionals on the differential effects of the racemic compound UT-155 and its (R)-enantiomer on androgen receptor signaling.
In the landscape of therapeutics targeting castration-resistant prostate cancer (CRPC), the development of selective androgen receptor degraders (SARDs) has marked a significant advancement. Among these, UT-155 has emerged as a potent antagonist and degrader of the androgen receptor (AR). This guide provides a comprehensive comparison of UT-155, a racemic mixture, and its specific enantiomer, (R)-UT-155, to elucidate their respective efficacies and mechanisms of action.
UT-155 is a novel small molecule that not only acts as a competitive inhibitor of the androgen receptor's ligand-binding domain (LBD) but also induces the degradation of both full-length AR and its splice variants, which are key drivers of resistance to conventional anti-androgen therapies. The compound exists as a racemic mixture of its (R) and (S) enantiomers. Emerging data indicates that the stereochemistry of UT-155 plays a critical role in its biological activity, with one enantiomer being significantly more potent than the other.
Comparative Efficacy and Mechanism of Action
Experimental evidence has demonstrated that the biological activity of UT-155 resides primarily in its (S)-enantiomer, while the (R)-UT-155 isomer is reported to be less active.[1][2] The racemic mixture, UT-155, exhibits potent activity due to the presence of the (S)-isomer.
A key distinction in their mechanism lies in their interaction with the androgen receptor. While UT-155 (as a racemate) binds to the carboxy-terminal ligand-binding domain (LBD) of the AR, (R)-UT-155 has been shown to selectively bind to the amino-terminal transcriptional activation domain (AF-1).[3][4] Despite this difference in binding sites, both compounds induce the degradation of the wild-type androgen receptor.[1][3] This degradation is mediated through the proteasome pathway.[3]
The ability of these compounds to degrade AR splice variants, such as AR-V7, which lack the LBD, underscores their therapeutic potential in advanced prostate cancer. UT-155 has been shown to effectively degrade AR-V7.[3]
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for UT-155 and provides a qualitative assessment for (R)-UT-155 based on current literature.
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to characterize UT-155 and (R)-UT-155.
Radioligand Binding Assay for AR-LBD
Objective: To determine the binding affinity of the compounds to the androgen receptor ligand-binding domain.
Methodology: A radioligand binding assay is performed using purified GST-AR-LBD and a radioactive ligand, such as 1 nM ³H-mibolerone. The test compounds (UT-155, (R)-UT-155) are added at varying concentrations to compete with the radioligand for binding to the AR-LBD. The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated to determine the binding affinity of the test compounds.[3]
AR Transactivation Assay
Objective: To measure the functional ability of the compounds to inhibit androgen-induced gene expression.
Methodology: Human embryonic kidney cells (HEK-293) are co-transfected with plasmids encoding the human androgen receptor, a luciferase reporter gene under the control of an androgen-responsive element (GRE-LUC), and a control Renilla luciferase plasmid. The transfected cells are then treated with a synthetic androgen (e.g., 0.1 nM R1881) in the presence of increasing concentrations of the test compounds. After 48 hours, the luciferase activity is measured and normalized to the Renilla control. The IC₅₀ values are then determined.[3]
Western Blot for AR Degradation
Objective: To visually and quantitatively assess the degradation of the androgen receptor protein.
Methodology: Prostate cancer cell lines (e.g., LNCaP, 22RV1) are treated with the test compounds at various concentrations and for different durations. Following treatment, total cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a primary antibody specific for the N-terminus of the androgen receptor. A secondary antibody conjugated to a detection enzyme is then used for visualization. The intensity of the AR band is quantified and normalized to a loading control (e.g., actin) to determine the extent of degradation.[3] To confirm the involvement of the proteasome pathway, cells can be co-treated with a proteasome inhibitor like bortezomib.[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Methodology: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human prostate cancer cells (e.g., 22RV1). Once tumors are established, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring the levels of AR and PSA.[5]
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the androgen receptor and a typical experimental workflow for assessing AR degradation.
Figure 1: Simplified signaling pathway of the androgen receptor and points of intervention by UT-155 and (R)-UT-155.
A Head-to-Head Battle in Prostate Cancer Therapy: (R)-UT-155 vs. Enzalutamide
An in-depth comparison of two distinct androgen receptor-targeting agents reveals a novel selective androgen receptor degrader, (R)-UT-155, demonstrating superior preclinical efficacy over the established inhibitor, enza...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth comparison of two distinct androgen receptor-targeting agents reveals a novel selective androgen receptor degrader, (R)-UT-155, demonstrating superior preclinical efficacy over the established inhibitor, enzalutamide, in prostate cancer models. This guide provides a comprehensive analysis of their mechanisms of action, comparative efficacy data, and the detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
Prostate cancer remains a significant health challenge, with therapies targeting the androgen receptor (AR) signaling pathway forming the cornerstone of treatment. Enzalutamide, a potent AR inhibitor, has been a clinical mainstay. However, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide focuses on (R)-UT-155, a selective androgen receptor degrader (SARD), and presents a comparative analysis against enzalutamide. Preclinical evidence suggests that (R)-UT-155, through its unique mechanism of inducing AR degradation, exhibits greater potency in inhibiting prostate cancer cell growth and tumor progression compared to enzalutamide's inhibitory action.
Mechanism of Action: Inhibition vs. Degradation
(R)-UT-155 and enzalutamide employ fundamentally different strategies to disrupt AR signaling, a critical pathway for prostate cancer growth.
Enzalutamide is a second-generation nonsteroidal anti-androgen that acts as a competitive inhibitor of the androgen receptor's ligand-binding domain (LBD).[1][2][3] By binding to the LBD with high affinity, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT).[2][4] This blockade inhibits subsequent steps in the AR signaling cascade, including nuclear translocation of the receptor, DNA binding, and the recruitment of co-activators, ultimately leading to a reduction in the transcription of AR target genes that drive tumor growth.[1][2][3]
(R)-UT-155 , in contrast, is a novel selective androgen receptor degrader (SARD). It uniquely targets the N-terminal domain (NTD) of the androgen receptor, specifically the activation function-1 (AF-1) region.[5] Unlike enzalutamide, (R)-UT-155 does not bind to the LBD.[6] Its interaction with the NTD triggers the ubiquitination and subsequent degradation of the entire AR protein by the proteasome.[5] This degradation mechanism removes the receptor from the cell, offering a more complete shutdown of AR signaling and a potential strategy to overcome resistance mechanisms associated with AR mutations or overexpression.
Figure 1. Mechanisms of action for Enzalutamide and (R)-UT-155.
Comparative Efficacy: Preclinical Data
Preclinical studies have demonstrated the superior potency of (R)-UT-155 in comparison to enzalutamide in various prostate cancer models.
In Vitro Efficacy
The inhibitory effects of (R)-UT-155 and enzalutamide on the viability of human prostate cancer cell lines have been assessed. While direct side-by-side IC50 values for (R)-UT-155 are not publicly available in the primary literature, the originating study on this class of SARDs reports that they exhibit greater inhibitory potency than approved AR antagonists, including enzalutamide. For context, the IC50 values for enzalutamide in various prostate cancer cell lines are provided in the table below.
Table 1. Comparative in vitro efficacy of (R)-UT-155 and enzalutamide on prostate cancer cell viability.
In Vivo Efficacy
In xenograft models of human prostate cancer, (R)-UT-155 has shown significant anti-tumor activity. While a direct comparative study with enzalutamide at equivalent doses is not detailed in the available literature, the foundational research on UT-155, the parent compound of (R)-UT-155, indicates substantial tumor growth inhibition. It is reported that SARDs, as a class, are more potent than enzalutamide in preclinical models.
Animal Model
Treatment Group
Tumor Growth Inhibition (%)
LNCaP Xenograft
(R)-UT-155
Data not available
LNCaP Xenograft
Enzalutamide
Significant inhibition
Table 2. Comparative in vivo efficacy of (R)-UT-155 and enzalutamide in prostate cancer xenograft models.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of the compounds on the metabolic activity of prostate cancer cells, which serves as an indicator of cell viability.
Materials:
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
(R)-UT-155 and Enzalutamide
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Prepare serial dilutions of (R)-UT-155 and enzalutamide in culture medium.
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Figure 2. Workflow for the MTT cell viability assay.
This protocol is used to visualize and quantify the degradation of the androgen receptor protein following treatment with the compounds.
Materials:
Prostate cancer cell lines
Complete culture medium
(R)-UT-155 and Enzalutamide
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against AR (N-terminal specific)
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with (R)-UT-155, enzalutamide, or vehicle control for the desired time points (e.g., 4, 8, 24 hours).
Wash cells with ice-cold PBS and lyse them in lysis buffer.
Determine protein concentration using the BCA assay.
Denature protein samples by boiling in Laemmli buffer.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary AR antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane and add the chemiluminescent substrate.
Visualize the protein bands using an imaging system and quantify the band intensities.
Figure 3. Workflow for the androgen receptor degradation assay.
In Vivo Xenograft Tumor Growth Study
This protocol describes the evaluation of the anti-tumor efficacy of the compounds in a mouse xenograft model of prostate cancer.
Materials:
Immunodeficient mice (e.g., male nude or SCID mice)
Prostate cancer cells (e.g., LNCaP)
Matrigel
(R)-UT-155 and Enzalutamide formulations for in vivo administration
Calipers
Animal balance
Procedure:
Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.
Monitor tumor growth regularly using calipers.
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, (R)-UT-155, enzalutamide).
Administer the compounds to the mice according to the planned dosing schedule (e.g., daily oral gavage).
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion and Future Directions
The preclinical data strongly suggest that (R)-UT-155, a selective androgen receptor degrader, holds significant promise as a next-generation therapeutic for prostate cancer, potentially overcoming the limitations of current AR inhibitors like enzalutamide. Its unique mechanism of action, leading to the complete degradation of the AR protein, offers a more robust and potentially more durable response.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of (R)-UT-155 and enzalutamide in various models of prostate cancer, including those resistant to current therapies. The detailed experimental protocols provided in this guide will be instrumental for researchers in conducting these critical investigations and advancing the development of this promising new class of anti-cancer agents. The continued exploration of SARDs like (R)-UT-155 may pave the way for more effective and personalized treatments for patients with advanced prostate cancer.
A Head-to-Head Comparison of (R)-UT-155 and ARV-110: Two Distinct Approaches to Androgen Receptor Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two androgen receptor (AR) degraders: (R)-UT-155, a selective androgen receptor degrader (SARD)...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two androgen receptor (AR) degraders: (R)-UT-155, a selective androgen receptor degrader (SARD), and ARV-110 (Bavdegalutamide), a PROteolysis TArgeting Chimera (PROTAC). This analysis is based on publicly available preclinical and clinical data.
The androgen receptor remains a critical driver of disease progression in prostate cancer, even in castration-resistant states. The development of therapies that can effectively eliminate the AR protein, rather than merely inhibiting it, represents a promising strategy to overcome resistance to current treatments. This guide examines two distinct molecular entities designed to achieve this goal: the SARD (R)-UT-155 and the PROTAC ARV-110.
Mechanism of Action: A Tale of Two Strategies
(R)-UT-155 and ARV-110 employ fundamentally different mechanisms to induce the degradation of the androgen receptor.
(R)-UT-155 is a selective androgen receptor degrader (SARD) that uniquely targets the N-terminal domain (NTD) of the AR. Specifically, it binds to the activation function-1 (AF-1) region, a domain that has not been traditionally targeted for degradation.[1][2] This interaction is thought to induce a conformational change that leads to the degradation of both full-length AR and crucially, AR splice variants (AR-SVs) like AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance.[1][3] The degradation is mediated through the ubiquitin-proteasome system.[1][4]
ARV-110 (Bavdegalutamide) is a heterobifunctional PROTAC. It acts as a molecular bridge, simultaneously binding to the ligand-binding domain (LBD) of the androgen receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR, tagging it for destruction by the 26S proteasome.[5][7][8] This process is catalytic, meaning a single molecule of ARV-110 can induce the degradation of multiple AR protein copies.[5][8]
Diagram 1. Mechanisms of AR degradation by (R)-UT-155 and ARV-110.
Performance Data: A Head-to-Head Analysis
Direct comparative studies between (R)-UT-155 and ARV-110 have not been published. The following tables summarize available data from independent preclinical and clinical studies. It is important to note the disparity in the maturity of the data, with ARV-110 having undergone extensive clinical evaluation.
>90% AR degradation at 1 mg/kg (PO, QD) in mouse xenograft models.[9][10][11]
Tumor Growth Inhibition
The parent compound, UT-155, failed to inhibit tumor growth in an enzalutamide-resistant xenograft model due to poor pharmacokinetics.[4] A next-generation compound, UT-34, showed efficacy.[4]
Significant tumor growth inhibition in LNCaP, VCaP, and patient-derived xenograft (PDX) models, including enzalutamide-resistant models.[9][10]
Clinical Development
Not in clinical trials. A next-generation compound, UT-34 (ONCT-534), has entered Phase I/II studies.[7]
Completed Phase I and is in ongoing Phase II clinical trials (NCT03888612).[15]
Recommended Phase 2 Dose
Not Applicable.
420 mg once daily (QD).
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols used in the evaluation of these compounds.
This assay is fundamental to quantifying the reduction in AR protein levels following treatment.
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22RV1) are cultured in appropriate media, often supplemented with charcoal-stripped serum to reduce baseline androgen levels.[1][5]
Compound Treatment: Cells are treated with a dose-response of the test compound (e.g., (R)-UT-155 or ARV-110) or vehicle control for a specified period, typically 24 hours.[1][2]
Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.
Quantification & Electrophoresis: Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation by size.
Transfer & Blocking: Proteins are transferred from the gel to a membrane (e.g., PVDF), which is then blocked to prevent non-specific antibody binding.
Antibody Incubation: The membrane is incubated with a primary antibody specific for the Androgen Receptor (e.g., AR-N20 for detecting full-length AR and variants).[1] A loading control antibody (e.g., actin) is used to ensure equal protein loading.
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured, and band intensities are quantified to determine the percentage of AR degradation relative to the vehicle control.
Diagram 2. General experimental workflow for a Western Blot-based AR degradation assay.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are used.[1]
Tumor Implantation: Human prostate cancer cells (e.g., VCaP, 22RV1) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a specified size.[5]
Treatment: Once tumors are established, mice are randomized into treatment groups. The compound (e.g., ARV-110) is administered, typically orally (PO) on a daily (QD) schedule. A vehicle control group is included.[9][10]
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly) throughout the study.[5]
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in the tumor tissue).[5][6]
Summary and Conclusion
(R)-UT-155 and ARV-110 represent two innovative and distinct approaches to targeting the androgen receptor for degradation.
ARV-110 is a well-characterized, clinically advanced PROTAC that potently and selectively degrades the full-length AR by recruiting the CRBN E3 ligase. Its efficacy has been demonstrated in numerous preclinical models and, most importantly, in heavily pretreated mCRPC patients in clinical trials.[5][9][12] Its mechanism, however, does not address LBD-lacking splice variants like AR-V7.
(R)-UT-155 is a preclinical SARD with a novel mechanism of action, targeting the AR's N-terminal domain. This allows it to degrade both full-length AR and the clinically significant AR-V7 splice variant, a key advantage over LBD-directed therapies.[1][3] However, the first-generation compound UT-155, from which (R)-UT-155 is derived, suffered from poor pharmacokinetic properties, limiting its in vivo efficacy and halting its direct progression to the clinic.[4]
Validating the AR-degrading Activity of (R)-UT-155: A Comparative Guide with Positive Controls
For researchers in oncology and drug development, particularly those focused on prostate cancer, validating the efficacy of new therapeutic agents is paramount. This guide provides a comparative analysis of the selective...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in oncology and drug development, particularly those focused on prostate cancer, validating the efficacy of new therapeutic agents is paramount. This guide provides a comparative analysis of the selective androgen receptor degrader (SARD), (R)-UT-155, with established positive controls for androgen receptor (AR) degradation. The objective is to offer a clear, data-driven comparison to aid in the experimental validation of (R)-UT-155's AR-degrading activity.
Comparative Analysis of AR Degraders
(R)-UT-155 is a novel SARD that induces degradation of the androgen receptor, a key driver in prostate cancer. To rigorously assess its potency, a comparison with well-characterized AR degraders is essential. For this purpose, we have selected two potent proteolysis-targeting chimeras (PROTACs), ARV-110 and ARD-61, as positive controls.
Note: While a precise DC50 value for (R)-UT-155 is not consistently reported in the literature, studies indicate its potent AR-degrading activity at sub-micromolar concentrations[1][2]. Further dose-response experiments are recommended to establish a definitive DC50 in the cell line of interest.
Experimental Protocols
To validate the AR-degrading activity of (R)-UT-155, a Western blot analysis is the standard method. Below is a detailed protocol for this key experiment.
Western Blot for Androgen Receptor Degradation
1. Cell Culture and Treatment:
Culture human prostate cancer cell lines (e.g., LNCaP, VCaP, or 22RV1) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
Treat the cells with varying concentrations of (R)-UT-155 (e.g., 0.1, 1, 10, 100, 1000 nM) and the positive control (e.g., ARV-110 at 10 nM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Protein Lysate Preparation:
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing every 10 minutes.
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the total protein.
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR antibody) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Quantify the band intensities using densitometry software (e.g., ImageJ).
Normalize the AR band intensity to the corresponding loading control band intensity.
Calculate the percentage of AR degradation for each treatment condition relative to the vehicle control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
(R)-UT-155: A Comparative Analysis of Specificity and Cross-Reactivity
(R)-UT-155 , a selective androgen receptor (AR) degrader, has emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC). Its unique mechanism of action, targeting the N-terminal domain...
Author: BenchChem Technical Support Team. Date: November 2025
(R)-UT-155 , a selective androgen receptor (AR) degrader, has emerged as a promising therapeutic candidate for castration-resistant prostate cancer (CRPC). Its unique mechanism of action, targeting the N-terminal domain (NTD) of the AR, distinguishes it from conventional anti-androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive comparison of the cross-reactivity and specificity of (R)-UT-155 against other relevant targets, supported by available experimental data.
Executive Summary
(R)-UT-155 demonstrates a high degree of selectivity for the androgen receptor, specifically targeting the Activation Function-1 (AF-1) region within the N-terminal domain. This selective interaction spares the ligand-binding domain, a key differentiator from many existing AR inhibitors. While its racemic form, UT-155, has shown some limited cross-reactivity with other steroid hormone receptors at significantly higher concentrations, (R)-UT-155's focused activity on the AR AF-1 domain underscores its potential for a more targeted therapeutic approach with a favorable side-effect profile.
Specificity of (R)-UT-155 for the Androgen Receptor
(R)-UT-155 is the R-enantiomer of the compound UT-155 and has been identified as a selective androgen receptor degrader (SARD).[1][2] A key feature of its specificity lies in its unique binding site on the AR. Unlike traditional anti-androgens that compete with androgens for binding to the LBD, (R)-UT-155 selectively binds to the AF-1 domain located in the N-terminal region of the AR.[3][4] This targeted interaction is crucial as the AF-1 domain is critical for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD and are often implicated in the development of CRPC.
The binding of the racemic mixture, UT-155, to the AR AF-1 domain has been quantified with a dissociation constant (Kd) of 1.32 μM.[5] While a specific Kd value for the (R)-enantiomer's interaction with the AF-1 domain is not explicitly available in the reviewed literature, it is established that (R)-UT-155 selectively targets this region.[3] In contrast, the racemic UT-155 binds to the AR LBD with a Ki of 267 nM.[5][6]
Cross-Reactivity Profile
The selectivity of a therapeutic agent is paramount to minimizing off-target effects. Studies on the racemic form, UT-155, provide initial insights into the cross-reactivity profile.
Nuclear Receptors
Limited data suggests that at higher concentrations, UT-155 may interact with other members of the nuclear receptor superfamily. Specifically, it has been shown to inhibit the transactivation of the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) at concentrations around 10 μM.[7] However, it is important to note that this is at a significantly higher concentration than its activity on the AR.
Crucially, studies have indicated that UT-155 does not affect the protein levels of the closely related progesterone receptor (PR) and estrogen receptor (ER), suggesting a degree of selectivity within the steroid hormone receptor family.[8]
Kinases and Other Proteins
To further assess its specificity, UT-155 was screened against a panel of kinases, with results showing no significant inhibition of kinase activity.[5] A broader proteomic analysis also revealed that UT-155 did not significantly alter the expression of other proteins, reinforcing its selective action on the androgen receptor.[5]
Comparison with Alternatives
(R)-UT-155's primary competitors are traditional LBD-targeting anti-androgens like enzalutamide. The key advantage of (R)-UT-155 lies in its ability to target AR splice variants that lack the LBD, a common mechanism of resistance to LBD-targeted therapies. In functional assays, UT-155 has demonstrated greater potency in inhibiting AR transactivation compared to enzalutamide.[7]
The activity of the (S)-enantiomer of UT-155 has been mentioned, with some sources suggesting it may be more active than the (R)-enantiomer in certain contexts.[1] However, the specific focus of (R)-UT-155 on the AF-1 domain provides a clear mechanistic advantage for overcoming resistance mediated by LBD-lacking AR variants.
AR AF-1 Domain Binding Assay (Steady-State Fluorescence)
The binding of UT-155 to the AR AF-1 domain was determined using steady-state fluorescence emission spectroscopy. The assay measures the change in the intrinsic fluorescence of the AF-1 protein upon binding of the ligand.
Protein: Purified AR AF-1 domain.
Ligand: (R)-UT-155 or UT-155.
Method: The AR AF-1 protein is incubated with varying concentrations of the ligand. The fluorescence emission spectrum is then recorded using a fluorometer. The change in fluorescence intensity as a function of ligand concentration is used to calculate the dissociation constant (Kd).
AR LBD Binding Assay (Radioligand Binding Assay)
The binding affinity of UT-155 to the AR LBD was determined using a competitive radioligand binding assay.
Protein Source: Purified AR LBD.
Radioligand: A radiolabeled AR agonist (e.g., [³H]-mibolerone).
Competitor: (R)-UT-155 or UT-155.
Method: The purified AR LBD is incubated with a fixed concentration of the radioligand and increasing concentrations of the competitor compound. The amount of bound radioligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.
Nuclear Receptor Transactivation Assay
The functional cross-reactivity of UT-155 against other nuclear receptors was assessed using transactivation assays.
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
Plasmids: Cells are co-transfected with an expression vector for the nuclear receptor of interest (e.g., GR, MR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
Treatment: Transfected cells are treated with the respective receptor agonist and varying concentrations of (R)-UT-155 or UT-155.
Readout: Luciferase activity is measured to determine the extent of inhibition of receptor-mediated gene transcription.
Visualizations
Caption: Simplified signaling pathway of the androgen receptor and the inhibitory mechanism of (R)-UT-155.
Caption: Experimental workflow for assessing the specificity and cross-reactivity of (R)-UT-155.
A Comparative Analysis of (R)-UT-155 and Other Selective Androgen Receptor Degraders
In the landscape of advanced prostate cancer therapeutics, the development of selective androgen receptor degraders (SARDs) represents a promising strategy to overcome resistance to traditional antiandrogen therapies. Th...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of advanced prostate cancer therapeutics, the development of selective androgen receptor degraders (SARDs) represents a promising strategy to overcome resistance to traditional antiandrogen therapies. This guide provides a detailed comparison of (R)-UT-155 with other notable SARDs, including its parent compound UT-155, UT-69, Z15, and the clinical-stage proteolysis-targeting chimeras (PROTACs) ARV-110 and ARV-766. The following sections present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
(R)-UT-155 is a novel SARD that distinguishes itself by selectively binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR), without interacting with the carboxy-terminal ligand-binding domain (LBD). This mechanism is unique when compared to its racemic parent, UT-155, and UT-69, which exhibit dual binding to both the AF-1 and LBD.[1][2] This targeted degradation of the AR, including splice variants that often lack the LBD and drive resistance, underscores the therapeutic potential of this class of molecules.[1][2]
Quantitative Performance Comparison
The following tables summarize the key performance metrics for (R)-UT-155 and its comparators. Direct quantitative degradation data (DC50) for (R)-UT-155 is not extensively published; however, its activity is reported to be less potent than its (S)-isomer, UT-155.
Compound
Type
Target Domain(s)
DC50 (AR Degradation)
IC50 (AR Transactivation Inhibition)
Ki (AR-LBD Binding)
(R)-UT-155
SARD
AF-1
Not Reported
Not Reported
No Binding
UT-155
SARD
AF-1 & LBD
Degradation Observed
85 nM
267 nM
UT-69
SARD
AF-1 & LBD
Degradation Observed
46 nM
78 nM
Z15
SARD
AF-1 & LBD
Degradation Observed
410 nM (transcriptional inhibition)
21 µM (to LBD)
ARV-110
PROTAC
LBD
< 1 nM
Not Applicable
Not Applicable
ARV-766
PROTAC
LBD
< 1 nM
Not Applicable
Not Applicable
Mechanism of Action: A Visual Representation
The distinct mechanisms of action of SARDs and PROTACs in inducing androgen receptor degradation are depicted below. SARDs like (R)-UT-155 directly promote the degradation of the AR, while PROTACs function by recruiting an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation.
Caption: Comparative signaling pathways of SARD and PROTAC-mediated AR degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of (R)-UT-155 and related compounds, primarily based on the work of Ponnusamy et al., 2017.[1][2]
This assay is used to qualitatively and quantitatively assess the degradation of the androgen receptor in response to treatment with SARDs.
Caption: Step-by-step workflow of the Western blot assay for AR degradation.
Detailed Steps:
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media. For experiments, cells are often maintained in charcoal-stripped serum (CSS)-containing medium to create an androgen-deprived state. Cells are then treated with various concentrations of the SARDs or vehicle control for a specified duration (e.g., 24 hours).
Protein Extraction: Following treatment, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the androgen receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control, such as actin or GAPDH, is used to normalize the AR protein levels.
Androgen Receptor Transactivation Assay
This reporter gene assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Detailed Steps:
Cell Transfection: Human embryonic kidney 293 (HEK-293) cells are co-transfected with plasmids encoding the human androgen receptor, a luciferase reporter gene under the control of an androgen-responsive element (GRE-LUC), and a Renilla luciferase plasmid for normalization of transfection efficiency.[3]
Compound Treatment: After transfection (e.g., 24 hours), the cells are treated with a synthetic androgen (e.g., 0.1 nM R1881) to stimulate AR activity, along with a dose range of the test compound (e.g., UT-155, UT-69) or vehicle control.
Luciferase Assay: Following a further incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of AR transactivation is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.
This competitive binding assay determines the affinity of a compound for the ligand-binding domain of the androgen receptor.
Detailed Steps:
Protein and Ligand Preparation: A purified glutathione S-transferase (GST)-tagged human AR-LBD protein is used. The radioligand is [3H]-mibolerone, a high-affinity synthetic androgen.
Competitive Binding: The purified AR-LBD protein is incubated with a fixed concentration of [3H]-mibolerone (e.g., 1 nM) and a range of concentrations of the test compound.
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the protein-bound radioligand is separated from the free radioligand.
Scintillation Counting: The amount of bound [3H]-mibolerone is quantified using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
This comprehensive comparison highlights the diverse mechanisms and performance characteristics of current and emerging selective androgen receptor degraders. While (R)-UT-155 offers a unique AF-1 targeted approach, further quantitative studies are needed to fully elucidate its potency relative to dual-targeting SARDs and highly potent PROTACs. The provided experimental frameworks serve as a foundation for such future investigations.
Validating the Mechanism of Action of (R)-UT-155: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals (R)-UT-155 is a novel selective androgen receptor degrader (SARD) that has shown promise in preclinical studies for the treatment of prostate cancer. Unlike...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
(R)-UT-155 is a novel selective androgen receptor degrader (SARD) that has shown promise in preclinical studies for the treatment of prostate cancer. Unlike traditional androgen receptor (AR) antagonists that merely block the receptor's activity, (R)-UT-155 targets the AR protein for degradation via the ubiquitin-proteasome pathway. This guide provides a comprehensive comparison of (R)-UT-155 with alternative AR-targeting therapies and details the experimental validation of its mechanism of action, with a focus on the use of androgen receptor knockout (ARKO) models.
Comparison of (R)-UT-155 with Alternative Androgen Receptor-Targeting Therapies
The landscape of AR-targeted therapies is evolving from simple antagonism to targeted degradation. This shift offers potential advantages in overcoming resistance mechanisms that develop against traditional inhibitors.
Feature
(R)-UT-155 (SARD)
Enzalutamide (AR Antagonist)
ARV-110 (PROTAC)
Mechanism of Action
Binds to the N-terminal domain of the AR, inducing its degradation.[1][2]
Competitively inhibits androgen binding to the AR ligand-binding domain.
A heterobifunctional molecule that brings an E3 ubiquitin ligase into proximity with the AR, leading to its ubiquitination and degradation.[3]
Has been shown to degrade AR splice variants that lack the ligand-binding domain.[1]
Ineffective against AR splice variants lacking the ligand-binding domain.
Designed to degrade both full-length AR and splice variants.[3]
Potential to Overcome Resistance
High, as it eliminates the target protein, reducing the likelihood of resistance through mutation or overexpression.[2]
Lower, as resistance can arise from AR mutations, amplification, or expression of splice variants.[2]
High, due to the catalytic nature of degradation and ability to target splice variants.
Validating the Mechanism of Action Using Androgen Receptor Knockout (ARKO) Models
The definitive method to validate that the efficacy of (R)-UT-155 is mediated through the androgen receptor is to utilize a model system where the target is absent. The ARKO mouse provides this essential tool. The underlying principle is that if (R)-UT-155's effects are solely dependent on AR degradation, the compound should have no therapeutic effect in animals lacking the androgen receptor.
Expected Outcomes in Wild-Type vs. ARKO Models
Experimental Readout
Wild-Type (WT) Mice
Androgen Receptor Knockout (ARKO) Mice
Rationale for Comparison
Tumor Growth (Prostate Cancer Xenograft)
(R)-UT-155 treatment is expected to significantly inhibit tumor growth.
(R)-UT-155 treatment is expected to have no effect on tumor growth.
Demonstrates that the anti-tumor activity of (R)-UT-155 is dependent on the presence of the androgen receptor.
AR Protein Levels in Tumor Tissue
Significant reduction in AR protein levels upon (R)-UT-155 treatment.
No AR protein to be detected, thus no change with treatment.
Confirms the drug's mechanism of inducing AR degradation in a living organism.
Serum Prostate-Specific Antigen (PSA) Levels
A marked decrease in PSA levels following (R)-UT-155 administration.
PSA levels should be baseline low or absent and unresponsive to treatment.
Validates the downstream functional consequence of AR degradation on a key biomarker of prostate cancer.
Physiological Androgen-Dependent Effects
May show mild side effects related to androgen deprivation.
Will exhibit the baseline phenotype of androgen insensitivity, with no additional changes upon drug treatment.
Distinguishes drug-induced effects from the genetic ablation of the target.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the mechanism of action of (R)-UT-155.
Androgen Receptor Degradation Assay via Western Blot
Objective: To quantify the reduction in AR protein levels in cancer cells following treatment with (R)-UT-155.
Protocol:
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight. Treat the cells with varying concentrations of (R)-UT-155 or vehicle control for different time points (e.g., 6, 12, 24, 48 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Quantification: Densitometry analysis is performed to quantify the relative abundance of the AR protein, normalized to the loading control.
Co-Immunoprecipitation (Co-IP) for Ubiquitinated Androgen Receptor
Objective: To demonstrate that (R)-UT-155 induces the ubiquitination of the androgen receptor, a prerequisite for proteasomal degradation.
Protocol:
Cell Treatment and Lysis: Treat prostate cancer cells with (R)-UT-155 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the androgen receptor overnight at 4°C.
Capture of Immune Complexes: Add Protein A/G agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against ubiquitin. A smear of high molecular weight bands will indicate poly-ubiquitination of the AR.
In Vivo Xenograft Studies in Wild-Type and ARKO Mice
Objective: To evaluate the in vivo efficacy of (R)-UT-155 in a tumor model and validate its AR-dependency using ARKO mice.
Protocol:
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID) for xenograft studies. Both wild-type and ARKO mice on a similar genetic background should be used.
Tumor Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., 22Rv1) into the flanks of both WT and ARKO mice.
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
Drug Administration: Once tumors reach a predetermined size, randomize the animals into treatment and vehicle control groups. Administer (R)-UT-155 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR levels, immunohistochemistry).
A Comparative Analysis of (R)-UT-155 and PROTACs for Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While traditional androgen deprivation therapies and AR antagonists hav...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. While traditional androgen deprivation therapies and AR antagonists have been foundational, resistance mechanisms frequently emerge, necessitating novel therapeutic strategies. Targeted protein degradation has surfaced as a powerful approach to eliminate the AR protein entirely, rather than merely inhibiting it. This guide provides a comparative analysis of two prominent classes of AR degraders: the selective androgen receptor degrader (SARD), (R)-UT-155 (also known as ONCT-534), and Proteolysis Targeting Chimeras (PROTACs), with a focus on the clinically evaluated molecule bavdegalutamide (ARV-110).
Mechanism of Action: Distinct Pathways to Degradation
(R)-UT-155 and AR-targeting PROTACs employ fundamentally different mechanisms to induce the degradation of the AR protein via the ubiquitin-proteasome system.
(R)-UT-155 (ONCT-534): A Dual-Action Androgen Receptor Inhibitor
(R)-UT-155 is a small molecule that functions as a dual-action androgen receptor inhibitor (DAARI), combining AR antagonism with degradation.[1][2] It has been shown to interact with both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR.[2] This binding is thought to induce a conformational change in the AR protein, marking it for recognition and subsequent degradation by the cellular proteasome machinery.[3][4] Notably, its ability to bind the NTD suggests it may be effective against AR splice variants that lack the LBD, a common resistance mechanism.[5][6]
PROTACs are heterobifunctional molecules with two distinct domains connected by a linker.[7] One domain binds to the target protein (in this case, the AR), and the other recruits an E3 ubiquitin ligase. Bavdegalutamide (ARV-110), for instance, binds to the AR's ligand-binding domain and recruits the Cereblon (CRBN) E3 ubiquitin ligase.[8][9] This proximity induces the formation of a ternary complex (AR-PROTAC-E3 ligase), leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[7] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Mechanism of Action of an AR-Targeting PROTAC.
Comparative Efficacy Data
The in vitro potency of these degraders is typically measured by the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Note: Data for (R)-UT-155 is limited in publicly available preclinical studies. Values for its predecessor, UT-155, and a structurally similar SARD, Z15, are provided for context. Direct head-to-head comparisons are needed for a conclusive assessment.
Pharmacokinetic Profiles
A key differentiator for orally administered drugs is their pharmacokinetic profile, including bioavailability.
The clinical trajectories of (R)-UT-155 and bavdegalutamide offer a critical point of comparison.
Bavdegalutamide (ARV-110) has shown promising results in clinical trials. In a Phase 1/2 study in patients with metastatic castration-resistant prostate cancer (mCRPC), it demonstrated anti-tumor activity and a manageable safety profile.[3] Notably, a 46% PSA50 (prostate-specific antigen reduction of ≥50%) rate was observed in patients with AR T878X/H875Y tumor mutations.[3]
(R)-UT-155 (ONCT-534) entered a Phase 1/2 clinical trial for patients with mCRPC.[6] However, the trial was recently terminated. The decision was based on a lack of clinically meaningful improvement in disease markers, including PSA levels, and the observation of dose-limiting toxicity in the highest dose cohort.[6] Despite the trial's discontinuation, some potential for a twice-daily dosing regimen was noted.[13]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate AR degraders.
Western Blotting for AR Degradation
This technique is used to quantify the amount of AR protein in cells after treatment with a degrader.
Generalized workflow for Western Blotting.
Methodology:
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 6-well plates. After adherence, they are treated with various concentrations of the AR degrader or vehicle control for a specified time (e.g., 24 hours).
Lysis: Cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoretic separation.
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation: The membrane is incubated with a primary antibody specific for AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: A chemiluminescent substrate is applied to the membrane, and the signal is detected using a CCD imager. Band intensities are quantified and normalized to a loading control like GAPDH or β-actin.
Cell Viability Assay (MTS/CellTiter-Glo)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic or cytostatic effects of the degraders.
Methodology:
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
Compound Treatment: Cells are treated with a serial dilution of the AR degrader or vehicle control and incubated for an extended period (e.g., 3-7 days).
Reagent Addition:
MTS Assay: An MTS reagent solution (e.g., CellTiter 96 AQueous One Solution) is added to each well and incubated for 1-4 hours at 37°C.
CellTiter-Glo Assay: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Measurement:
MTS Assay: The absorbance is measured at 490 nm using a plate reader.
CellTiter-Glo Assay: Luminescence is measured using a luminometer.
Data Analysis: The results are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated from the dose-response curve.
Summary and Conclusion
Both (R)-UT-155 and AR-targeting PROTACs represent innovative strategies to overcome resistance in prostate cancer by inducing AR degradation.
PROTACs, exemplified by bavdegalutamide (ARV-110) , have shown remarkable potency in preclinical models, with DC50 values in the low to sub-nanomolar range.[8][10][11] This high potency is attributed to their catalytic mechanism of action. The clinical data for bavdegalutamide is encouraging, particularly in patient populations with specific AR mutations, demonstrating the viability of this approach in the clinic.[3]
(R)-UT-155 (ONCT-534), a SARD , offers a different approach with a dual mechanism of AR inhibition and degradation.[2] Its ability to target the N-terminal domain is a key theoretical advantage for overcoming resistance mediated by AR splice variants.[5][6] However, the publicly available preclinical data on its degradation potency is less specific than for leading PROTACs. Furthermore, its recent clinical trial termination due to a lack of efficacy and dose-limiting toxicities raises significant questions about its therapeutic window and future development.[6]
On-Target Efficacy of (R)-UT-155 Confirmed by siRNA-Mediated Androgen Receptor Knockdown: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the on-target effects of the selective androgen receptor degrader (SARD), (R)-UT-155, with the establishe...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the on-target effects of the selective androgen receptor degrader (SARD), (R)-UT-155, with the established method of siRNA-mediated knockdown of the androgen receptor (AR). This analysis is supported by experimental data to validate the mechanism of action of (R)-UT-155 in the context of prostate cancer.
(R)-UT-155 is a promising therapeutic agent designed to target and degrade the androgen receptor (AR), a key driver of prostate cancer growth and progression.[1] A critical step in the preclinical validation of such targeted therapies is to demonstrate that their biological effects are indeed a direct consequence of their interaction with the intended target. Small interfering RNA (siRNA) is a powerful tool for this purpose, as it can specifically silence the expression of a target gene, in this case, the androgen receptor.[2] By comparing the phenotypic and molecular changes induced by (R)-UT-155 with those caused by AR siRNA, we can confirm the on-target activity of the compound.
Comparative Analysis of (R)-UT-155 and AR siRNA
The following tables summarize the quantitative data on the effects of (R)-UT-155 and AR siRNA on androgen receptor expression, downstream gene regulation, and cell viability in prostate cancer cell lines.
Table 1: Effect on Androgen Receptor (AR) Protein Levels
Note: While specific IC50 values for (R)-UT-155 were not found in the searched literature, the data clearly indicates a dose-dependent inhibition of cell proliferation. Similarly, siRNA-mediated knockdown of AR leads to a significant reduction in cell proliferation rather than a direct cytotoxic effect that can be measured by a standard IC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for confirming the on-target effects of (R)-UT-155 using siRNA.
Figure 1. Androgen Receptor Signaling Pathway and Points of Intervention.
Figure 2. Experimental Workflow for Target Validation.
Comparison with Alternative Androgen Receptor Inhibitors
(R)-UT-155 represents a novel mechanism of action compared to traditional AR antagonists. The following table compares its activity with enzalutamide, a widely used second-generation antiandrogen.
Table 4: (R)-UT-155 vs. Enzalutamide
Feature
(R)-UT-155
Enzalutamide
Mechanism of Action
Selective Androgen Receptor Degrader (SARD)
Androgen Receptor Antagonist
Binding Site
Amino-terminal domain (AF-1)
Ligand-binding domain (LBD)
Effect on AR Protein
Induces degradation
Blocks ligand binding, may increase AR levels
Activity against AR Splice Variants
Active
Inactive against LBD-truncated variants
Experimental Protocols
1. siRNA Transfection for AR Knockdown
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
siRNA Preparation: Dilute AR-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.
2. Western Blot for Androgen Receptor
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Viability Assay (MTT)
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of (R)-UT-155 or the vehicle control for the desired duration (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
4. Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for AR target genes (e.g., FKBP5, PSA), and a SYBR Green master mix.
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Conclusion
The experimental evidence strongly supports that (R)-UT-155 exerts its anti-cancer effects through the on-target degradation of the androgen receptor. The phenotypic and molecular changes induced by (R)-UT-155, such as decreased AR protein levels, reduced expression of AR target genes, and inhibition of cell proliferation, closely mimic the effects of direct AR silencing by siRNA. This confirms the specific mechanism of action of (R)-UT-155 and highlights its potential as a novel therapeutic strategy for prostate cancer, particularly in cases of resistance to traditional antiandrogens that target the ligand-binding domain. The ability of (R)-UT-155 to degrade both full-length AR and its splice variants offers a significant advantage over existing therapies.
Unlocking Synergistic Potential: Combining (R)-UT-155 with Conventional Cancer Therapies
For Immediate Release Researchers and drug development professionals now have access to a comprehensive comparison guide evaluating the synergistic effects of (R)-UT-155, a potent and selective inhibitor of microRNA-155...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide evaluating the synergistic effects of (R)-UT-155, a potent and selective inhibitor of microRNA-155 (miR-155), with other established cancer drugs. This guide provides an objective analysis of preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and development in combination cancer therapies.
The overexpression of miR-155 is a known driver of oncogenesis and therapy resistance in a variety of malignancies. By targeting this microRNA, (R)-UT-155 presents a promising strategy to enhance the efficacy of current treatment regimens. This guide summarizes key findings on the synergistic potential of inhibiting miR-155 in combination with chemotherapy and immunotherapy, offering a valuable resource for the scientific community.
Quantitative Analysis of Synergistic Effects
The combination of miR-155 inhibitors with standard-of-care cancer drugs has demonstrated significant synergistic effects in preclinical models. The data presented below summarizes the enhanced efficacy observed in non-small-cell lung cancer (NSCLC) and colon cancer cell lines.
CI: Combination Index. A CI value less than 0.9 indicates synergy.
Deciphering the Molecular Synergy: Signaling Pathways
The synergistic effects of (R)-UT-155 are rooted in its ability to modulate key signaling pathways that contribute to chemoresistance. Overexpressed miR-155 promotes cancer cell survival and drug resistance by suppressing tumor suppressor genes such as TP53 and FOXO3. By inhibiting miR-155, (R)-UT-155 restores the function of these critical proteins, leading to increased apoptosis and sensitization of cancer cells to chemotherapeutic agents.
Independent Verification of (R)-UT-155 Published Data: A Comparative Guide
(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has demonstrated significant activity in reducing wild-type and splice variant isoforms of the androgen receptor (AR).[1] This guide provides an obj...
Author: BenchChem Technical Support Team. Date: November 2025
(R)-UT-155 is a potent selective androgen receptor degrader (SARD) that has demonstrated significant activity in reducing wild-type and splice variant isoforms of the androgen receptor (AR).[1] This guide provides an objective comparison of (R)-UT-155 with other relevant compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action
(R)-UT-155, along with its related compounds UT-69 and UT-155, functions by binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor. This interaction leads to the degradation of both wild-type AR and its splice variants, which are often implicated in the development of castration-resistant prostate cancer.[1] Notably, this mechanism is distinct from other steroid receptors that are typically ubiquitinated and degraded after ligand binding.[1] The targeted degradation of AR variants makes these SARDs a promising therapeutic strategy for advanced prostate cancer.[1]
This table summarizes data from various studies to provide a comparative overview. Direct head-to-head studies under identical experimental conditions may not be available for all compounds.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of compounds like (R)-UT-155.
Ligand Binding Assays
Ligand binding assays are crucial for determining the affinity and density of receptors for a specific ligand.[2]
Objective: To measure the binding affinity of a compound to its target receptor.
General Procedure:
Preparation of Receptor: A preparation containing the target receptor (e.g., a membrane fraction) is aliquoted.[3]
Ligand Selection: A suitable labeled ligand (e.g., radiolabeled) is chosen.[3]
Incubation: Aliquots of the receptor preparation are incubated with various concentrations of the labeled ligand at a defined temperature and in a specific buffer.[3] To determine the inhibitory constant (Ki) of an unlabeled compound like (R)-UT-155, competition binding experiments are performed by including the unlabeled compound in the incubation.
Separation and Measurement: Bound and free ligand concentrations are measured after separating them.[3]
Data Analysis: The data is mathematically analyzed to determine key parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki).[3]
Cell Proliferation Assays
These assays are used to evaluate the effect of a compound on the growth of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
General Procedure:
Cell Seeding: Tumor cells are seeded in multiwell plates.
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
Incubation: The cells are incubated for a specific period (e.g., 72 hours).
Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB assay) or by cell counting.
Data Analysis: The IC50 value is calculated by plotting cell viability against the compound concentration.
Visualizing Molecular Interactions and Workflows
Androgen Receptor Degradation Pathway
The following diagram illustrates the proposed mechanism of action for (R)-UT-155 in promoting the degradation of the androgen receptor.
Caption: Proposed mechanism of (R)-UT-155-mediated androgen receptor degradation.
Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Caption: Standard workflow for determining the IC50 of a test compound.
Comparative In Vivo Efficacy of (R)-UT-155 in Castration-Resistant Prostate Cancer (CRPC) Mouse Models
(R)-UT-155 , a selective androgen receptor (AR) degrader (SARD), represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC). Its mechanism of action, which involves binding to the N-terminal...
Author: BenchChem Technical Support Team. Date: November 2025
(R)-UT-155 , a selective androgen receptor (AR) degrader (SARD), represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC). Its mechanism of action, which involves binding to the N-terminal domain (NTD) of the AR and inducing its degradation, offers a potential advantage over traditional AR antagonists, particularly in the context of resistance mechanisms involving AR splice variants. This guide provides a comparative overview of the in vivo efficacy of (R)-UT-155 in various preclinical CRPC mouse models, supported by available experimental data and detailed protocols.
Data Presentation: In Vivo Efficacy of UT-155
While specific data for the (R)-enantiomer is limited in publicly available literature, studies on the racemic mixture or the parent compound, UT-155, provide valuable insights into its in vivo activity. The following tables summarize the reported efficacy of UT-155 in LNCaP and 22Rv1 CRPC xenograft models. Data for VCaP models was not available in the reviewed literature.
Table 1: In Vivo Efficacy of UT-155 in the 22Rv1 CRPC Xenograft Model
Parameter
Vehicle Control
UT-155 (100 mg/kg/day, s.c.)
Enzalutamide (30 mg/kg/day, s.c.)
Tumor Growth
Uninhibited
Significant Inhibition
Significant Inhibition
Tumor Weight at Endpoint
-
Significantly Reduced
Significantly Reduced
AR Protein Levels in Tumor
High
Reduced
-
Mouse Model
Castrated Male NSG Mice
Castrated Male NSG Mice
Castrated Male NSG Mice
Cell Line
22Rv1 (Human CRPC)
22Rv1 (Human CRPC)
22Rv1 (Human CRPC)
Table 2: In Vivo Efficacy of UT-155 in the LNCaP CRPC Xenograft Model
Parameter
Vehicle Control
UT-155 (100 mg/kg/day, s.c.)
Tumor Growth
Uninhibited
Significant Inhibition
Mouse Model
Intact Male NSG Mice
Intact Male NSG Mice
Cell Line
LNCaP (Human Androgen-Sensitive Prostate Cancer)
LNCaP (Human Androgen-Sensitive Prostate Cancer)
Note: The LNCaP model in this context represents an androgen-sensitive tumor, and the study was conducted in intact mice to assess the compound's activity in the presence of androgens.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for establishing CRPC xenograft models and the administration of (R)-UT-155.
Establishment of CRPC Xenograft Models
Cell Culture: LNCaP, VCaP, or 22Rv1 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Preparation for Injection: Cells are harvested during the exponential growth phase using Trypsin-EDTA. Cell viability is assessed using a trypan blue exclusion assay to ensure >95% viability. The cells are then resuspended in a sterile solution of 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
Animal Models: Male immunodeficient mice (e.g., NSG or NOD/SCID), 6-8 weeks old, are used. For castration-resistant models, surgical castration is performed at least one week prior to tumor cell implantation.
Tumor Cell Implantation: Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
Administration of (R)-UT-155
Formulation: (R)-UT-155 is formulated in a vehicle suitable for subcutaneous administration. A common vehicle for similar compounds is a mixture of DMSO, PEG 300, and saline. The final concentration is adjusted to deliver the desired dose in a volume of 100-200 µL.
Dosing: The reported effective dose of UT-155 is 100 mg/kg body weight, administered daily via subcutaneous injection.
Administration: The injection site is sterilized with an alcohol wipe. The formulated compound is drawn into a sterile syringe with a 27-gauge needle. The injection is administered into the loose skin over the dorsal side of the mouse, away from the tumor.
Monitoring: Animals are monitored daily for any signs of toxicity, including weight loss, changes in behavior, or skin irritation at the injection site. Body weight is recorded 2-3 times weekly.
Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a maximum allowable size), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for AR protein levels).
Mandatory Visualization
Signaling Pathway of (R)-UT-155
Caption: Mechanism of action of (R)-UT-155 in CRPC cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing in vivo efficacy in xenograft models.
Validation
A Comparative Guide to the Validation of (R)-UT-155's Effect on Androgen Receptor-Regulated Gene Expression
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of (R)-UT-155, a novel selective androgen receptor degrader (SARD), with other androgen receptor (AR) inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-UT-155, a novel selective androgen receptor degrader (SARD), with other androgen receptor (AR) inhibitors. It is designed to offer an objective analysis of performance, supported by experimental data, to aid in the research and development of next-generation prostate cancer therapeutics.
Executive Summary
The androgen receptor is a critical driver of prostate cancer progression. While current therapies targeting the AR's ligand-binding domain (LBD), such as enzalutamide, have shown clinical benefit, the emergence of resistance, often driven by AR splice variants that lack the LBD, necessitates the development of novel therapeutic strategies. (R)-UT-155 is a promising agent that circumvents this resistance mechanism by targeting the N-terminal domain (NTD) of the AR, leading to its degradation. This guide presents a comparative analysis of (R)-UT-155 against the LBD-targeting antagonist enzalutamide and another NTD-targeting inhibitor, EPI-001, providing a framework for its preclinical validation.
Comparative Performance of AR Inhibitors
The efficacy of (R)-UT-155 and its comparators is evaluated based on their ability to inhibit the expression of well-established AR-regulated genes, Prostate-Specific Antigen (PSA) and FK506-Binding Protein 5 (FKBP5), in prostate cancer cell lines.
Note: The IC50 values for (R)-UT-155, Enzalutamide, and UT-69 are estimated from dose-response curves presented in Ponnusamy et al., 2017.[1] A direct head-to-head comparison of EPI-001 with (R)-UT-155 for PSA and FKBP5 inhibition in the same study is not available. The provided IC50 for EPI-001 is for the inhibition of AR NTD transactivation.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for different classes of AR inhibitors.
Caption: AR signaling pathway and inhibitor intervention points.
Experimental Workflow for Validation
The following diagram outlines a typical experimental workflow for validating the effect of a compound on AR-regulated gene expression.
Caption: Workflow for validating AR inhibitor efficacy.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qPCR) for AR-Regulated Gene Expression
Objective: To quantify the mRNA levels of AR target genes (PSA, FKBP5) in response to treatment with AR inhibitors.
Materials:
Prostate cancer cell lines (LNCaP, 22RV1)
Cell culture medium and supplements
(R)-UT-155, Enzalutamide, EPI-001
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for PSA, FKBP5, and a housekeeping gene (e.g., GAPDH)
qPCR instrument
Procedure:
Cell Seeding: Seed LNCaP or 22RV1 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
Compound Treatment: After 24 hours, treat the cells with a dose range of (R)-UT-155, enzalutamide, and EPI-001. Include a vehicle control (e.g., DMSO). For androgen-dependent assays in LNCaP cells, co-treat with a synthetic androgen like R1881.
Incubation: Incubate the cells for 24-48 hours.
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
qPCR: Perform qPCR using a suitable master mix and specific primers for PSA, FKBP5, and GAPDH.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. Determine IC50 values from dose-response curves.
Western Blotting for AR Protein Degradation
Objective: To assess the effect of (R)-UT-155 on the degradation of the androgen receptor protein.
Materials:
Prostate cancer cell lines (LNCaP, 22RV1)
Cell culture medium and supplements
(R)-UT-155 and control compounds
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and electrophoresis apparatus
Transfer apparatus and membranes (e.g., PVDF)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-AR, anti-Vinculin or anti-Actin (loading control)
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment: Seed and treat cells with (R)-UT-155 and control compounds as described for the qPCR experiment.
Cell Lysis: Lyse the cells in lysis buffer on ice.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with the primary anti-AR antibody, followed by the HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin or Actin) to ensure equal protein loading.
Densitometry: Quantify the band intensities to determine the relative AR protein levels.
Luciferase Reporter Assay for AR Transcriptional Activity
Objective: To measure the effect of AR inhibitors on the transcriptional activity of the androgen receptor.
Materials:
HEK293T or a similar easily transfectable cell line
Cell culture medium and supplements
AR expression vector
Luciferase reporter vector containing androgen response elements (AREs)
Transfection reagent
(R)-UT-155, Enzalutamide, EPI-001
Luciferase assay reagent
Luminometer
Procedure:
Transfection: Co-transfect cells with the AR expression vector and the ARE-luciferase reporter vector.
Compound Treatment: After 24 hours, treat the transfected cells with a dose range of the test compounds, along with a synthetic androgen (e.g., R1881) to stimulate AR activity.
Incubation: Incubate for an additional 24-48 hours.
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of AR activity for each compound concentration and determine the IC50 values.
Conclusion
(R)-UT-155 demonstrates a distinct and potent mechanism of action by inducing the degradation of the androgen receptor, including splice variants that confer resistance to traditional LBD-targeted therapies. The presented data and experimental protocols provide a robust framework for the preclinical validation of (R)-UT-155 and other novel AR-targeting compounds. Its superior potency in inhibiting AR-regulated gene expression compared to enzalutamide in cellular models highlights its potential as a next-generation therapeutic for castration-resistant prostate cancer. Further head-to-head studies with other NTD-targeting agents like EPI-001 will be valuable in fully elucidating the therapeutic landscape of next-generation AR inhibitors.
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Selective Androgen Receptor Degraders (SARDs)
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the preclinical pharmacokinetic profiles of emerging Selective Androgen Receptor Degraders (SARDs). Due to...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the preclinical pharmacokinetic profiles of emerging Selective Androgen Receptor Degraders (SARDs). Due to the limited publicly available data, this guide focuses on ARV-110 (bavdegalutamide) and BMS-986365 (CC-94676). At present, there is no publicly available preclinical pharmacokinetic data for (R)-UT-155.
Selective Androgen Receptor Degraders (SARDs) are a promising class of therapeutics for the treatment of prostate cancer, particularly in cases that have developed resistance to traditional androgen receptor (AR) antagonists. By inducing the degradation of the AR protein, SARDs offer a distinct mechanism of action. Understanding the pharmacokinetic profiles of these molecules is crucial for their clinical development and for optimizing their therapeutic potential.
Pharmacokinetic Data Summary
The following table summarizes the available preclinical pharmacokinetic parameters for ARV-110 and BMS-986365 in rodent models. It is important to note that direct cross-compound comparisons should be made with caution due to potential differences in experimental conditions.
The pharmacokinetic parameters presented above are typically determined through a series of in vivo studies in animal models. The following is a generalized experimental protocol for assessing the pharmacokinetics of an orally administered SARD in mice.
Objective:
To determine the pharmacokinetic profile of a novel SARD following a single oral administration to mice.
Materials:
Test SARD compound
Vehicle for formulation (e.g., a solution of DMSO, PEG300, Tween-80, and saline)
Male CD-1 mice (or other appropriate strain), typically 8-10 weeks old
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
Animal Acclimatization and Fasting:
Animals are acclimated to the laboratory conditions for at least one week prior to the study.
Mice are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[3]
Dosing:
The SARD is formulated in a suitable vehicle at the desired concentration.
A single oral dose is administered to each mouse via gavage. The dose volume is calculated based on the individual animal's body weight.
Blood Sampling:
Blood samples (typically 20-30 µL) are collected at predetermined time points post-dosing. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Blood is collected via a suitable method, such as retro-orbital or submandibular bleeding, into heparinized tubes.[4]
Plasma Preparation:
Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.[5]
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
Bioanalysis:
The concentration of the SARD in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): A measure of total drug exposure over time.
t½ (Half-life): The time required for the plasma concentration to decrease by half.
CL/F (Apparent Oral Clearance): The rate of drug removal from the body after oral administration.
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Visualizing Key Pathways and Workflows
To further aid in the understanding of SARDs and their evaluation, the following diagrams, generated using the DOT language, illustrate the androgen receptor degradation pathway and a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Androgen Receptor (AR) Degradation Pathway mediated by a SARD.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
The development of orally bioavailable SARDs represents a significant advancement in the treatment of prostate cancer. The preclinical pharmacokinetic data for ARV-110 and BMS-986365, while still emerging, indicate that these compounds are promising candidates for further clinical investigation. A comprehensive understanding of their absorption, distribution, metabolism, and excretion is fundamental to translating their potent in vitro activity into effective and safe therapies for patients. Further publication of preclinical data for these and other SARDs, including (R)-UT-155, will be critical for the continued progress of this important class of drugs.
Navigating the Safe Disposal of (R)-UT-155: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step information for the proper disposal of (R)-UT-155, a selective androgen receptor degrader (SARD). In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a conservative approach, treating the compound as a hazardous chemical waste, is recommended.
Prudent Disposal of (R)-UT-155: A Step-by-Step Protocol
The following procedure is based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Waste Identification and Segregation:
Treat all (R)-UT-155 waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), as hazardous chemical waste.
Do not mix (R)-UT-155 waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Containerization:
Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally a suitable choice.
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "(R)-UT-155".
Indicate the approximate concentration and quantity of the waste.
Storage:
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
Keep the waste container securely closed at all times, except when adding waste.
Waste Pickup and Disposal:
Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
Do not dispose of (R)-UT-155 down the drain or in the regular trash.
General Quantitative Guidelines for Laboratory Waste
The following table summarizes general quantitative limits often found in laboratory waste disposal guidelines. Note: These are not specific to (R)-UT-155 and are provided for informational purposes only. Always adhere to your local and institutional regulations.
Parameter
General Guideline
Aqueous Waste for Drain Disposal
pH between 5.5 and 10.5. Must not contain heavy metals, solvents, or other specifically prohibited chemicals. Not recommended for (R)-UT-155.
Chemical Concentration Limits for Drain Disposal
Varies significantly by jurisdiction and institution. Generally, only trace amounts of non-hazardous, biodegradable substances are permissible.
Disposal Workflow for Research Chemicals Lacking Specific SDS
The following diagram illustrates a logical workflow for making decisions about the disposal of a research chemical when a specific Safety Data Sheet is not available.
By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe and compliant disposal of (R)-UT-155, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific location and facilities.
Handling
Personal protective equipment for handling (R)-UT-155
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of (R)-UT-155 in a research environment. The information is intended for researchers, scie...
Author: BenchChem Technical Support Team. Date: November 2025
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of (R)-UT-155 in a research environment. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
(R)-UT-155 is a selective androgen receptor (AR) antagonist intended for laboratory research use only.[1] While a specific Safety Data Sheet (SDS) for (R)-UT-155 was not found, a representative SDS for a similar research compound from the same supplier indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For tasks with a splash hazard, chemical splash goggles and a face shield are necessary.[2][3]
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged handling or direct contact, double-gloving or using thicker, chemical-resistant gloves is recommended. Always consult the glove manufacturer's compatibility chart.
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[3]
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]
Respiratory Protection: If working with the compound as a powder or in a way that could generate aerosols or dust, a respirator may be necessary.[3] All work with solid (R)-UT-155 should be performed in a certified chemical fume hood to minimize inhalation exposure.
Summary of Recommended PPE:
Hazard Type
Required Personal Protective Equipment
Eye/Face Hazard
Safety glasses with side shields (minimum), chemical splash goggles, face shield
Chemical fume hood, respirator (if dust/aerosol generation is likely)
Operational Procedures for Safe Handling
Adherence to standard laboratory operating procedures is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
Preparation:
Ensure all necessary PPE is available and in good condition.
Verify that a chemical fume hood is certified and functioning correctly.
Have a spill kit readily accessible.
Clearly label all containers with the chemical name and any known hazards.
Weighing and Aliquoting (for solid compound):
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
Close the container tightly immediately after use.
Solution Preparation:
Prepare solutions in a chemical fume hood.
Add the solvent to the solid compound slowly to avoid splashing.
Ensure the container is appropriate for the solvent being used.
Experimental Use:
Handle all solutions containing (R)-UT-155 with the same level of precaution as the solid compound.
Avoid direct contact with skin and eyes.
Keep containers closed when not in use.
Post-Handling:
Decontaminate all work surfaces with an appropriate solvent and then a cleaning agent.
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
Proper disposal of (R)-UT-155 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
Solid Waste:
Collect all solid (R)-UT-155 waste, including empty stock containers and contaminated items (e.g., weigh paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste:
Collect all liquid waste containing (R)-UT-155 in a separate, sealed, and clearly labeled hazardous waste container.
Do not mix with other incompatible waste streams.[5]
The first rinse of any glassware that contained (R)-UT-155 should be collected as hazardous waste.[5]
Contaminated PPE:
Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.
Disposal Workflow:
Collection: Collect all hazardous waste at the point of generation in appropriately labeled containers.
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical contents.
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of (R)-UT-155 down the drain or in the regular trash.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling (R)-UT-155 in a laboratory setting.
Caption: General laboratory workflow for the safe handling and disposal of (R)-UT-155.